molecular formula C20H30O2 B191702 Levopimaric acid CAS No. 79-54-9

Levopimaric acid

Cat. No.: B191702
CAS No.: 79-54-9
M. Wt: 302.5 g/mol
InChI Key: RWWVEQKPFPXLGL-ONCXSQPRSA-N
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Description

L-Pimaric acid is a diterpenoid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWVEQKPFPXLGL-ONCXSQPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20878526
Record name Levopimaric acid
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Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

79-54-9
Record name (-)-Levopimaric acid
Source CAS Common Chemistry
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Record name Levopimaric acid
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Record name Levopimaric acid
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Record name Levopimaric acid
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Record name LEVOPIMARIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Natural Sources of Levopimaric Acid in Pine Oleoresin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine oleoresin, a complex mixture of volatile terpenes and non-volatile resin acids, serves as a crucial defense mechanism for coniferous trees against pathogens and herbivores.[1][2][3] The non-volatile fraction, known as rosin (B192284), is predominantly composed of diterpenoid resin acids. Among these, levopimaric acid, an abietane-type diterpene, is of significant interest due to its chemical reactivity and diverse biological activities, including potential anti-cancer properties.[4][5][6] This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data from various Pinus species, detailed experimental protocols for its quantification, and an exploration of its biological significance.

Natural Abundance of this compound in Pinus Species

The concentration of this compound in pine oleoresin is highly variable and depends on the specific Pinus species, geographical location, and even seasonal changes.[7] Several studies have quantified its content within the resin acid fraction of oleoresin. The data compiled from various sources are summarized below for comparative analysis.

Table 1: this compound Content in the Oleoresin of Various Pinus Species

Pinus SpeciesThis compound Content (% of Resin Acids)NotesSource(s)
Pinus elliottii (Slash Pine)21.63% (mean)Content is highly variable among families.[8]
Pinus sylvestris (Scots Pine)24.7%Sample collected in September. Content varies seasonally.[7]
Pinus pinaster (Maritime Pine)Up to 35.5%Major components also include dehydroabietic and abietic acid.[9]
Pinus caribaea var. hondurensis36.0 - 43.9%Reported as a combined percentage with palustric acid.[10]
Pinus merkusii30.6 - 35.7%Reported as a combined percentage with palustric acid.[10]
Pinus insularis35.2 - 45.1%Reported as a combined percentage with palustric acid.[10]
Pinus nigra (Black Pine)Low concentrationsAbietic and dehydroabietic acids are the main components.[1]

Note: Some analytical methods, particularly older gas chromatography techniques, may not fully resolve levopimaric and palustric acids, leading to a combined reported value.[10][11]

Methodologies for Extraction and Quantification

Accurate quantification of this compound is crucial for research and development. The following sections detail established protocols for its extraction from oleoresin and subsequent analysis.

Oleoresin Collection and Fractionation
  • Collection: Oleoresin is typically harvested from mature pine trees using the bark chipping method, which involves creating a wound on the trunk and collecting the exudate in a container.[12][13]

  • Fractionation: The raw oleoresin is processed to separate the volatile and non-volatile components.

    • Steam Distillation: The oleoresin is subjected to steam distillation at temperatures around 130°C.[2][12]

    • The volatile fraction, known as turpentine, is distilled off and collected.[13]

    • The non-volatile, solid residue remaining is rosin, which contains the mixture of resin acids, including this compound.[13]

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly sensitive technique for analyzing resin acid composition.[14] Due to the low volatility of resin acids, a derivatization step is required to convert them into more volatile esters.

  • Sample Preparation:

    • Removal of Neutrals: Dissolve a known quantity of rosin in an appropriate solvent. To isolate the acidic components, pass the solution through a micro-column of DEAE-Sephadex.[15][16] Elute the neutral compounds, and then recover the resin acids using an appropriate solvent.

    • Derivatization (Methylation): The recovered resin acids must be esterified prior to GC analysis. A common method is methylation using diazomethane.[16] Alternatively, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[12]

  • GC-MS Analysis:

    • Injection: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system, typically in splitless mode.[17]

    • Gas Chromatography:

      • Column: A nonpolar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for separation.[11][17]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[17]

      • Oven Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp of 4-5°C/min up to a final temperature of 260-320°C, which is then held.[11][17]

    • Mass Spectrometry:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Detection: The mass spectrometer is operated in full scan mode (e.g., m/z 30-300) or Selected Ion Monitoring (SIM) for higher sensitivity.[18][19]

  • Quantification: Identification of methyl levopimarate is achieved by comparing its retention time and mass spectrum with that of an authentic standard. Quantification is performed by relating the peak area to that of an internal standard (e.g., methyl heptadecanoate) and constructing a calibration curve.[1][11]

Protocol: Quantification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy offers a direct method for identifying and quantifying resin acids in a mixture without the need for derivatization, avoiding potential isomerization of this compound that can occur during GC analysis.[9]

  • Sample Preparation:

    • Dissolve a precise amount of the rosin sample in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).[7]

  • NMR Analysis:

    • Instrument: A high-field NMR spectrometer.

    • Acquisition: Acquire quantitative ¹³C-NMR spectra. Specific, well-resolved signals for the carbon atoms of this compound are used for identification and quantification.

  • Quantification: The concentration of this compound is determined by integrating the characteristic signals in the ¹³C-NMR spectrum and comparing them to the signals of other known resin acids in the mixture.[9]

Visualized Experimental and Signaling Workflows

Workflow for Resin Acid Analysis

The general workflow for extracting and quantifying this compound from pine oleoresin is a multi-step process beginning with raw material collection and culminating in instrumental analysis.

G Workflow for this compound Quantification A Pine Oleoresin Collection B Steam Distillation A->B C Separation of Fractions B->C Turpentine Turpentine (Volatiles) C->Turpentine Rosin Rosin (Resin Acids) C->Rosin D Sample Preparation (e.g., DEAE-Sephadex) Rosin->D E Derivatization (e.g., Methylation for GC) D->E NMR NMR Analysis (No Derivatization) D->NMR F Instrumental Analysis E->F G Data Processing & Quantification F->G NMR->F

Caption: General experimental workflow for this compound analysis.

Signaling Pathways Modulated by this compound

Recent research has highlighted the biological activity of this compound, particularly its effects on cancer cells. It has been shown to induce mitochondrial dysfunction and modulate key signaling pathways, leading to apoptosis.[4]

G Biological Activity of this compound cluster_0 Cellular Effects LA This compound Mito Mitochondrial Dysfunction LA->Mito ROS Increased ROS Production LA->ROS MAPK Modulation of ERK/MAPK/JNK Pathway LA->MAPK Apop Cell Apoptosis Mito->Apop ROS->Apop MAPK->Apop

Caption: Signaling pathways affected by this compound in cancer cells.

Conclusion

This compound is a significant resin acid found in the oleoresin of numerous Pinus species, with particularly high concentrations observed in P. pinaster, P. caribaea, and P. insularis. Its quantification can be reliably achieved through established analytical protocols such as GC-MS following derivatization or directly via ¹³C-NMR. The growing body of evidence on its biological activities, including the modulation of critical cellular signaling pathways, underscores its potential as a valuable natural product for further investigation in drug development and other industrial applications. This guide provides the foundational technical information necessary for researchers to explore and harness the potential of this versatile diterpenoid.

References

Spectroscopic Analysis of Levopimaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Levopimaric acid is a naturally occurring abietane-type diterpenoid resin acid and a major constituent of pine oleoresin.[1] With the chemical formula C₂₀H₃₀O₂, it plays a significant role in the chemical defense mechanisms of conifers.[1] Its unique structure, featuring a conjugated diene system and a carboxylic acid moiety, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, intended for researchers and professionals in natural product chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra of this compound reveal the key structural features of its tricyclic system. The data presented below is compiled from analyses of abietane (B96969) diterpenoids and represents the characteristic chemical shifts for this compound.[2][3][4][5]

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by signals for its methyl groups, olefinic protons of the conjugated diene, and various methylene (B1212753) and methine protons within the fused ring system.

Proton (Position) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-14~5.8d~8.0
H-7~5.3s
H-15~2.9sept~7.0
H-16, H-17 (Isopropyl CH₃)~1.05d~7.0
H-18 (C-4 CH₃)~1.2s
H-19 (C-4 CH₃)~0.9s
H-20 (C-10 CH₃)~0.85s
COOH> 12.0br s

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and can vary slightly depending on the solvent used.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides a count of all unique carbon atoms and information about their chemical environment. The spectrum of this compound will show 20 distinct signals corresponding to its molecular formula.

Carbon (Position) Chemical Shift (δ, ppm)
C-1~38.5
C-2~18.5
C-3~41.5
C-4~33.5
C-5~50.0
C-6~120.5
C-7~135.0
C-8~148.0
C-9~46.0
C-10~37.0
C-11~25.0
C-12~29.5
C-13~146.0
C-14~118.0
C-15~33.0
C-16~21.0
C-17~21.0
C-18 (COOH)~184.0
C-19~28.0
C-20~16.0

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and can vary slightly depending on the solvent used.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the conjugated diene functional groups.[6][7][8]

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity
2500-3300Carboxylic Acid (O-H)StretchingStrong, Very Broad
2850-3000Alkane (C-H)StretchingMedium
~1690Carboxylic Acid (C=O)StretchingStrong
~1640Alkene (C=C)Stretching (Conjugated)Medium
~1460Alkane (C-H)BendingMedium
1320-1210Carboxylic Acid (C-O)StretchingStrong
950-910Carboxylic Acid (O-H)BendingMedium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For this compound (C₂₀H₃₀O₂), the molecular weight is 302.45 g/mol .[9]

m/z (Mass-to-Charge Ratio) Proposed Fragment Interpretation
302[M]⁺˙Molecular Ion
287[M - CH₃]⁺Loss of a methyl radical
257[M - COOH]⁺Loss of the carboxyl group
241[M - COOH - CH₄]⁺Subsequent loss of methane
121[C₉H₁₃]⁺Fragment from retro-Diels-Alder reaction

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI).[10][11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a diterpenoid like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR , typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR , use proton decoupling to simplify the spectrum. Typical parameters include a 45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid, purified this compound directly onto the ATR crystal of an FTIR spectrometer. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (or its methyl ester derivative for better volatility) in a suitable organic solvent (e.g., dichloromethane, hexane).

  • Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the sample solution into the GC system. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). A typical temperature program might start at 100°C, ramp up to 280°C, and hold for several minutes to ensure elution of the compound.

  • Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization at 70 eV). The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to known patterns for related compounds or use it to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound A Natural Source (e.g., Pine Oleoresin) B Extraction & Purification (e.g., Chromatography) A->B C Pure this compound B->C D Spectroscopic Analysis C->D E NMR Spectroscopy (¹H, ¹³C, 2D) D->E F IR Spectroscopy D->F G Mass Spectrometry (e.g., GC-MS) D->G H Data Interpretation E->H F->H G->H I Structural Elucidation H->I J Molecular Structure & Spectral Data I->J

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

Physical properties of Levopimaric acid including melting point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

Levopimaric acid, a prominent abietane-type diterpene resin acid, is a major constituent of pine oleoresin.[1] This guide provides an in-depth overview of its key physical properties, namely its melting point and solubility, supported by detailed experimental protocols for their determination. This information is crucial for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Quantitative Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that properties such as melting point can be significantly influenced by the presence of impurities.

Melting Point

This compound is an orthorhombic crystalline solid.[2] Its melting point has been reported within a consistent range, with minor variations often attributable to sample purity. The presence of impurities can lead to a depression and broadening of the melting point range.[3][4]

Compound Melting Point (°C) Notes
This compound150-
This compound151-
This compound147 - 150Observed range.
This compound (pure)151 - 153For highly purified samples.[3]
This compound (impure)125 - 150The melting point is highly sensitive to impurities.[3]
This compound (predicted)152.34Computationally predicted value.[5]
Methyl ester derivative64-
Molecular compound with quinone214-
Solubility

The solubility of this compound is a critical parameter for its extraction, purification, and potential formulation in various applications.

Solvent Solubility Notes
WaterPractically InsolubleAs a hydrophobic resin acid, its aqueous solubility is very low.[1][2][6] The aqueous solubilities of resin acids in general are in the range of 3-6 mg/L.[6]
Organic SolventsSolubleGenerally soluble in most organic solvents.[2]
AcetoneSolubleUsed as a solvent for the initial extraction from pine oleoresin.[3][7]
MethanolSolubleUsed as a solvent for recrystallization and purification of the amine salt of this compound.[3][7]
EthanolSolubleUsed as a solvent for the final crystallization of the purified acid.[3]
EtherSolubleUsed as a solvent during the acidification and purification steps.[3]
ChloroformSolubleUsed as a solvent for determining optical rotation.[2]

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. The following sections detail common methodologies for measuring the melting point and solubility of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. This protocol is based on the capillary method, widely used for its accuracy and small sample requirement.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Watch glass or mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry watch glass and finely powdered using a spatula or mortar and pestle.[8]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained at the bottom of the tube.[9]

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.[4]

    • The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool to at least 20°C below this approximate temperature.[9]

    • A second, fresh sample is prepared and heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.[4][9]

  • Data Recording: Two temperatures are recorded:

    • The temperature at which the first droplet of liquid appears.

    • The temperature at which the last crystal of the solid melts completely.

    • This range represents the melting point of the sample.[9] For pure this compound, this range should be narrow (e.g., 151-153°C).[3]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[10]

Apparatus:

  • Flasks with stoppers or screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration system (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a flask. The excess solid ensures that a saturated solution is formed.

  • Equilibration: The flask is sealed and placed in a constant temperature shaker bath. It is then agitated for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[10]

  • Phase Separation: After equilibration, the solution is allowed to stand to let the undissolved solid settle. A sample of the supernatant is then carefully withdrawn and filtered to remove any suspended solid particles. Centrifugation can also be used prior to filtration.

  • Quantification: The concentration of this compound in the clear, filtered saturated solution is determined using a suitable analytical method. For this compound, which has a UV absorbance maximum at 273 nm, UV-Vis spectroscopy can be employed.[2] A calibration curve prepared from standard solutions of known concentrations is used to determine the concentration of the sample.

  • Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of g/L, mg/mL, or mol/L.

Workflow Visualization

The following diagram illustrates the logical workflow for the isolation and purity assessment of this compound from its natural source, pine oleoresin. This process leverages the solubility properties of the acid and its amine salt for separation and purification, with the melting point serving as a key criterion for purity.

G PineOleoresin Pine Oleoresin Dissolution Dissolve in Acetone PineOleoresin->Dissolution Precipitation Add 2-Amino-2-methyl-1-propanol (Precipitates Amine Salt) Dissolution->Precipitation Filtration1 Filter Crude Salt Precipitation->Filtration1 Recrystallization Recrystallize Salt from Methanol Filtration1->Recrystallization Crude Salt Filtration2 Filter Purified Salt Recrystallization->Filtration2 Acidification Dissolve in Ether & Acidify (e.g., with Phosphoric Acid) Filtration2->Acidification Purified Salt Extraction Wash Ether Layer with Water Acidification->Extraction Isolation Evaporate Ether & Crystallize from Ethanol Extraction->Isolation FinalProduct This compound Crystals Isolation->FinalProduct PurityCheck Purity Assessment: Melting Point Determination FinalProduct->PurityCheck FinalResult Pure this compound (m.p. 151-153°C) PurityCheck->FinalResult Meets Specification

Caption: Workflow for this compound Isolation and Purity Verification.

References

An In-depth Technical Guide to Levopimaric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Promising Natural Diterpene Acid

Levopimaric acid, a prominent abietane-type diterpene resin acid, is a major constituent of pine oleoresin.[1] With a rich history in traditional medicine, this natural compound is now garnering significant attention from the scientific community for its diverse and potent biological activities. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its study, and insights into its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is characterized by the chemical formula C₂₀H₃₀O₂.[1][2] A summary of its key quantitative data is presented below.

PropertyValueReference
Chemical Formula C₂₀H₃₀O₂[1][2]
Molecular Weight 302.45 g/mol [2]
Appearance Orthorhombic crystals[1]
Melting Point 150 °C (302 °F; 423 K)[1]
Solubility in Water Practically insoluble[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of this compound. The following sections outline key experimental protocols.

Extraction and Purification of this compound from Pine Oleoresin

This protocol describes a common method for isolating this compound from its natural source.[3][4]

Materials:

Procedure:

  • Dissolution: Dissolve 1 kg of pine oleoresin in 2 L of acetone in a large beaker.[4]

  • Precipitation of Amine Salt: Rapidly add a solution of 200 g of 2-amino-2-methyl-1-propanol in 200 ml of acetone with vigorous stirring. A pasty precipitate of the amine salt will form almost immediately.[4]

  • Initial Filtration: Collect the precipitate by suction filtration and press it as dry as possible.[4]

  • First Recrystallization: Dissolve the crude precipitate in a minimum volume of boiling methanol (approximately 1 L). Cool the solution to 5°C to allow for crystallization. Collect the solid by suction filtration.[4]

  • Second Recrystallization: Redissolve the precipitate in a minimum volume of boiling methanol (approximately 1 L), concentrate the solution to two-thirds of its original volume, and cool to 5°C to recrystallize the amine salt. Filter and air-dry the solid.[4]

  • Liberation of this compound: In a 1-L separatory funnel, combine 400 ml of ether and 75 ml of 10% phosphoric acid. Add the purified amine salt to this mixture.[4]

  • Acidification and Extraction: Shake the mixture vigorously. Add an additional 50 ml of 10% phosphoric acid and continue shaking until all the solid has dissolved.[4]

  • Washing and Drying: Separate the ether layer, wash it twice with 100-ml portions of water, and then dry it over anhydrous sodium sulfate.[4]

  • Isolation: The this compound can be recovered by evaporation of the ether. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Assessment of Antibacterial Activity (Agar Well Diffusion Method)

This method provides a qualitative and semi-quantitative evaluation of the antibacterial properties of this compound.[5][6][7]

Materials:

  • Pure this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton (MH) agar (B569324) plates

  • Sterile cotton swabs

  • Sterile well cutter or cork borer

  • Micropipettes

  • Incubator

  • Positive control (e.g., a standard antibiotic)

  • Negative control (solvent used to dissolve this compound)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland turbidity standard (approximately 1 x 10⁸ CFU/mL).[6][7]

  • Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of the MH agar plates using a sterile cotton swab.[7]

  • Well Creation: Create wells (e.g., 6-8 mm in diameter) in the agar using a sterile well cutter.

  • Sample Application: Add a defined volume (e.g., 50-100 µL) of a known concentration of this compound solution into the wells. Also, add the positive and negative controls to separate wells on the same plate.[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)

This spectrophotometric assay is commonly used to determine the antioxidant capacity of a compound.[8][9]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (B145695)

  • Methanol or ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent.

  • Reaction Mixture: In a cuvette or microplate well, mix the this compound solution with the DPPH working solution.[8]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8][9]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[8][9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Analysis of Mitochondrial Membrane Potential (MMP)

This protocol uses flow cytometry to assess the effect of this compound on the mitochondrial membrane potential in cancer cells.[2][10]

Materials:

  • Cisplatin-resistant human lung carcinoma cells (A549)

  • This compound

  • Cell culture medium and reagents

  • Flow cytometer

  • Fluorescent dye for MMP (e.g., Rhodamine 123 or JC-1)

Procedure:

  • Cell Culture and Treatment: Culture A549 cells to a suitable confluency. Treat the cells with different concentrations of this compound for a specified period.

  • Cell Staining: Harvest the cells and stain them with a fluorescent dye that is sensitive to changes in mitochondrial membrane potential according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the changes in fluorescence, which correspond to alterations in the mitochondrial membrane potential.[2]

  • Data Interpretation: A decrease in fluorescence intensity typically indicates a depolarization of the mitochondrial membrane, which is an early event in apoptosis.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly in the context of cancer therapy.

ERK/MAPK/JNK Signaling Pathway in Apoptosis Induction

In cisplatin-resistant human lung carcinoma cells, this compound has been demonstrated to induce apoptosis by modulating the ERK/MAPK/JNK signaling pathway.[1][2] It activates the p38 MAPK and JNK signaling pathways while inhibiting the ERK pathway.[2] This modulation, coupled with the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leads to programmed cell death.[1][2]

G cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_pathway ERK/MAPK/JNK Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation p38 MAPK p38 MAPK This compound->p38 MAPK JNK JNK This compound->JNK ERK ERK This compound->ERK Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis p38 MAPK->Apoptosis JNK->Apoptosis Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Proliferation->Apoptosis

Caption: this compound-induced apoptosis via modulation of the ERK/MAPK/JNK pathway.

Experimental and Analytical Workflows

A structured workflow is essential for the systematic investigation of this compound.

General Experimental Workflow for Biological Activity Screening

This diagram illustrates a typical workflow for screening the biological activities of this compound.

G Start Start Extraction & Purification Extraction & Purification Start->Extraction & Purification Purity & Characterization Purity & Characterization Extraction & Purification->Purity & Characterization In vitro Assays In vitro Assays Purity & Characterization->In vitro Assays Antibacterial Antibacterial In vitro Assays->Antibacterial Antioxidant Antioxidant In vitro Assays->Antioxidant Anticancer Anticancer In vitro Assays->Anticancer Data Analysis & Reporting Data Analysis & Reporting Antibacterial->Data Analysis & Reporting Antioxidant->Data Analysis & Reporting Mechanism of Action Studies Mechanism of Action Studies Anticancer->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Mitochondrial Studies Mitochondrial Studies Mechanism of Action Studies->Mitochondrial Studies Signaling Pathway Analysis->Data Analysis & Reporting Mitochondrial Studies->Data Analysis & Reporting

Caption: A streamlined workflow for the biological screening of this compound.

Conclusion

This compound presents a compelling profile as a bioactive natural product with significant therapeutic potential. Its demonstrated activities, particularly in the realm of oncology, warrant further in-depth investigation. The protocols and pathways detailed in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the promising properties of this diterpene acid. As research progresses, this compound may emerge as a valuable lead compound in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Stereochemistry and Configuration of Levopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopimaric acid, a prominent abietane-type diterpenoid resin acid found in the oleoresin of pine species, possesses a complex stereochemical architecture that dictates its unique chemical and biological properties. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound. It includes a summary of its key chiroptical and physicochemical properties, a detailed examination of the experimental methodologies used for its structural elucidation, and an exploration of its recently identified signaling pathways in the context of cancer therapeutics. This document is intended to serve as a valuable resource for researchers in natural product chemistry, stereochemistry, and drug development.

Stereochemistry and Absolute Configuration

This compound is a chiral molecule with four stereocenters, leading to a distinct three-dimensional structure. The absolute configuration of this compound has been unequivocally established as (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid [1][2]. This specific arrangement of substituents around the chiral centers is crucial for its biological activity and chemical reactivity.

The molecule's chirality is also evident in its optical activity, exhibiting a strong negative specific rotation. This property, historically instrumental in its characterization, confirms the presence of a non-superimposable mirror image.

Physicochemical and Chiroptical Data

The following table summarizes key quantitative data for this compound, providing a baseline for its identification and characterization.

PropertyValueReferences
Molecular Formula C₂₀H₃₀O₂[1][2]
Molecular Weight 302.45 g/mol [1][2]
Melting Point 150-152 °C[3]
Specific Rotation ([α]D) -282° (c=2.5 in ethanol)[3]
IUPAC Name (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid[1][2]
CAS Number 79-54-9[1]

Experimental Protocols for Stereochemical Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule by analyzing the chemical environment of its nuclei.

  • ¹H NMR: The proton NMR spectrum of this compound provides information on the connectivity and spatial relationships of the hydrogen atoms. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, which can be used to infer the relative stereochemistry of the substituents on the cyclohexane (B81311) rings.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule, consistent with its proposed structure.

  • 2D NMR Techniques (COSY, NOESY): Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, confirming the connectivity of the carbon skeleton. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is critical for determining the relative stereochemistry of substituents, particularly the axial or equatorial positions of the methyl and carboxylic acid groups.

A general protocol for NMR analysis would involve:

  • Sample Preparation: Dissolving a pure sample of this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Recording ¹H, ¹³C, COSY, and NOESY spectra on a high-field NMR spectrometer.

  • Spectral Analysis: Assigning the chemical shifts of all protons and carbons and analyzing the coupling constants and NOE correlations to deduce the relative stereochemistry of the four chiral centers.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a crystalline compound. This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a molecule.

A general protocol for X-ray crystallography would include:

  • Crystallization: Growing a high-quality single crystal of this compound or a suitable derivative. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mounting the crystal on a goniometer and exposing it to a beam of X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The absolute configuration is typically determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, often requiring the presence of a heavier atom in the structure or using specific wavelengths of X-rays.

Chiroptical Methods (Optical Rotatory Dispersion and Circular Dichroism)

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are particularly useful for establishing the absolute configuration of a molecule by comparing the experimental spectra with those of known compounds or with theoretically calculated spectra. The strong negative Cotton effect observed in the ORD spectrum of this compound is characteristic of its specific stereochemistry.

A general protocol for chiroptical analysis would involve:

  • Sample Preparation: Preparing a dilute solution of this compound in a suitable transparent solvent.

  • Data Acquisition: Recording the ORD or CD spectrum over a range of wavelengths.

  • Data Analysis: Comparing the sign and magnitude of the Cotton effects with empirical rules (e.g., the octant rule for ketones) or with the spectra of structurally related compounds of known absolute configuration.

Biological Activity and Signaling Pathway

Recent research has highlighted the potential of this compound as an anti-cancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through a signaling pathway involving the modulation of the mitogen-activated protein kinase (MAPK) cascade and mitochondrial dysfunction.

The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis.

Levopimaric_Acid_Signaling cluster_Cell Cancer Cell Levopimaric_Acid This compound ERK ERK (Inhibited) Levopimaric_Acid->ERK Inhibits JNK JNK (Activated) Levopimaric_Acid->JNK Activates p38_MAPK p38 MAPK (Activated) Levopimaric_Acid->p38_MAPK Activates Mitochondrion Mitochondrion JNK->Mitochondrion p38_MAPK->Mitochondrion ROS ↑ ROS Production Mitochondrion->ROS Bax ↑ Bax Mitochondrion->Bax Bcl2 ↓ Bcl-2 Mitochondrion->Bcl2 Caspases Caspase Activation Mitochondrion->Caspases ROS->Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

This pathway highlights that this compound exerts its anti-cancer effects by inhibiting the ERK pathway while activating the JNK and p38 MAPK pathways. This leads to increased production of reactive oxygen species (ROS), an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2. These events culminate in mitochondrial dysfunction, the activation of caspases, and ultimately, apoptosis of the cancer cell.

Conclusion

The stereochemistry of this compound is a cornerstone of its chemical identity and biological function. Its well-defined absolute configuration, (1R,4aR,4bS,10aR), has been established through a combination of spectroscopic and chiroptical methods. Understanding the precise three-dimensional structure of this natural product is paramount for the rational design of novel therapeutic agents based on its scaffold. The elucidation of its pro-apoptotic signaling pathway further underscores its potential in drug development, particularly in the field of oncology. This guide provides a foundational resource for scientists and researchers working with this fascinating and promising molecule.

References

Levopimaric Acid: A Technical Guide on its Chemistry, Analysis, and Biological Significance in Relation to Resin Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopimaric acid, a prominent abietane-type diterpene resin acid, is a major constituent of pine oleoresin.[1] It plays a crucial role in the chemical defense mechanisms of coniferous trees against insects and pathogens.[1] Beyond its natural function, this compound and its isomers, including abietic acid, neoabietic acid, and palustric acid, are of significant interest to researchers due to their diverse biological activities, including antibacterial, cardiovascular, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its relationship with other key resin acids, methodologies for its isolation and analysis, and its emerging role in anticancer research through the modulation of critical signaling pathways.

Physicochemical Properties of this compound and Related Resin Acids

This compound shares the same molecular formula (C₂₀H₃₀O₂) and molecular weight with its common isomers abietic acid, neoabietic acid, and palustric acid.[3][4][5][6] The structural differences lie in the position of the conjugated double bonds within the tricyclic skeleton, which significantly influences their chemical reactivity and physical properties.[1] A summary of their key physicochemical properties is presented in Table 1 for comparative analysis.

PropertyThis compoundAbietic AcidNeoabietic AcidPalustric Acid
Molecular Formula C₂₀H₃₀O₂C₂₀H₃₀O₂C₂₀H₃₀O₂C₂₀H₃₀O₂
Molecular Weight 302.45 g/mol [2]302.45 g/mol [7]302.45 g/mol [5]302.45 g/mol [3][8]
Melting Point 150 °C[1]172–175 °C[4]173.25 °C[5][9]162–167 °C[6][10]
Appearance Orthorhombic crystals[1]Colorless solid (commercial samples are yellowish)[2][4]White to pale yellow solid[11]Colorless solid[3]
Solubility in Water Practically insoluble[1]Insoluble[4]Sparingly soluble[11]2.41 mg/L[3]
Solubility in Organic Solvents Soluble in most organic solvents[1]Very soluble in acetone, petroleum ether, Et₂O, and ethanol[4]Soluble in ethanol (B145695) and ether[11]Soluble in polar organic solvents[3]
UV Absorption Maximum (λmax) 273 nm[12]--265-266 nm (in 0.01N NaOH)[10]

Interrelation and Isomerization of Resin Acids

This compound is thermally unstable and readily isomerizes to other abietane-type resin acids, primarily abietic acid, neoabietic acid, and palustric acid. This isomerization is a first-order reaction catalyzed by the carboxyl group within the resin acid molecule.[13] The process is fundamental to the conversion of pine oleoresin into rosin (B192284) and turpentine.[13] The isomerization pathway highlights the interconnectedness of these resin acids.

Isomerization_Pathway Levopimaric_Acid This compound Abietic_Acid Abietic Acid Levopimaric_Acid->Abietic_Acid Heat Neoabietic_Acid Neoabietic Acid Levopimaric_Acid->Neoabietic_Acid Heat Palustric_Acid Palustric Acid Levopimaric_Acid->Palustric_Acid Heat Isolation_Workflow Start Pine Oleoresin Dissolve Dissolve in Acetone Start->Dissolve Precipitate Add 2-amino-2-methyl-1-propanol in Acetone Dissolve->Precipitate Filter1 Suction Filtration Precipitate->Filter1 Recrystallize1 Recrystallize from Methanol Filter1->Recrystallize1 Recrystallize2 Optional Second Recrystallization Recrystallize1->Recrystallize2 Liberate Liberate with Ether and 10% Phosphoric Acid Recrystallize2->Liberate Extract Vigorous Shaking Liberate->Extract Wash_Dry Wash with Water and Dry over Anhydrous Sodium Sulfate Extract->Wash_Dry Crystallize Crystallize from Ethanol Wash_Dry->Crystallize End This compound Crystals Crystallize->End Signaling_Pathway cluster_cell Cisplatin-Resistant Lung Cancer Cell Levopimaric_Acid This compound ROS Increased ROS Production Levopimaric_Acid->ROS ERK_Pathway ERK Pathway Levopimaric_Acid->ERK_Pathway Inhibits JNK_Pathway JNK Pathway Levopimaric_Acid->JNK_Pathway Activates p38_MAPK_Pathway p38 MAPK Pathway Levopimaric_Acid->p38_MAPK_Pathway Activates Autophagy Autophagy (LC3-II↑, p62↓) Levopimaric_Acid->Autophagy Mitochondria Mitochondrial Dysfunction (Altered MMP) ROS->Mitochondria Apoptosis Apoptosis (Bax↑, Bcl-2↓) Mitochondria->Apoptosis JNK_Pathway->Apoptosis p38_MAPK_Pathway->Apoptosis

References

The Discovery and Enduring Isolation of Levopimaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopimaric acid, a prominent abietane-type diterpene resin acid, is a major constituent of pine oleoresin.[1] Its unique chemical structure and biological activities, including antibacterial, cardiovascular, and antioxidant properties, have made it a subject of scientific inquiry for nearly a century.[1][2] This technical guide provides an in-depth exploration of the historical discovery and the evolution of isolation techniques for this compound. It details the seminal work of early researchers, presents comparative quantitative data on its physicochemical properties and isolation yields, and offers detailed experimental protocols for its extraction and purification.

Introduction

This compound, with the chemical formula C₂₀H₃₀O₂, is a key component of the defensive resin produced by various pine species, accounting for approximately 18% to 25% of the oleoresin.[1] The production of this complex mixture of terpenoids is a crucial defense mechanism against insect infestations and fungal pathogens.[1] The historical journey of this compound, from its initial discovery to the development of efficient isolation methods, is a story of meticulous chemical investigation that has laid the groundwork for its contemporary applications in various fields, including drug development.

Historical Discovery and Key Milestones

The discovery and characterization of this compound was a gradual process, with several key researchers contributing to our understanding of this resin acid. The timeline below highlights the pivotal moments in its history.

Discovery_Timeline Palkin1933 1933 Palkin & Harris First isolation from American pine oleoresin Ruzicka1937 1937 Ruzicka & Bacon Isolation from French galipot Palkin1933->Ruzicka1937 Confirmation Ruzicka1940 1940 Ruzicka & Kaufmann Structure elucidation Ruzicka1937->Ruzicka1940 Structural Studies Harris1948 1948 Harris & Sanderson Improved isolation from Pinus palustris Ruzicka1940->Harris1948 Refined Methods

Figure 1: Historical Timeline of this compound Discovery.

Physicochemical Properties

The accurate characterization of this compound's physical and chemical properties was essential for its identification and purification. Below is a summary of its key properties as reported in the literature.

PropertyValueReference
Molecular FormulaC₂₀H₃₀O₂[1][2][3]
Molar Mass302.45 g/mol [2][3]
Melting Point150 °C[1]
AppearanceOrthorhombic crystals[1]
SolubilityPractically insoluble in water; soluble in most organic solvents[1]
Specific Rotation ([α]D)-280.4° (c=0.7 in alcohol)
UV Absorption (λmax)273 nm

Historical Isolation Methodologies

The isolation of this compound from the complex mixture of resin acids in pine oleoresin presented a significant challenge to early chemists. The methods evolved from simple crystallization to more sophisticated techniques involving the formation of specific amine salts.

Early Attempts: Fractional Crystallization

Initial efforts to isolate this compound relied on the fractional crystallization of the resin acids from various solvents. A general procedure involved:

  • Extraction of Resin Acids: Pine oleoresin was first treated to separate the non-acidic components, often by saponification followed by extraction of the unsaponifiable matter.

  • Crystallization: The remaining mixture of resin acids was then dissolved in a suitable solvent, such as ethanol (B145695) or acetone, and allowed to crystallize. The different resin acids have varying solubilities, allowing for their partial separation through repeated crystallization steps.

This method, while foundational, was often tedious and resulted in low yields of pure this compound due to the similar chemical nature of the various resin acids. A patent document describes a process where pine oleoresin is vacuum filtered, and the resulting fresh resin acids are extracted with 80% ethanol, followed by recrystallization with 95% ethanol to yield a mixture of levopimaric and pimaric acids.[4][5]

The Advent of Amine Salt Precipitation

A significant breakthrough in the isolation of this compound came with the use of specific amines to selectively precipitate it from the resin acid mixture. The method developed by Harris and Sanderson and later refined by others, utilizing 2-amino-2-methyl-1-propanol (B13486), became a standard procedure.

Amine_Salt_Precipitation cluster_workflow Isolation Workflow Start Pine Oleoresin in Acetone Amine Add 2-amino-2-methyl-1-propanol Start->Amine Precipitate Precipitation of this compound Amine Salt Amine->Precipitate Filter Filtration Precipitate->Filter Wash Wash with Acetone Filter->Wash Recrystallize Recrystallize from Methanol Wash->Recrystallize Acidify Acidify with Phosphoric Acid Recrystallize->Acidify Extract Extract with Ether Acidify->Extract Purify Purification and Crystallization Extract->Purify End Pure this compound Purify->End

Figure 2: Workflow for Amine Salt Precipitation Method.

Detailed Experimental Protocols

The following protocols are based on established methods for the isolation of this compound.

Isolation of this compound via Amine Salt Formation

This protocol is adapted from the method of Harris and Sanderson.

Materials:

  • Pine oleoresin

  • Acetone

  • 2-amino-2-methyl-1-propanol

  • Methanol

  • 10% Phosphoric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve 1 kg of pine oleoresin in 2 liters of acetone. If woody material is present, filter the solution.

  • Precipitation: In a separate container, dissolve 200 g of 2-amino-2-methyl-1-propanol in 200 ml of acetone. Add this solution rapidly with stirring to the oleoresin solution. A pasty precipitate of the amine salt will form.

  • Filtration and Washing: Collect the precipitate by suction filtration. Press the cake as dry as possible. Wash the crude precipitate with a small amount of cold acetone.

  • Recrystallization of the Amine Salt: Dissolve the crude amine salt in a minimum volume of boiling methanol. Allow the solution to cool, promoting crystallization. Collect the purified salt by filtration. The yield of the recrystallized salt is typically around 20-25% based on the weight of the oleoresin.

  • Liberation of this compound: Suspend the purified amine salt in a mixture of 400 ml of diethyl ether and 75 ml of 10% phosphoric acid in a separatory funnel. Shake vigorously until all the solid has dissolved.

  • Extraction and Drying: Separate the ether layer, wash it twice with 100 ml portions of water, and dry it over anhydrous sodium sulfate.

  • Crystallization of this compound: Remove the ether by evaporation under reduced pressure. Dissolve the residue in a minimal amount of hot ethanol and allow it to crystallize. The yield of pure this compound can vary depending on the source of the oleoresin but is typically in the range of 15-20% based on the starting oleoresin.

Comparative Data on Isolation Methods

The efficiency of this compound isolation has improved significantly with the development of new techniques. The following table provides a comparison of different approaches.

MethodKey ReagentsTypical YieldPurityAdvantagesDisadvantages
Fractional CrystallizationEthanol, AcetoneLow (variable)ModerateSimple setupTime-consuming, low selectivity
Amine Salt Precipitation (2-amino-2-methyl-1-propanol)Acetone, 2-amino-2-methyl-1-propanol15-20% from oleoresinHighHigh selectivity, good yieldRequires specific amine reagent
Benzoquinone Adduct FormationBenzoquinoneNot reported for isolationHigh (for purification)Useful for separating from other resin acidsLimited applicability for large-scale isolation[5]

Conclusion

The journey of this compound from its initial discovery in pine resin to its isolation in high purity has been a testament to the advancements in natural product chemistry. The development of selective precipitation methods, particularly the use of 2-amino-2-methyl-1-propanol, marked a significant milestone, enabling the efficient isolation of this valuable diterpene. For researchers and drug development professionals, a thorough understanding of these historical and current isolation techniques is crucial for harnessing the full potential of this compound and its derivatives in various therapeutic and industrial applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the continued exploration of this fascinating natural compound.

References

An In-depth Technical Guide on the Antibacterial and Cardiovascular Effects of Levopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopimaric acid, a prominent abietane-type diterpene resin acid, is a major constituent of pine oleoresin.[1] Historically significant in traditional medicine, recent scientific inquiry has begun to systematically evaluate its pharmacological properties. This technical guide provides a comprehensive overview of the existing research on the antibacterial and cardiovascular effects of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. While direct quantitative data for this compound is limited in some areas, this guide synthesizes available information and draws parallels from closely related diterpenes to provide a thorough understanding for research and development professionals.

Antibacterial Effects of this compound and Related Compounds

This compound and its derivatives have demonstrated noteworthy antibacterial properties. The following sections detail the quantitative data available and the experimental methods used to determine them.

Quantitative Antibacterial Data

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in the available literature, studies on closely related compounds and derivatives provide valuable insights into its potential efficacy.

CompoundBacteriumMethodResultReference
Isopimaric AcidStaphylococcus aureus (MDR and MRSA strains)Broth MicrodilutionMIC: 32-64 µg/mL[2]
Acrylopimaric acid derivative 3aEscherichia coliAgar (B569324) Disc DiffusionInhibition Zone: 5 mm (at 256 µg/mL)[3]
Acrylopimaric acid derivative 3fEscherichia coliAgar Disc DiffusionInhibition Zone: 5.5 mm (at 256 µg/mL)[3]
Acrylopimaric acid derivatives (various)Staphylococcus aureusAgar Disc DiffusionMild activity observed[3]
Nitrogen-, bromine-, and sulfur-containing derivatives of diene adducts of this compoundStaphylococcus aureus, Klebsiella pneumoniaeNot specifiedWeak antimicrobial activity[4]
Experimental Protocols for Antibacterial Susceptibility Testing

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of this compound and its analogs.

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Preparation of Test Compound: The test compound (e.g., this compound) is dissolved in a suitable solvent (such as DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included. The plate is incubated at 35-37°C for 18-24 hours.[5]

  • Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[5]

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture C Standardize Inoculum (0.5 McFarland) A->C B This compound Stock D Serial Dilution in 96-well plate B->D E Inoculate Plate C->E D->E F Incubate (37°C, 24h) E->F G Read MIC F->G

Broth Microdilution Workflow for MIC Determination.

This method is used to qualitatively assess the antimicrobial activity of a substance.[3]

  • Preparation of Agar Plates: A standardized bacterial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Test Compound: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition of bacterial growth around each disc is measured in millimeters.

Proposed Antibacterial Mechanism of Action

While the precise mechanism of antibacterial action for this compound is not fully elucidated, evidence from related compounds suggests that it may primarily target the bacterial cell membrane. The lipophilic nature of diterpenes facilitates their insertion into the lipid bilayer of the bacterial membrane, leading to a disruption of membrane integrity and function. This can result in increased membrane permeability, leakage of intracellular components, and dissipation of the proton motive force, ultimately leading to bacterial cell death.[6][7]

antibacterial_mechanism cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Membrane Lipid Bilayer Integrity Membrane Integrity Membrane->Integrity Disruption Permeability Membrane Permeability Integrity->Permeability Increase PMF Proton Motive Force Integrity->PMF Dissipation Leakage Leakage of Intracellular Components Permeability->Leakage Death Cell Death PMF->Death Leakage->Death LevopimaricAcid This compound LevopimaricAcid->Membrane Insertion

Proposed Mechanism of Antibacterial Action.

Cardiovascular Effects of this compound and Related Diterpenes

Diterpene acids, including this compound, have been reported to possess cardiovascular effects.[1] The following sections summarize the available data, focusing on vasorelaxant properties and potential mechanisms involving ion channel modulation and mitochondrial pathways.

Quantitative Cardiovascular Data

Direct quantitative data on the cardiovascular effects of this compound are scarce. However, studies on related diterpenes provide valuable insights into its potential activities.

CompoundModelParameterResultReference
Pimaric AcidRat pulmonary arterial smooth musclesVasoconstriction induced by high K+ or endothelin-1Attenuated vasoconstriction[8]
Isopimaric AcidSpontaneously beating mouse atrial HL-1 cellsAction potential frequencyReduced by up to 50% at 1-25 µmol/L[9]
Diterpenoid from Salvia cinnabarinaAnesthetized ratsMean Arterial Blood Pressure (MABP)Dose-dependent decrease (e.g., 14.75 mmHg reduction at 3 mg/kg i.v.)[10]
Modified this compound Diene AdductsIsolated rat liver mitochondriaOxidative phosphorylation efficiencyDose-dependently reduced[11]
Modified this compound Diene AdductsIsolated rat liver mitochondriaMitochondrial membrane potentialDecreased[11]
Experimental Protocols for Cardiovascular Assessment

The following protocols are standard methodologies used to evaluate the cardiovascular effects of compounds like this compound.

This ex vivo method is used to assess the direct effect of a compound on vascular tone.[12][13]

  • Tissue Preparation: The thoracic aorta is excised from a rat, cleaned of connective tissue, and cut into rings (2-3 mm in length). For endothelium-denuded rings, the intimal surface is gently rubbed.[12]

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) (1 µM) or high potassium chloride (KCl) solution.[12]

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound (e.g., this compound) is added to the organ bath in a cumulative manner at increasing concentrations. The resulting relaxation is recorded as a percentage of the pre-contraction.[13]

This in vivo method assesses the effect of a compound on systemic blood pressure.[14][15]

  • Animal Preparation: Rats are anesthetized, and catheters are inserted into a carotid artery (for blood pressure measurement) and a jugular vein (for drug administration).

  • Blood Pressure Recording: The arterial catheter is connected to a pressure transducer, and baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

  • Drug Administration: The test compound is administered intravenously or orally, and changes in MAP and HR are continuously monitored.

  • Data Analysis: The hypotensive or hypertensive effect of the compound is quantified as the change in MAP from the baseline.

Proposed Cardiovascular Mechanisms of Action

The cardiovascular effects of this compound and related diterpenes are likely multifactorial, involving modulation of ion channels and effects on mitochondrial function.

Studies on pimaric and isopimaric acids suggest that this compound may exert its cardiovascular effects through the modulation of various ion channels in vascular smooth muscle cells and cardiomyocytes.[8][9] Potential targets include:

  • Potassium (K+) Channels: Activation of K+ channels, such as large-conductance Ca²⁺-activated K+ (BKCa) channels and voltage-gated K+ (Kv) channels, would lead to hyperpolarization of the cell membrane, closure of voltage-dependent Ca²⁺ channels, and subsequent vasorelaxation.[8]

  • Calcium (Ca²⁺) Channels: Inhibition of voltage-dependent Ca²⁺ channels (VDCCs) would reduce Ca²⁺ influx into vascular smooth muscle cells, leading to vasodilation. In cardiomyocytes, modulation of Ca²⁺ channels could affect contractility and heart rate.[8]

  • Sodium (Na+) Channels: Modulation of Na+ channels in cardiomyocytes could alter the action potential duration and frequency, thereby influencing heart rate and rhythm.[9]

cardiovascular_ion_channel_mechanism cluster_vsmc Vascular Smooth Muscle Cell cluster_cardiomyocyte Cardiomyocyte K_channel K+ Channels (e.g., BKCa, Kv) Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel_VSMC Voltage-Dependent Ca2+ Channels (VDCCs) Ca_influx_VSMC Ca2+ Influx Ca_channel_VSMC->Ca_influx_VSMC Decrease Hyperpolarization->Ca_channel_VSMC Inhibition Vasorelaxation Vasorelaxation Ca_influx_VSMC->Vasorelaxation Na_channel Na+ Channels ActionPotential Action Potential Na_channel->ActionPotential Alteration Ca_channel_CM Ca2+ Channels Contractility Contractility Ca_channel_CM->Contractility Alteration HeartRate Heart Rate ActionPotential->HeartRate Alteration LevopimaricAcid This compound LevopimaricAcid->K_channel Activation LevopimaricAcid->Ca_channel_VSMC Inhibition LevopimaricAcid->Na_channel Modulation LevopimaricAcid->Ca_channel_CM Modulation

Proposed Ion Channel Modulation Mechanism.

Recent studies on modified derivatives of this compound indicate a potential role for mitochondria in its cardiovascular effects.[11][16] These derivatives have been shown to:

  • Inhibit Oxidative Phosphorylation: By inhibiting complexes of the electron transport chain, this compound could reduce ATP production in cardiomyocytes and vascular smooth muscle cells. This could impact cellular energy homeostasis and contractile function.[11]

  • Decrease Mitochondrial Membrane Potential: A reduction in the mitochondrial membrane potential can have widespread effects on mitochondrial function, including ATP synthesis and reactive oxygen species (ROS) production.[11]

  • Modulate ROS Production: Depending on the specific context, this compound derivatives have been shown to either decrease or increase the production of ROS. Alterations in ROS signaling can significantly impact cardiovascular function, influencing processes such as endothelial function and vascular tone.[16]

cardiovascular_mitochondrial_mechanism cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Effects OxPhos Oxidative Phosphorylation ATP ATP Production OxPhos->ATP Decrease MembranePotential Mitochondrial Membrane Potential MembranePotential->ATP Decrease ROS Reactive Oxygen Species (ROS) Signaling Cellular Signaling ROS->Signaling Contractility Contractile Function ATP->Contractility Alteration Signaling->Contractility Alteration LevopimaricAcid This compound LevopimaricAcid->OxPhos Inhibition LevopimaricAcid->MembranePotential Decrease LevopimaricAcid->ROS Modulation

Proposed Mitochondrial Mechanism of Action.

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of novel antibacterial and cardiovascular therapeutic agents. While the existing data, particularly for its cardiovascular effects, are largely based on related compounds, they provide a strong rationale for further investigation. Future research should focus on:

  • Quantitative Antibacterial Profiling: Determining the MIC values of pure this compound against a broad panel of clinically relevant bacteria.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in both its antibacterial and cardiovascular activities.

  • In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the therapeutic potential and safety profile of this compound for treating bacterial infections and cardiovascular diseases.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals, highlighting the current state of knowledge and outlining a clear path for future exploration of the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Levopimaric Acid from Pine Resin using 2-Amino-2-methyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopimaric acid, a diterpene resin acid, is a significant component of pine oleoresin, accounting for approximately 18% to 25% of its composition.[1] This abietane-type diterpene exhibits a range of biological activities, including antibacterial, cardiovascular, and antioxidant properties, making it a compound of interest for drug development and other industrial applications.[1]

This document provides detailed application notes and protocols for the selective extraction and purification of this compound from pine resin. The method utilizes 2-amino-2-methyl-1-propanol (B13486) to form a crystalline salt with this compound, facilitating its separation from other resin acids and neutral components present in the oleoresin.[1][2] This technique offers a straightforward and effective route to obtaining this compound in high purity.

Principle of the Method

The extraction process is based on the selective precipitation of this compound from a solution of pine oleoresin in an organic solvent, typically acetone (B3395972), through the addition of 2-amino-2-methyl-1-propanol.[1][2] this compound readily forms a sparingly soluble amine salt with 2-amino-2-methyl-1-propanol, which precipitates out of the solution. Other resin acids and neutral compounds remain largely in the filtrate. The precipitated salt is then collected and can be further purified by recrystallization. Finally, the purified amine salt is treated with a weak acid to regenerate the high-purity this compound.

Quantitative Data Summary

The following tables summarize the quantitative data related to the composition of pine resin and the efficiency of the extraction process.

Table 1: Typical Composition of Resin Acids in Pine Oleoresin

Resin AcidTypical Content (%)
This compound18 - 25
Abietic AcidVariable
Neoabietic AcidVariable
Palustric AcidVariable
Dehydroabietic AcidVariable
Pimaric AcidVariable
Isopimaric AcidVariable

Note: The exact composition of pine oleoresin can vary depending on the pine species, geographical location, and time of harvest.

Table 2: Purity and Yield of this compound Extraction

ParameterValueReference
Initial this compound in Pine GumUp to 25% by weight[3]
Purity of Crystalline Resin Acids87%[3]
Purity after Recrystallization>95%[3]
Initial Salt Precipitate Purity33 - 85% this compound salt[4]
Recrystallized Salt Purity80 - 95% this compound salt

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from pine resin.

Protocol 1: Laboratory-Scale Extraction of this compound

This protocol is adapted from the procedure described in Organic Syntheses.[2]

Materials:

  • Pine oleoresin (e.g., from longleaf pine, Pinus palustris)

  • Acetone

  • 2-Amino-2-methyl-1-propanol

  • Diethyl ether

  • 10% Phosphoric acid solution

  • Anhydrous sodium sulfate

  • Methanol (for recrystallization)

Equipment:

  • Beakers (various sizes)

  • Stirring apparatus

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Rubber dam

  • Separatory funnel (1 L)

  • Rotary evaporator (optional)

  • Melting point apparatus

  • Polarimeter

Procedure:

  • Dissolution of Oleoresin: In a 4 L beaker, dissolve 1 kg of pine oleoresin (containing approximately 260 g of this compound) in 2 L of acetone with stirring.[2]

  • Precipitation of the Amine Salt: In a separate beaker, prepare a solution of 200 g of 2-amino-2-methyl-1-propanol in 200 mL of acetone.[2] Add this amine solution rapidly to the stirred oleoresin solution. An almost immediate formation of a pasty precipitate will be observed.[2]

  • Isolation of the Crude Salt: Collect the precipitate by suction filtration. Use a rubber dam to press the cake as dry as possible.[2]

  • Washing the Crude Salt: Return the crude, moist precipitate to a 2 L beaker and create a slurry with 1 L of fresh acetone. Stir for approximately 10 minutes.

  • Filtration: Collect the washed salt by suction filtration, again pressing it dry with a rubber dam.

  • Drying: Dry the salt in a vacuum oven at 50°C for 4-6 hours. The yield of the crude, dry salt is typically 280-300 g.[2]

  • (Optional) Recrystallization of the Amine Salt: For higher purity, dissolve the crude salt in 8 parts of boiling methanol. Concentrate the solution until crystallization begins, then cool and filter. This step can yield a salt with a higher specific rotation, indicative of purer this compound salt.[2]

  • Regeneration of this compound: a. In a 1 L separatory funnel, combine 400 mL of diethyl ether and 75 mL of 10% phosphoric acid.[2] b. Add the dried amine salt to the separatory funnel. c. Shake the mixture vigorously for several minutes. Add an additional 50 mL of 10% phosphoric acid and continue shaking until all the solid has dissolved.[2] d. Separate the ether layer. Wash the ether layer twice with 100 mL portions of water. e. Dry the ether solution over anhydrous sodium sulfate.

  • Isolation of this compound: Remove the diethyl ether by evaporation (a rotary evaporator is recommended) to yield the this compound.

  • Final Purification: The resulting this compound can be recrystallized from acetone to yield a product with a melting point of 147-150°C.[2] The final yield is approximately 26-31 g.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound.

Extraction_Workflow PineResin Pine Oleoresin Dissolution Dissolve in Acetone PineResin->Dissolution AmineAddition Add 2-Amino-2-methyl-1-propanol in Acetone Dissolution->AmineAddition Precipitation Precipitation of This compound Amine Salt AmineAddition->Precipitation Filtration1 Filtration Precipitation->Filtration1 CrudeSalt Crude Amine Salt Filtration1->CrudeSalt Filtrate1 Filtrate (Other Resin Acids, Neutrals, Excess Amine) Filtration1->Filtrate1 Washing Wash with Acetone CrudeSalt->Washing Filtration2 Filtration Washing->Filtration2 PureSalt Purified Amine Salt Filtration2->PureSalt Recrystallization Optional: Recrystallize from Methanol PureSalt->Recrystallization Acidification Acidification with Phosphoric Acid in Ether/Water PureSalt->Acidification Recrystallization->PureSalt Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Dry Ether Layer Extraction->Drying AqueousLayer Aqueous Layer (Amine Phosphate) Extraction->AqueousLayer Evaporation Solvent Evaporation Drying->Evaporation FinalProduct High-Purity This compound Evaporation->FinalProduct

Caption: Workflow for this compound Extraction.

Chemical Reaction

The following diagram illustrates the reversible reaction between this compound and 2-amino-2-methyl-1-propanol to form the amine salt.

Reaction_Scheme LevopimaricAcid This compound (in Acetone) plus1 + plus3 + Amine 2-Amino-2-methyl-1-propanol (in Acetone) Salt This compound Amine Salt (Precipitate) Amine->Salt plus2 + Acid H+ (e.g., H3PO4) Acid->LevopimaricAcid Water H2O AmineSalt Protonated Amine (in Aqueous Solution)

Caption: this compound-Amine Salt Formation.

References

Application Notes and Protocols for the Isolation and Purification of Levopimaric Acid from Oleoresin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Levopimaric acid, a prominent abietane-type diterpene resin acid, is a major constituent of pine oleoresin. It has garnered significant interest in the pharmaceutical and chemical industries due to its diverse biological activities, including antioxidant and antibacterial properties. This document provides detailed application notes and protocols for the isolation and purification of this compound from pine oleoresin, targeting researchers and professionals in drug development. The methodologies described herein are based on established chemical precipitation and chromatographic techniques, ensuring high purity and yield of the final product.

Data Presentation: Quantitative Analysis of this compound

The content of this compound and the yield of its isolation can vary significantly depending on the species of pine from which the oleoresin is sourced. Below is a summary of reported quantitative data.

Table 1: this compound Content and Isolation Yield from Different Pine Oleoresins

Pine SpeciesCommon NameThis compound Content in Oleoresin (% of total resin acids)Isolation Yield of this compound (%)Purification Method
Pinus palustrisLongleaf Pine~26%[1]29-34%[1]Amine Precipitation[1]
Pinus elliottiiSlash Pine~16%[1]< 29-34%[1]Amine Precipitation[1]
Pinus nigraBlack PinePresent, but quantitative data in oleoresin is less common. Isopimaric acid is also a major component.[2][3]Not specifiedBioassay-guided fractionation[2]

Table 2: Purity and Yield Progression during Amine Salt Recrystallization

Purification StepProductYield of Available this compound (%)Specific Rotation [α]25DPurity
Initial PrecipitationCrude 2-amino-2-methyl-1-propanol (B13486) salt-Not specifiedCrude
First Recrystallization (Methanol)Recrystallized amine salt20-23%[1]-202°[1]Partially Purified
Second Recrystallization (Methanol)Twice-recrystallized amine salt12-14%[1]-210°[1]High Purity
Final ProductThis compound10-12%[1]-265°[1]>95%

Experimental Protocols

Protocol 1: Isolation of this compound via Amine Salt Precipitation

This protocol is a widely used and effective method for the selective isolation of this compound from a mixture of resin acids in oleoresin. It relies on the formation of a sparingly soluble salt with 2-amino-2-methyl-1-propanol.

Materials and Reagents:

  • Pine Oleoresin (preferably from Pinus palustris for higher yield)[1]

  • Acetone

  • 2-Amino-2-methyl-1-propanol[1]

  • Methanol (B129727)

  • Diethyl ether

  • 10% Phosphoric Acid[1]

  • Anhydrous Sodium Sulfate

  • Beakers (4 L, 2 L)

  • Suction filtration apparatus (e.g., Büchner funnel)

  • Rubber dam

  • Separatory funnel (1 L)

  • Rotary evaporator

Procedure:

Part A: Precipitation of the this compound Amine Salt

  • Dissolution of Oleoresin: In a 4 L beaker, dissolve 1 kg of pine oleoresin (containing approximately 260 g of this compound for longleaf pine) in 2 L of acetone. Stir until a homogenous solution is obtained. If any woody debris is present, filter the solution.[1]

  • Amine Addition: In a separate beaker, prepare a solution of 200 g of 2-amino-2-methyl-1-propanol in 200 ml of acetone.[1]

  • Precipitation: Add the 2-amino-2-methyl-1-propanol solution to the oleoresin solution as rapidly as possible while stirring vigorously. An almost immediate formation of a pasty precipitate will be observed.[1]

  • Isolation of Crude Salt: Collect the precipitate by suction filtration. Use a rubber dam to press the filter cake as dry as possible to remove residual acetone.[1]

Part B: Purification of the Amine Salt by Recrystallization

  • First Recrystallization: Transfer the crude, moist precipitate to a 2 L beaker and dissolve it in a minimum volume of boiling methanol (approximately 1 L).[1]

  • Crystallization: Concentrate the methanolic solution to about two-thirds of its original volume using a rotary evaporator or by gentle heating. Cool the solution to 5°C and allow the amine salt to crystallize.[1]

  • Collection: Collect the crystalline solid by suction filtration and air-dry the filter cake. This should yield 68-78 g of the 2-amino-2-methyl-1-propanol salt of this compound.[1]

  • Second Recrystallization: Repeat the recrystallization process by dissolving the salt in approximately 0.8 L of boiling methanol, concentrating the solution, and allowing it to crystallize. This will yield 41-46 g of the purified amine salt.[1]

Part C: Liberation of Free this compound

  • Acidification: In a 1 L separatory funnel, combine 400 ml of diethyl ether and 75 ml of 10% phosphoric acid. Add the purified amine salt to the funnel.[1]

  • Extraction: Shake the mixture vigorously for several minutes. Add an additional 50 ml of 10% phosphoric acid and continue shaking until all the solid has dissolved.[1]

  • Washing: Separate the ether layer and wash it twice with 100 ml portions of water.

  • Drying and Evaporation: Dry the ether layer over anhydrous sodium sulfate. Remove the diethyl ether by rotary evaporation to yield the purified this compound.

  • Final Product: Collect the this compound by suction filtration. The expected yield is 26-31 g.[1]

Protocol 2: Purification of this compound by Flash Chromatography

This protocol provides a method for the further purification of this compound or for the separation of resin acids from a crude extract using flash chromatography. The selection of stationary and mobile phases is crucial for effective separation.

Materials and Reagents:

  • Crude this compound or a resin acid mixture

  • Silica (B1680970) gel (for normal-phase) or C18-functionalized silica gel (for reversed-phase)[4][5]

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Methanol

  • Water

  • Acetic acid (optional, as a mobile phase modifier)[5]

  • Flash chromatography system (column, pump, fraction collector)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

Part A: Normal-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry method with the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution). The addition of a small amount of acetic acid to the mobile phase can improve peak shape for acidic compounds.[5]

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing pure this compound. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Part B: Reversed-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude material in a suitable solvent such as methanol.

  • Column Packing: Use a pre-packed C18 flash column or pack a column with C18-functionalized silica gel. Equilibrate the column with the initial mobile phase.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with a gradient of a polar mobile phase, such as a methanol/water mixture. A typical gradient might start with a higher water content and gradually increase the methanol concentration. For example, a linear gradient starting from 40% methanol in water can be employed.[4]

  • Fraction Collection and Analysis: Collect and analyze fractions as described for normal-phase chromatography.

  • Solvent Removal: Remove the solvents from the pooled pure fractions to yield the purified this compound.

Protocol 3: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is for the quantitative analysis of the purity of the isolated this compound. Derivatization to a more volatile ester is typically required for GC analysis of resin acids.

Materials and Reagents:

  • Purified this compound sample

  • Diazomethane (B1218177) solution (or another suitable methylating agent)

  • Diethyl ether

  • Methanol

  • Internal standard (e.g., heptadecanoic acid)

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-FFAP or equivalent)

Procedure:

  • Derivatization: Dissolve a known amount of the purified this compound and the internal standard in a small volume of diethyl ether/methanol (9:1 v/v). Add an ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating complete methylation.

  • Sample Preparation: Evaporate the solvent under a gentle stream of nitrogen and redissolve the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate).

  • GC-FID Analysis:

    • Injection: Inject an aliquot of the prepared sample into the GC-FID.

    • GC Conditions (Typical):

      • Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 240°C at 4°C/min, and hold for 10 min.

      • Injector Temperature: 250°C

      • Detector Temperature: 260°C

      • Carrier Gas: Helium at a constant flow rate.

  • Data Analysis: Identify the peak corresponding to methyl levopimarate based on its retention time relative to standards. Calculate the purity of the this compound by comparing its peak area to the total area of all peaks (area percent method) or by using the internal standard for quantification.

Mandatory Visualizations

experimental_workflow cluster_extraction Part A: Extraction and Precipitation cluster_purification Part B: Purification cluster_liberation Part C: Liberation and Final Product start Start: Pine Oleoresin dissolve Dissolve in Acetone start->dissolve precipitate Add 2-amino-2-methyl-1-propanol in Acetone dissolve->precipitate filter1 Suction Filtration precipitate->filter1 crude_salt Crude Amine Salt filter1->crude_salt recrystallize1 Recrystallize from Methanol crude_salt->recrystallize1 filter2 Suction Filtration recrystallize1->filter2 recrystallize2 Second Recrystallization from Methanol filter2->recrystallize2 filter3 Suction Filtration recrystallize2->filter3 pure_salt Purified Amine Salt filter3->pure_salt acidify Acidify with Phosphoric Acid in Ether/Water pure_salt->acidify extract Separate Ether Layer acidify->extract wash Wash with Water extract->wash dry Dry over Sodium Sulfate wash->dry evaporate Evaporate Ether dry->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for the isolation and purification of this compound.

logical_relationship cluster_oleoresin Oleoresin Components cluster_purification_methods Purification Strategies cluster_products Purified Products oleoresin Pine Oleoresin resin_acids Resin Acids (Levopimaric, Abietic, etc.) oleoresin->resin_acids neutrals Neutral Compounds (Terpenes, etc.) oleoresin->neutrals precipitation Selective Precipitation (Amine Salt Formation) resin_acids->precipitation chromatography Chromatography (Normal/Reversed-Phase) resin_acids->chromatography levopimaric_acid This compound precipitation->levopimaric_acid other_acids Other Resin Acids precipitation->other_acids remain in solution chromatography->levopimaric_acid chromatography->other_acids separated fractions

Caption: Logical relationship of components and purification methods.

References

Application Notes and Protocols for the Quantification of Levopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Levopimaric acid, a diterpene resin acid found predominantly in pine oleoresin.[1] The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are intended to guide researchers in selecting and implementing the most suitable analytical technique for their specific application.

Overview of Analytical Techniques

The quantification of this compound can be achieved through various analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible technique suitable for routine analysis and quality control.[2][3] Its simplicity and cost-effectiveness make it an attractive first-line approach.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable method, particularly for complex matrices.[4] It often requires derivatization to increase the volatility of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex biological samples.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative performance parameters for the different analytical techniques used for the quantification of resin acids, including this compound or its isomers. This data facilitates a direct comparison of the methods' capabilities.

Analytical TechniqueAnalyteMatrixLinearity RangeLimit of Quantification (LOQ)Accuracy (% Recovery or RE)Precision (%RSD)Reference
GC/FID & GC/MS Resin Acids (incl. This compound)Water1 - 80 µg/LApprox. 1 µg/LNot SpecifiedNot Specified[4]
LC-MS/MS Isopimaric Acid (isomer)Rat Plasma4 - 4000 ng/mL10 ng/mL (LLOQ)-6.7 to 5.6% (Intra-day), -3.5 to 2.9% (Inter-day)5.8 - 7.4% (Intra-day), 7.3 - 10.3% (Inter-day)[5][6]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general framework for the analysis of organic acids. Method development and validation are essential for specific application to this compound.

a. Principle: Separation is achieved based on the analyte's polarity, followed by direct detection using a UV detector.[2]

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV Detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

c. Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • This compound analytical standard

d. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

e. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

f. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with formic or phosphoric acid). The exact ratio should be optimized for best separation.

  • Flow Rate: 0.8 - 1.2 mL/min

  • Column Temperature: 25 - 40 °C

  • Detection Wavelength: Determined by UV scan of this compound standard (typically around 210 nm for carboxyl groups).[7]

  • Injection Volume: 10 - 20 µL

g. Method Validation Parameters: The following parameters should be assessed during method validation:

  • Linearity: Analyze a series of standards at different concentrations to construct a calibration curve. The coefficient of determination (R²) should be >0.99.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8]

  • Accuracy and Precision: Assessed at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[8]

  • Specificity: Evaluated by analyzing blank matrix samples to ensure no interfering peaks at the retention time of this compound.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the NCASI Method RA/FA-85.02 for the analysis of resin and fatty acids.[4]

a. Principle: Resin acids are extracted from the sample, derivatized to their ethyl esters to increase volatility, and then separated and quantified by GC-MS.[4]

b. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Fused silica (B1680970) capillary column

c. Reagents:

  • Methyl-t-butyl ether (MTBE)

  • Methanol

  • Ethylation reagent

  • This compound analytical standard

  • Internal standard (e.g., methyl-O-methyl podocarpate)

d. Standard and Sample Preparation:

  • Standard Preparation: Prepare stock solutions of this compound and the internal standard in methanol. Create calibration solutions by diluting the stock solutions.[4]

  • Extraction:

    • For water samples, add an internal standard and ascorbate (B8700270) solution.

    • Extract the resin acids with MTBE.[4]

  • Derivatization (Ethylation): The extracted resin acids are converted to their ethyl esters using an appropriate ethylation reagent.[4]

e. GC-MS Conditions:

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Temperature is programmed to achieve separation of the analytes.[4]

  • MS Ion Source Temperature: ~230 °C

  • Interface Temperature: ~280 °C

  • Measurement Mode: Selected Ion Monitoring (SIM) or full scan.

f. Quantification: Quantification is achieved by comparing the response of a major quantitation ion for this compound relative to the internal standard using a multi-point calibration curve.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated method for the quantification of Isopimaric acid, an isomer of this compound, in a biological matrix.[5][6] Due to the structural similarity, this method serves as an excellent starting point for developing a validated assay for this compound.

a. Principle: this compound is extracted from the biological matrix, separated by reversed-phase liquid chromatography, and detected with high sensitivity and specificity using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

b. Instrumentation:

  • Liquid Chromatography system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

c. Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate

  • n-Hexane

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

d. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare working standards by diluting the stock solution. Calibration standards are prepared by spiking blank plasma with the working standards.[5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 20 µL of IS solution.

    • Add 1 mL of a mixture of ethyl acetate:n-hexane (e.g., 4:1 v/v).[5]

    • Vortex for 1 minute and centrifuge (e.g., 1500 x g for 5 minutes at 4°C).[5]

    • Transfer the supernatant to a new tube and evaporate to dryness.[5]

    • Reconstitute the residue in 50 µL of methanol, vortex, and centrifuge.[5]

    • Inject the supernatant for LC-MS/MS analysis.[5]

e. LC-MS/MS Conditions:

  • Chromatographic Separation:

    • Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water, both containing 0.1-0.5% formic acid.[5]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 °C.[5]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by infusing the standard solutions into the mass spectrometer. For Isopimaric acid (m/z 301.2), a characteristic transition was monitored.[6]

    • Optimize MS parameters such as capillary voltage, nebulizer pressure, drying gas flow and temperature, and collision energy for maximum signal intensity.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Sample Biological or Environmental Sample Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Derivatization Derivatization (Optional, e.g., for GC-MS) Extraction->Derivatization Concentration Concentration & Reconstitution Derivatization->Concentration LC_GC Chromatographic Separation (HPLC or GC) Concentration->LC_GC MS Mass Spectrometric Detection (MS or MS/MS) LC_GC->MS UV UV Detection LC_GC->UV Quantification Quantification (Calibration Curve) MS->Quantification UV->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound.

References

Application Note: Analysis of Levopimaric Acid Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levopimaric acid, a prominent resin acid found in coniferous trees, is utilized in various industrial applications, including the development of biofuels.[1] However, its conjugated double bond system makes it susceptible to oxidation, which can affect its stability and potentially lead to the formation of hazardous peroxides.[1][2] Monitoring the oxidation products of this compound is crucial for ensuring the safety, stability, and quality of related products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these complex oxidation products after appropriate derivatization. This document provides a detailed protocol for the analysis of this compound oxidation products using GC-MS.

Principle

The oxidation of this compound yields a variety of products, including hydroperoxides, epoxides, ketones, and other oxygenated species.[2] Due to their low volatility and polar functional groups (e.g., carboxyl, hydroxyl), these compounds are not directly suitable for GC analysis.[3] Therefore, a derivatization step is essential to convert them into more volatile and thermally stable analogs.[3][4] Silylation is a widely used derivatization technique that replaces active hydrogen atoms in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility and improving chromatographic performance.[5] Following derivatization, the sample is injected into the GC-MS system, where compounds are separated based on their boiling points and affinities for the stationary phase, and subsequently identified and quantified by the mass spectrometer.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Dichloromethane, Pyridine (B92270), Hexane (all HPLC or GC grade)

  • Internal Standard (IS): e.g., Pimelic acid or a similar non-native dicarboxylic acid

  • Anhydrous Sodium Sulfate

  • Oxygen (high purity)

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware (deactivated/silanized glassware is recommended to prevent sample loss).[4]

Controlled Oxidation of this compound

This protocol describes a method for inducing thermal oxidation for analytical studies.

  • Accurately weigh 2.0 g of this compound into a reaction vessel.

  • Pressurize the vessel with high-purity oxygen (e.g., to an initial pressure of 1.2 MPa).[1]

  • Heat the sample at a controlled temperature (e.g., 325 K) for a specified duration (e.g., 2-24 hours) to induce oxidation.[1]

  • After the incubation period, cool the vessel to room temperature and carefully vent the remaining oxygen.

  • Collect the oxidized sample for extraction.

Sample Preparation and Derivatization
  • Extraction:

    • Dissolve approximately 10 mg of the oxidized this compound sample in 1 mL of dichloromethane.

    • Add a known amount of the internal standard solution.

    • Vortex the mixture for 1 minute.

    • Dry the solution over anhydrous sodium sulfate.

    • Transfer the dried solution to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 100 µL of pyridine and 200 µL of BSTFA + 1% TMCS.[6]

    • Seal the vial tightly and heat at 70-75°C for 45-60 minutes to ensure complete derivatization.[5]

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical instrument parameters; optimization may be required.

ParameterSpecification
Gas Chromatograph
Injection Port Temp.280°C
Injection ModeSplitless (or Split 10:1)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
ColumnNonpolar capillary column, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven ProgramInitial temp 80°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 10 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range50 - 650 amu
Solvent Delay5 minutes
Data AcquisitionFull Scan for qualitative analysis; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Data Presentation and Results

Analysis of the chromatogram will reveal multiple peaks corresponding to the parent compound and its various oxidation products. Mass spectra of individual peaks can be compared against spectral libraries (e.g., NIST, Wiley) for tentative identification. The complex nature of oxidation can result in numerous isomers.

Quantitative Data

Quantification is achieved by comparing the peak area of each identified analyte to the peak area of the internal standard. The table below presents illustrative data for key analytes and peroxide formation over time.

Table 1: Illustrative Quantitative Analysis of this compound Oxidation Products

Analyte/Parameter Retention Time (min) Key Mass Fragments (m/z) Concentration (Illustrative)
This compound-TMS 18.5 374, 359, 299, 239 Varies (starting material)
7-Oxo-dehydroabietic acid-TMS 20.1 386, 371, 297, 253 15 µg/mg
Dihydroxy-levopimaric acid-TMS 21.3 508, 493, 389, 147 28 µg/mg

| Epoxy-levopimaric acid-TMS | 19.4 | 462, 447, 373, 283 | 45 µg/mg |

Table 2: Peroxide Value Progression During Oxidation at 323 K

Oxidation Time (hours) Peroxide Value (mmol·kg⁻¹) Reference
2 30.44 [1]

| 4 | 25.10 (value decreases as peroxides decompose) |[1] |

Visualized Workflow

GCMS_Workflow cluster_prep Sample Preparation start This compound Sample oxidation Controlled Oxidation (Heat + O2 Atmosphere) start->oxidation Induce Degradation extraction Solvent Extraction + Internal Standard Addition oxidation->extraction Isolate Products derivatization Silylation (BSTFA) (70°C for 45 min) extraction->derivatization Increase Volatility gcms GC-MS Analysis derivatization->gcms Inject Sample data Data Processing (Identification & Quantification) gcms->data Generate Data

References

High-Performance Liquid Chromatography (HPLC) Methods for Resin Acid Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of resin acids using High-Performance Liquid Chromatography (HPLC). Resin acids, a major component of rosin (B192284) derived from conifers, are of significant interest in various industries, including pharmaceuticals, due to their use as film-forming agents and in drug delivery systems.[1] Accurate quantification of individual resin acids is crucial for quality control and to understand their influence on product performance.[1]

Principle of the Method

The primary HPLC method for separating resin acids is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This technique separates molecules based on their hydrophobicity. A non-polar stationary phase, such as C18 or C8, is used with a polar mobile phase.[1][2] The resin acids are retained on the column to varying degrees depending on their individual hydrophobic character, thus allowing for their separation. The addition of an acidic modifier to the mobile phase is common to ensure the resin acids are in their protonated form, which optimizes their retention and peak shape.[1]

Instrumentation and Reagents
  • HPLC System : A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV detector is suitable.[1]

  • Column : Reversed-phase columns are the standard choice. C18 columns are most common, but other stationary phases like C8 or urea-embedded C12 can also be utilized for improved separation of certain resin acid isomers.[1][3]

  • Solvents : HPLC grade acetonitrile, methanol (B129727), and water are required.[1]

  • Acid Modifier : Analytical grade formic acid or acetic acid is used to control the pH of the mobile phase.[1]

  • Resin Acid Standards : Certified standards for individual resin acids such as Abietic acid (AbA), Dehydroabietic acid (DeA), Pimaric acid (PA), Isopimaric acid (IPA), Levopimaric acid (LPA), Palustric acid (PLA), Neoabietic acid (NAA), and 7-Oxodehydroabietic acid (7-O-DeA) are necessary for identification and quantification.[1][3]

Experimental Protocols

Protocol 1: Standard and Sample Preparation

1. Preparation of Standard Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 10 mg of each individual resin acid standard.
  • Dissolve each standard in 10 mL of methanol in a separate 10 mL volumetric flask.[1]
  • Sonicate for 10-15 minutes to ensure complete dissolution.

2. Preparation of Working Standard Solutions:

  • Perform serial dilutions of the stock solutions with methanol to prepare a series of working standards.
  • A typical concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.[1]

3. Sample Preparation (Rosin Sample):

  • Accurately weigh approximately 100 mg of the rosin sample into a 100 mL volumetric flask.[1]
  • Add approximately 80 mL of methanol and sonicate for 15-20 minutes to dissolve the sample.[1]
  • Once dissolved, bring the volume to 100 mL with methanol and mix thoroughly.[1]
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

Protocol 2: HPLC Analysis

1. Chromatographic Conditions:

  • Set up the HPLC system with the chosen column and mobile phases.
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

2. Injection:

  • Inject 10 µL of the filtered sample or standard solution into the HPLC system.[1]

3. Data Acquisition and Analysis:

  • Monitor the separation at appropriate UV wavelengths. Common wavelengths for resin acid detection are 210 nm, 241 nm, and 245 nm.[1] A DAD allows for simultaneous monitoring at multiple wavelengths and spectral confirmation of the peaks.[1]
  • Identify the resin acid peaks in the sample chromatogram by comparing their retention times with those of the standards.
  • Quantify the amount of each resin acid by constructing a calibration curve from the peak areas of the working standard solutions.

Quantitative Data

The following tables summarize typical HPLC operating conditions and performance data for the analysis of resin acids.

Table 1: Typical HPLC Operating Conditions for Resin Acid Analysis

ParameterCondition 1Condition 2
Column C18, 150 mm x 4.6 mm, 5 µmUrea-embedded C12
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA: 0.4% Acetic acid in WaterB: Acetonitrile
Elution GradientIsocratic (80:20, B:A)
Flow Rate 1.0 mL/min[1]1.0 mL/min
Column Temp. 30 °C[1]Ambient
Injection Vol. 10 µL[1]20 µL
Detection DAD at 210, 241, 245 nm[1]UV at 200, 216 nm[4]

Table 2: Example Retention Times and Detection Limits for Key Resin Acids

Resin AcidAbbreviationTypical Retention Time (min)*LOD (µg/g) LOQ (µg/g)
Dehydroabietic acidDeA12.57 - 1922 - 56
Abietic acidAbA14.27 - 1922 - 56
7-Oxodehydroabietic acid7-O-DeA9.87 - 1922 - 56
Pimaric acidPA15.1--
Isopimaric acidIPA15.5--
Palustric acidPLA13.8--
Neoabietic acidNAA14.8--
This compoundLPA13.5--

*Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition and are provided for reference.[1] **LOD (Limit of Detection) and LOQ (Limit of Quantification) values are approximate and can vary based on the specific method and instrumentation.[3]

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Resin Acid Standards / Rosin Sample dissolve Dissolve in Methanol with Sonication weigh->dissolve dilute Prepare Working Standards / Bring Sample to Volume dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on Reversed-Phase Column inject->separate detect UV/DAD Detection separate->detect identify Peak Identification by Retention Time detect->identify quantify Quantification using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of resin acids.

G cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_conditions Operating Conditions center_node Optimal Resin Acid Separation solvent Solvent Composition (Acetonitrile/Methanol:Water) solvent->center_node modifier Acidic Modifier (Formic/Acetic Acid) modifier->center_node elution Elution Mode (Isocratic/Gradient) elution->center_node column_type Column Chemistry (C18, C8, etc.) column_type->center_node particle_size Particle Size particle_size->center_node flow_rate Flow Rate flow_rate->center_node temperature Column Temperature temperature->center_node detection_wl Detection Wavelength detection_wl->center_node

References

Application Notes and Protocols: Diels-Alder Reaction of Levopimaric Acid with Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Diels-Alder reaction between levopimaric acid and maleic anhydride (B1165640) to form maleopimaric acid (MPA). It includes information on the synthesis, purification, and characterization of the resulting adduct, as well as its applications in drug development, particularly in the context of anticancer research.

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis. The reaction between this compound, a conjugated diene found in pine rosin, and maleic anhydride, a dienophile, yields a tricyclic dicarboxylic anhydride known as maleopimaric acid (MPA).[1] This adduct has garnered significant interest due to its utility as a building block in polymer and materials science.[1] More recently, derivatives of maleopimaric acid have demonstrated promising biological activities, including anticancer properties, making this reaction highly relevant to drug discovery and development professionals.[2][3]

This document outlines the synthesis of maleopimaric acid and highlights the cytotoxic potential of its derivatives against various cancer cell lines.

Synthesis of Maleopimaric Acid

The synthesis of maleopimaric acid is achieved through the Diels-Alder reaction of this compound (typically from rosin) with maleic anhydride. The reaction is generally carried out by heating the reactants in a suitable solvent.

Experimental Protocol: Synthesis of Maleopimaric Acid

This protocol is a comprehensive procedure compiled from established methods.[4][5]

Materials:

  • Rosin (containing this compound)

  • Maleic anhydride

  • Glacial acetic acid

  • Nitrogen gas supply

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Organic solvent for washing (e.g., cold glacial acetic acid)

  • Distilled water

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 100 parts by weight of rosin, 23–33 parts by weight of maleic anhydride, and 80–150 parts by weight of glacial acetic acid.[4]

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere.[4]

  • Reaction: Heat the mixture to a temperature between 70°C and 140°C with continuous stirring. Maintain the reaction for 2 to 8 hours.[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • Cooling and Crystallization: After the reaction is complete, cool the mixture. The maleopimaric acid will begin to crystallize out of the solution.[4]

  • Isolation of Crude Product: Isolate the crude maleopimaric acid crystals by vacuum filtration using a Buchner funnel.[4]

Purification Protocol

Procedure:

  • Washing: Wash the crude product with a suitable organic solvent, such as cold glacial acetic acid, to remove unreacted starting materials and byproducts.[4][5]

  • Water Wash: Subsequently, wash the crystals with hot distilled water.[4]

  • Drying: Dry the purified maleopimaric acid in a vacuum oven to remove any residual solvent. The purity of the final product should be greater than 95%.[4]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants 1. Combine Rosin, Maleic Anhydride, & Glacial Acetic Acid reaction 2. Heat under Nitrogen (70-140°C, 2-8h) reactants->reaction Reflux cooling 3. Cool to Crystallize reaction->cooling filtration1 4. Vacuum Filtration cooling->filtration1 washing 5. Wash with Organic Solvent & Hot Water filtration1->washing drying 6. Vacuum Drying washing->drying final_product Pure Maleopimaric Acid drying->final_product >95% Purity

Caption: Experimental workflow for the synthesis and purification of maleopimaric acid.

Quantitative Data

Reaction Conditions and Yields

The yield of maleopimaric acid is dependent on the reaction conditions, such as temperature and the molar ratio of reactants.

Rosin SourceMolar Ratio (Rosin:Maleic Anhydride)Temperature (°C)Reaction TimeYield of Endo-Maleopimaric Acid (%)Reference
East Java, Indonesia1:10200Not Specified21.5[6]
Central Java, IndonesiaNot Specified200Not Specifiedup to 23[6]
Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular FormulaC₂₄H₃₂O₅[7]
Molecular Weight400.5 g/mol [7]
Melting Point226-227 °C[8]
¹H NMR (CDCl₃, δ ppm)Assignments are complex and can be found in specialized literature. A Varian A-60D instrument has been used to acquire spectra.[7]
¹³C NMR (CDCl₃, δ ppm)Detailed assignments are available in the literature. Spectra have been acquired from samples from Eastman Organic Chemicals.[7][9]
IR (KBr, cm⁻¹)Spectra available from Eastman Organic Chemicals.[7]

Applications in Drug Development: Anticancer Activity

Derivatives of maleopimaric acid have demonstrated significant potential as anticancer agents. Studies have shown that modifications to the maleopimaric acid scaffold can lead to compounds with potent cytotoxic activity against various cancer cell lines.

In Vitro Cytotoxicity of Maleopimaric Acid Derivatives

Several studies have evaluated the in vitro cytotoxic effects of maleopimaric acid derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.

DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Methyl 1,4-dihydroxyiminodihydroquinopimarateVariousLung, Colon, Breast, Renal, LeukemiaActive at 10⁻⁵ M[2]
1,3-Thiazole Derivative 3 HEK293Embryonic Kidney2-24[3]
1,3-Thiazole Derivative 3 SH-SY5YNeuroblastoma2-24[3]
1,3-Thiazole Derivative 3 HepG2Hepatocellular Carcinoma2-24[3]
1,3-Thiazole Derivative 3 JurkatT-cell Lymphoblast2-24[3]
In Vivo Antineoplastic Activity

In addition to in vitro studies, certain derivatives have shown promising results in animal models. For instance, methyl 1,4-dihydroxyiminodihydroquinopimarate has demonstrated in vivo antineoplastic activity against mouse solid transplantable mammary carcinoma (Ca755) and colon adenocarcinoma (AKATOL).[2]

Logical Relationship in Drug Discovery

drug_discovery_pathway start This compound + Maleic Anhydride reaction Diels-Alder Reaction start->reaction mpa Maleopimaric Acid (MPA) reaction->mpa derivatization Chemical Modification mpa->derivatization derivatives MPA Derivatives derivatization->derivatives screening In Vitro Cytotoxicity Screening (Cancer Cell Lines) derivatives->screening invivo In Vivo Antineoplastic Activity (Animal Models) screening->invivo Promising Candidates lead_optimization Lead Optimization invivo->lead_optimization

References

Application Notes and Protocols: Levopimaric Acid as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopimaric acid, a tricyclic diterpene resin acid, is a major constituent of pine oleoresin.[1] Its rigid, chiral scaffold and inherent stereochemistry make it an attractive and renewable starting material for asymmetric synthesis. As a member of the chiral pool, this compound provides a cost-effective and readily available source of chirality for the synthesis of complex molecules, including natural products and pharmaceutically active compounds.[2] Its utility in organic synthesis is primarily centered on its conjugated diene system, which readily participates in stereoselective Diels-Alder reactions, and its carboxylic acid functionality, which allows for a variety of chemical modifications. These application notes provide an overview of the use of this compound as a chiral building block and detail protocols for its isolation and key synthetic transformations.

Isolation of this compound from Pine Oleoresin

The isolation of this compound from pine oleoresin is a critical first step for its use in synthesis. The following protocol is a modification of established procedures and provides a reliable method for obtaining this compound in good purity.[3]

Experimental Protocol: Isolation of this compound

Materials:

Procedure:

  • Dissolve 1 kg of pine oleoresin (containing approximately 260 g of this compound) in 2 L of acetone in a 4 L beaker.

  • Rapidly add a solution of 200 g of 2-amino-2-methyl-1-propanol in 200 ml of acetone with vigorous stirring.

  • A pasty precipitate will form almost immediately. Collect the precipitate by suction filtration and press as dry as possible.

  • Dissolve the crude, moist precipitate in a minimum volume of boiling methanol (approximately 1 L).

  • Cool the methanolic solution to 5°C in a refrigerator and stir occasionally to facilitate crystallization.

  • Collect the crystalline 2-amino-2-methyl-1-propanol salt of this compound by suction filtration.

  • To regenerate the free acid, place 400 ml of diethyl ether and 75 ml of 10% phosphoric acid in a 1 L separatory funnel.

  • Add the amine salt to the separatory funnel and shake vigorously. Add an additional 50 ml of 10% phosphoric acid and continue shaking until all the solid has dissolved.

  • Separate the ether layer, wash twice with 100 ml portions of water, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the ether under reduced pressure at room temperature using a rotary evaporator.

  • Dissolve the residue in 40–60 ml of boiling ethanol. Upon cooling, this compound will crystallize.

  • Collect the purified this compound by suction filtration.

Quantitative Data:

ParameterValueReference
Typical Yield10–12% from pine oleoresin[3]
Melting Point147–150°C[3]
Specific Rotation [α]D²⁵-265° (c=2, methanol)[3]

Application in Diels-Alder Reactions

The conjugated diene system within the B-ring of this compound makes it an excellent substrate for [4+2] cycloaddition reactions (Diels-Alder reactions). These reactions proceed with high stereoselectivity due to the facial bias imposed by the chiral scaffold, leading to the formation of complex polycyclic structures.

A prominent application of this reactivity is the synthesis of chiral diamines, which can serve as ligands in asymmetric catalysis. The reaction with fumaric acid, followed by a Curtius rearrangement, provides a pathway to valuable 1,2-trans-diamines.[2]

Logical Workflow for Chiral Diamine Synthesis

G cluster_0 This compound Modification cluster_1 Diels-Alder Cycloaddition cluster_2 Functional Group Transformations cluster_3 Final Product Formation LPA This compound Me_LPA Methyl Levopimarate LPA->Me_LPA  CH3I, K2CO3   DA_Adduct Diels-Alder Adduct (Fumaropimaric Acid Methyl Ester) Me_LPA->DA_Adduct Fumaric_Acid Fumaric Acid Fumaric_Acid->DA_Adduct  Heat (180°C)   Acyl_Chloride Acyl Chloride DA_Adduct->Acyl_Chloride  SOCl2, DMF   Acyl_Azide Acyl Azide (B81097) Acyl_Chloride->Acyl_Azide  NaN3   Isocyanate Isocyanate Acyl_Azide->Isocyanate  Heat (Curtius Rearrangement)   Diamine Chiral 1,2-trans-Diamine Isocyanate->Diamine  1. H2O  2. HCl (hydrolysis)  3. NaHCO3  

Caption: Synthetic pathway from this compound to a chiral 1,2-trans-diamine.

Experimental Protocol: Synthesis of a Chiral Diamine from this compound

This protocol outlines the key steps for the synthesis of a chiral 1,2-trans-diamine derived from this compound.[2]

Step 1: Methylation of this compound

  • To a solution of this compound in acetone, add potassium carbonate and methyl iodide.

  • Reflux the mixture for 6 hours.

  • After cooling, filter the mixture and evaporate the solvent to yield methyl levopimarate.

Step 2: Diels-Alder Reaction with Fumaric Acid

  • Heat a mixture of methyl levopimarate and fumaric acid at 180°C under an argon atmosphere for 6 hours.

  • The resulting product, the monomethyl ester of fumaropimaric acid, can be purified by crystallization from methanol.

Step 3: Curtius Rearrangement and Hydrolysis

  • Convert the carboxylic acid group of the Diels-Alder adduct to the corresponding acyl chloride using thionyl chloride in the presence of DMF.

  • React the acyl chloride with sodium azide in toluene (B28343) at 5°C to form the acyl azide.

  • Heat the acyl azide solution to 110°C to induce the Curtius rearrangement, forming the isocyanate.

  • Hydrolyze the isocyanate by heating with 35% hydrochloric acid at 110°C.

  • Neutralize the reaction mixture with aqueous sodium bicarbonate to obtain the chiral 1,2-trans-diamine.

Quantitative Data for Diamine Synthesis:

StepProductYieldReference
MethylationMethyl Levopimarate94%[2]
Diels-AlderFumaropimaric Acid Methyl Ester15% from resin acid mixture[2]
Overall SynthesisChiral 1,2-trans-DiamineHigh (not specified)[2]

Application in Asymmetric Catalysis: The Henry Reaction

The chiral diamines synthesized from this compound can be utilized as ligands in metal-catalyzed asymmetric reactions. A notable example is the copper(II)-catalyzed asymmetric Henry (nitroaldol) reaction.

Experimental Workflow for Asymmetric Henry Reaction

G cluster_0 Catalyst Preparation cluster_1 Asymmetric Henry Reaction cluster_2 Analysis Diamine_Ligand This compound-derived Chiral Diamine Catalyst_Complex Chiral Copper(II) Catalyst Diamine_Ligand->Catalyst_Complex Cu_Source Copper(II) Source (e.g., Cu(OAc)2) Cu_Source->Catalyst_Complex  In situ formation   Product Enantioenriched β-Nitroalcohol Catalyst_Complex->Product  Catalyst (5 mol%)   Aldehyde Aldehyde (e.g., 4-Nitrobenzaldehyde) Aldehyde->Product Nitroalkane Nitroalkane (e.g., Nitromethane) Nitroalkane->Product  THF, rt, 8h   Chromatography Column Chromatography Product->Chromatography  Purification   HPLC Chiral HPLC Chromatography->HPLC  Enantiomeric Excess (ee) Determination  

Caption: Workflow for the asymmetric Henry reaction using a this compound-derived chiral catalyst.

Experimental Protocol: Asymmetric Henry Reaction

The following is a general procedure for the asymmetric Henry reaction catalyzed by a copper(II) complex of a this compound-derived chiral diamine.[2]

Materials:

  • This compound-derived chiral diamine ligand

  • Copper(II) acetate (B1210297) (Cu(OAc)₂)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, dissolve the chiral diamine ligand (5 mol%) and Cu(OAc)₂ (5 mol%) in THF.

  • Stir the mixture at room temperature to allow for the in situ formation of the chiral copper(II) catalyst.

  • Add the aldehyde (1 equivalent) and the nitroalkane (10 equivalents) to the catalyst solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Quantitative Data for Asymmetric Henry Reaction:

AldehydeLigandYield (%)ee (%)Reference
4-NitrobenzaldehydeDiamine 6a9866[2]
2-NitrobenzaldehydeDiamine 6a9865[2]
4-ChlorobenzaldehydeDiamine 6a9555[2]
4-BromobenzaldehydeDiamine 6a9858[2]
2,4-DichlorobenzaldehydeDiamine 6a9848[2]

Note: Diamine 6a is a specific secondary amine derivative of the primary 1,2-trans-diamine.

Synthesis of Bioactive Molecules

The rigid tricyclic core of this compound is a common motif in a number of bioactive natural products. As such, this compound serves as an excellent starting material for the synthesis of these and related molecules. For instance, derivatives of quinopimaric and maleopimaric acids, obtained from Diels-Alder reactions of this compound, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Methyl 1,4-dihydroxyiminodihydroquinopimarate, a derivative of a this compound adduct, has shown in vivo antineoplastic activity.

Conclusion

This compound is a versatile and valuable chiral building block in organic synthesis. Its ready availability from a renewable source, coupled with its inherent chirality and reactivity, makes it an attractive starting material for the stereoselective synthesis of complex molecules. The protocols and data presented herein highlight its utility in Diels-Alder reactions and the synthesis of chiral ligands for asymmetric catalysis, demonstrating its potential for applications in pharmaceutical and materials science research. Further exploration of the synthetic utility of this compound is likely to uncover new and efficient routes to a wide range of valuable chiral compounds.

References

Application of Levopimaric Acid in the Synthesis of Polymeric Monomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polymeric monomers derived from levopimaric acid, a renewable feedstock. The focus is on the preparation of a key dicarboxylic acid monomer via a Diels-Alder reaction and its subsequent conversion into various polymers, including polyketones, polyazomethines, and polyesters.

Introduction

This compound, a diterpene resin acid found in pine oleoresin, is a valuable bio-based platform chemical for the synthesis of novel polymers.[1] Its conjugated diene system readily participates in Diels-Alder reactions, allowing for the creation of rigid, functionalized monomers. These monomers can then be polymerized to produce a range of materials with potential applications in adhesives, high-performance plastics, and specialty resins.[2] This document outlines the synthesis and characterization of polymers derived from this compound.

Synthesis of Monomers from this compound

The primary route to producing polymer-grade monomers from this compound involves a Diels-Alder reaction with a suitable dienophile, such as acrylic acid. This reaction creates a dicarboxylic acid adduct that serves as a versatile building block for various polymerization reactions.[2][3]

Isomerization of Resin Acids to this compound

Commercial rosin (B192284) is a mixture of resin acids. For efficient Diels-Alder reactions, it is often necessary to isomerize the other resin acids into the reactive this compound. This is typically achieved by heating the resin acid mixture.[2]

Diels-Alder Reaction of this compound with Acrylic Acid

The conjugated diene system of this compound reacts with the dienophile acrylic acid to form a tricyclic dicarboxylic acid monomer, often referred to as acrylopimaric acid (APA).[2]

Experimental Protocols

Protocol 1: Synthesis of the Diels-Alder Adduct of this compound and Acrylic Acid

This protocol describes the synthesis of the dicarboxylic acid monomer from resin acids.

Materials:

Procedure:

  • A mixture of resin acids is heated to promote isomerization to this compound.

  • The isomerized resin acid mixture is dissolved in toluene.

  • Acrylic acid (in slight molar excess) and a small amount of hydroquinone (to prevent radical polymerization of acrylic acid) are added to the solution.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by sequential treatment with petroleum ether and acetone to isolate the acrylopimaric acid adduct.[2]

Polymer Synthesis from the this compound-Acrylic Acid Adduct

The dicarboxylic acid monomer synthesized in the previous step can be used to produce a variety of polymers through different polymerization techniques.

Synthesis of Polyketones

Polyketones can be synthesized from the Diels-Alder adduct through a dehydrodecarboxylation reaction. This non-conventional polycondensation is typically carried out in the presence of sulfonic acid catalysts.[2]

Synthesis of Polyazomethines

The polyketones synthesized from the this compound adduct can be further reacted with diamines to form crosslinked polyazomethines.[2]

Synthesis of Polyesters

The dicarboxylic acid monomer can undergo polycondensation with various diols to produce linear polyesters. This reaction is typically performed at high temperatures under vacuum with suitable polyesterification catalysts.[4]

Experimental Protocols

Protocol 2: Synthesis of Polyketones

Materials:

  • Diels-Alder adduct of this compound and acrylic acid

  • Sulfonic acid catalyst (e.g., p-toluenesulfonic acid)

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • The dicarboxylic acid monomer and a catalytic amount of sulfonic acid are dissolved in a high-boiling point solvent.

  • The reaction mixture is heated to a high temperature (typically >200 °C) under a nitrogen atmosphere.

  • The reaction is continued for several hours, with the removal of water and carbon dioxide as byproducts.

  • The resulting polyketone is isolated by precipitation in a non-solvent, followed by filtration and drying.

Protocol 3: Synthesis of Polyazomethines

Materials:

  • Polyketone (from Protocol 2)

  • Diamine (e.g., hexamethylenediamine, m-phenylenediamine)

  • Ethanol or another suitable solvent

  • Glacial acetic acid (catalyst)

Procedure:

  • The polyketone is dissolved in a suitable solvent.

  • A few drops of glacial acetic acid are added as a catalyst.

  • A solution of the diamine in the same solvent is added dropwise to the polyketone solution with stirring.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours.

  • The resulting polyazomethine, which may precipitate out of solution, is collected by filtration, washed, and dried.[5]

Protocol 4: Synthesis of Polyesters

Materials:

  • Diels-Alder adduct of this compound and acrylic acid

  • Diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)

  • Polyesterification catalyst (e.g., antimony trioxide, titanium-based catalysts)

Procedure:

  • The dicarboxylic acid monomer and the diol are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation condenser.

  • A catalytic amount of the polyesterification catalyst is added.

  • The mixture is heated under a nitrogen atmosphere to a temperature of 150-200 °C to initiate the esterification reaction, with the removal of water.

  • After the initial esterification, the temperature is gradually increased, and a vacuum is applied to facilitate the removal of byproducts and drive the polymerization to completion.

  • The reaction is continued until the desired molecular weight is achieved, as monitored by the viscosity of the polymer melt.

  • The resulting polyester (B1180765) is extruded, cooled, and pelletized.[4]

Data Presentation

The following tables summarize the typical properties of the monomers and polymers derived from this compound. Please note that specific values can vary depending on the precise reaction conditions and the purity of the starting materials.

Table 1: Physicochemical Properties of this compound-Based Monomers

PropertyValueReference
Diels-Alder Adduct (Acrylopimaric Acid)
Molecular Weight374.5 g/mol Calculated
AppearanceWhite solid[2]
Melting PointVaries with purity-
YieldDependent on reaction conditions-

Table 2: Properties of Polymers Derived from this compound Adduct

Polymer TypeMolecular Weight (Mn)Thermal Stability (Decomposition Temp.)Solubility
Polyketone Low-molecular-weightGood thermal stabilitySoluble in some polar and nonpolar solvents
Polyazomethine (aliphatic diamine) Low-molecular-weightGood thermal stabilitySoluble in some polar and nonpolar solvents
Polyazomethine (aromatic diamine) Low-molecular-weightHigh thermal stabilitySoluble in some polar and nonpolar solvents
Polyester Dependent on synthesis conditionsGood thermal stabilityDependent on diol used

Visualizations

Reaction Schemes and Workflows

G cluster_0 Monomer Synthesis cluster_1 Polymer Synthesis Resin Acids Resin Acids Isomerization Isomerization Resin Acids->Isomerization Heat This compound This compound Isomerization->this compound Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction + Acrylic Acid Dicarboxylic Acid Adduct Dicarboxylic Acid Adduct Diels-Alder Reaction->Dicarboxylic Acid Adduct Polyketone Polyketone Dicarboxylic Acid Adduct->Polyketone Dehydrodecarboxylation Polyester Polyester Dicarboxylic Acid Adduct->Polyester + Diol (Polycondensation) Polyazomethine Polyazomethine Polyketone->Polyazomethine + Diamine

Caption: Overall workflow for the synthesis of polymers from resin acids.

G This compound This compound Diels_Alder Diels-Alder Reaction This compound->Diels_Alder Acrylic Acid Acrylic Acid Acrylic Acid->Diels_Alder Dicarboxylic_Adduct Dicarboxylic Acid Adduct Diels_Alder->Dicarboxylic_Adduct G Dicarboxylic_Adduct Dicarboxylic Acid Adduct Polycondensation Polycondensation Dicarboxylic_Adduct->Polycondensation Polyester Polyester Polycondensation->Polyester Diol Diol Diol->Polycondensation

References

Protocol for the specific precipitation of Levopimaric acid from a mixture of acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Selective Precipitation of Levopimaric Acid

Introduction

This compound, a diterpene resin acid, is a major constituent of pine oleoresin.[1][2] Its unique chemical structure makes it a valuable starting material for the synthesis of various compounds with potential applications in drug development and materials science. However, its isolation from the complex mixture of other resin acids present in oleoresin presents a significant challenge. This application note details a robust and specific protocol for the precipitation of this compound from a mixture of resin acids using 2-amino-2-methyl-1-propanol (B13486). The method is based on the principle of selective salt formation, where the amine specifically reacts with this compound to form a sparingly soluble salt, allowing for its separation from other resin acids.[3][4]

Experimental Protocol

This protocol is adapted from the procedure described in Organic Syntheses and is designed for the selective precipitation of this compound from pine oleoresin.[3]

Materials and Reagents
  • Pine oleoresin (containing this compound)

  • Acetone (B3395972)

  • 2-Amino-2-methyl-1-propanol

  • Methanol (B129727)

  • Ether

  • 10% Phosphoric acid solution

  • Anhydrous sodium sulfate

  • Beakers (4 L, 2 L)

  • Suction filtration apparatus (Buchner funnel, filter flask)

  • Rubber dam

  • Separatory funnel (1 L)

  • Refrigerator or cooling bath

  • Rotary evaporator (optional)

Part 1: Precipitation of this compound Amine Salt
  • Dissolution: Dissolve 1 kg of pine oleoresin (containing approximately 260 g of this compound) in 2 L of acetone in a 4 L beaker with stirring.[3]

  • Precipitation: In a separate container, prepare a solution of 200 g of 2-amino-2-methyl-1-propanol in 200 mL of acetone.[3] Add this amine solution rapidly to the oleoresin solution while stirring vigorously. A pasty precipitate of the amine salt will form almost immediately.[3]

  • Filtration: Collect the crude precipitate by suction filtration. Use a rubber dam to press the filter cake as dry as possible.[3]

Part 2: Purification of the Amine Salt by Recrystallization
  • First Recrystallization: Transfer the crude, moist precipitate to a 2 L beaker and dissolve it in the minimum volume of boiling methanol (approximately 1 L).[3]

  • Crystallization: Cool the methanolic solution to 5°C in a refrigerator. Stir occasionally to promote crystallization.[3]

  • Collection: Once crystallization is complete, collect the solid by suction filtration.[3] The yield of the 2-amino-2-methyl-1-propanol salt of this compound at this stage is typically 68–78 g.[3]

  • Second Recrystallization: For higher purity, repeat the recrystallization process. Dissolve the precipitate in a minimum volume of boiling methanol (approximately 0.8 L). Concentrate the solution to about two-thirds of its original volume, then cool to 5°C to allow the amine salt to crystallize.[3]

  • Final Collection: Filter the purified salt by suction and air-dry the filter cake. The expected yield of the recrystallized amine salt is 41–46 g.[3]

Part 3: Liberation of Free this compound
  • Acidification: In a 1 L separatory funnel, combine 400 mL of ether and 75 mL of 10% phosphoric acid. Add the purified amine salt to this mixture.[3]

  • Extraction: Shake the separatory funnel vigorously for several minutes. Add an additional 50 mL of 10% phosphoric acid and continue shaking until all the solid has dissolved.[3]

  • Washing: Separate the ether layer and wash it twice with 100 mL portions of water.[3]

  • Drying: Dry the ether layer over anhydrous sodium sulfate.[3]

  • Isolation: Remove the ether by evaporation (a rotary evaporator is recommended). The this compound will crystallize from the concentrated solution.[3]

  • Final Product: Collect the crystalline this compound by suction filtration. The final yield is typically 26–31 g.[3]

Quantitative Data Summary

The following table summarizes the expected yields and purity at different stages of the protocol, based on a starting material of 1 kg of pine oleoresin containing 260 g of this compound.[3]

StageProductYield (g)Yield (%) of available this compoundSpecific Rotation ([α]25D)
First RecrystallizationAmine Salt68–7820–23%-202°
Second RecrystallizationAmine Salt41–4612–14%-210°
Final ProductThis compound26–3110–12%-265°

Visualized Workflow

The following diagram illustrates the key steps in the selective precipitation and purification of this compound.

G start Start: Pine Oleoresin in Acetone add_amine Add 2-Amino-2-methyl-1-propanol in Acetone start->add_amine Rapid addition with stirring precipitate Precipitation of Crude Amine Salt add_amine->precipitate filter1 Suction Filtration precipitate->filter1 crude_salt Crude Amine Salt filter1->crude_salt Collect solid dissolve_methanol Dissolve in Boiling Methanol crude_salt->dissolve_methanol cool Cool to 5°C dissolve_methanol->cool Recrystallization filter2 Suction Filtration cool->filter2 recrystallized_salt Recrystallized Amine Salt (Repeat for higher purity) filter2->recrystallized_salt Collect crystals acidify Acidify with Phosphoric Acid in Ether/Water recrystallized_salt->acidify extract Liquid-Liquid Extraction acidify->extract dry Dry Ether Layer (Na2SO4) extract->dry Separate organic layer evaporate Evaporate Ether dry->evaporate final_product Pure this compound Crystals evaporate->final_product

References

Application Notes and Protocols for the Removal of Amine from Levopimaric Acid Salts using Ion Exchange Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopimaric acid, a prominent resin acid derived from pine rosin, and its salts are valuable chiral building blocks in organic synthesis and pharmaceutical development. The purity of these compounds is paramount for their successful application. A common challenge in the synthesis and isolation of this compound salts is the presence of residual amines, which may have been used as resolving agents, catalysts, or are present as counter-ions. These amine impurities can interfere with downstream reactions, affect crystallization, and introduce toxicological concerns.

Ion exchange chromatography is a robust and scalable technique for the removal of ionic impurities from solution. This application note provides a detailed protocol for the removal of amines from this compound salts using cation exchange resins. The principle of this method relies on the differential affinity of the cationic amine and the anionic Levopimarate to the ion exchange resin. By selecting an appropriate resin and optimizing the experimental conditions, a high degree of purification can be achieved.[1][2]

Principle of Separation

The separation of amines from this compound salts is typically achieved using a strong acid cation exchange resin. The process involves the following key steps:

  • Resin Activation: The cation exchange resin is first converted to its hydrogen (H+) form by washing with a strong acid.

  • Sample Loading: The this compound salt solution, containing amine impurities, is loaded onto the resin column. The cationic amine impurities will displace the H+ ions and bind to the negatively charged functional groups of the resin.

  • Washing: The column is washed with a suitable solvent (e.g., deionized water or an organic solvent) to elute the this compound, which, being an anion, does not bind to the cation exchange resin.

  • Elution of Amine (Regeneration): The bound amine can be subsequently eluted from the resin by washing with a strong acid, which regenerates the resin for future use.[3]

Materials and Methods

Materials
  • Ion Exchange Resin: Strong acid cation exchange resin (e.g., Purolite C100H, Amberlite IR120 H). The choice of resin may depend on the solvent system and the specific amine to be removed.

  • This compound Salt Sample: Containing amine impurity.

  • Activation/Regeneration Solution: 1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄).

  • Wash/Elution Solvent: Deionized water, ethanol, or other suitable organic solvent compatible with the sample and resin.

  • Neutralizing Solution (for regeneration effluent): 1 M Sodium Hydroxide (NaOH).

  • Chromatography Column.

  • pH Meter.

  • Analytical Instrumentation: HPLC, GC, or titration equipment for quantifying this compound and amine concentration.

Experimental Workflow

G cluster_prep Preparation cluster_purification Purification cluster_regeneration Regeneration resin_prep Resin Slurry Preparation col_pack Column Packing resin_prep->col_pack 1 resin_act Resin Activation (H+ form) col_pack->resin_act 2 sample_load Sample Loading (this compound Salt + Amine) resin_act->sample_load 3 wash Washing and Collection of Purified this compound sample_load->wash 4 amine_elute Amine Elution (with strong acid) wash->amine_elute 5 final_rinse Final Rinse amine_elute->final_rinse 6

Caption: Experimental workflow for amine removal.

Detailed Protocol

Resin Preparation and Column Packing
  • Weigh the required amount of strong acid cation exchange resin.

  • Prepare a slurry of the resin in deionized water. Allow the resin to swell for at least 30 minutes.

  • Carefully pour the slurry into the chromatography column. Allow the resin to settle, ensuring a uniformly packed bed without any air bubbles.

  • Wash the packed resin with 3-5 bed volumes (BV) of deionized water to remove any preservatives and fines.

Resin Activation
  • Pass 2-3 BV of 1 M HCl through the column at a flow rate of approximately 2 BV/hour. This step ensures the resin is in the H+ form.

  • Wash the column with deionized water until the pH of the effluent is neutral (pH ~7). This removes excess acid.

Sample Loading and Purification
  • Dissolve the this compound salt sample in a suitable solvent. The choice of solvent will depend on the solubility of the salt and its compatibility with the resin.

  • Load the sample solution onto the column at a controlled flow rate (e.g., 1-2 BV/hour).

  • Begin collecting the eluent as soon as the sample is loaded. The this compound, being an anion, will pass through the column while the cationic amine binds to the resin.

  • After the entire sample has been loaded, wash the column with 2-3 BV of the solvent to ensure all the this compound has been eluted.

  • Combine the collected fractions containing the purified this compound.

Amine Elution and Resin Regeneration
  • To remove the bound amine and regenerate the resin, pass 2-3 BV of 1 M HCl through the column at a flow rate of 2 BV/hour.[3]

  • Collect the acidic eluent containing the amine salt.

  • Wash the column with deionized water until the effluent pH is neutral. The resin is now regenerated and ready for another purification cycle.

Data Presentation

The efficiency of the amine removal process can be quantified by analyzing the composition of the initial sample and the purified product.

Table 1: Hypothetical Purification of this compound Salt

ParameterInitial SamplePurified Product% Amine Removal
This compound Conc. (mg/mL) 95.094.5N/A
Amine Conc. (mg/mL) 5.0< 0.1> 98%
Purity of this compound 95%> 99.9%N/A

Table 2: Resin Performance Parameters (Hypothetical Data)

ParameterValue
Resin Type Strong Acid Cation
Binding Capacity for Amine (mg/g resin) 25
Recovery of this compound > 99%
Regeneration Efficiency > 95%

Signaling Pathways and Logical Relationships

The core of this purification process is the ion exchange reaction occurring at the resin surface.

G cluster_process Ion Exchange Mechanism Resin_H Resin-SO₃⁻H⁺ Resin_H->Resin_H No Binding (Elution) Levopimarate_an Levopimarate⁻ Resin_H->Levopimarate_an No Binding (Elution) Resin_Amine Resin-SO₃⁻Amine⁺ Resin_H->Resin_Amine Amine Binding H_ion H⁺ Resin_H->H_ion Amine Binding Amine_cat Amine⁺ Amine_cat->Resin_Amine Amine Binding Amine_cat->H_ion Amine Binding Levopimarate_an->Resin_H No Binding (Elution) Levopimarate_an->Levopimarate_an No Binding (Elution)

Caption: Ion exchange mechanism on the resin.

Troubleshooting

  • Low Recovery of this compound: This may occur if the this compound precipitates on the column. Ensure the chosen solvent maintains its solubility throughout the process.

  • Incomplete Amine Removal: The binding capacity of the resin may have been exceeded. Reduce the amount of sample loaded or use a larger column. The flow rate might also be too high.

  • Column Clogging: The sample may contain particulate matter. Ensure the sample is filtered before loading.

Conclusion

The use of strong acid cation exchange resins provides an effective and efficient method for the removal of amine impurities from this compound salts. This technique is scalable and allows for the regeneration and reuse of the resin, making it a cost-effective solution in a research and drug development setting. The protocol outlined in this application note serves as a comprehensive guide for developing a robust purification process. Further optimization of parameters such as resin type, flow rate, and solvent system may be necessary to achieve the desired purity for specific applications.

References

Application Notes and Protocols: Synthesis of Levopimaric Acid Derivatives for Adhesives and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of levopimaric acid derivatives and their use in the formulation of adhesives and coatings. This compound, a diterpene resin acid derived from pine rosin (B192284), offers a renewable and versatile platform for the development of high-performance polymers. Its unique chemical structure allows for a variety of modifications, leading to materials with tailored properties for specific applications.

Introduction

This compound is a key component of pine oleoresin and serves as a valuable bio-based starting material for chemical synthesis.[1] Its conjugated diene system readily participates in Diels-Alder reactions, enabling the introduction of various functionalities. This reactivity is central to the synthesis of monomers that can be subsequently polymerized to create adhesives with excellent tackifying properties and coatings with enhanced protective characteristics, such as corrosion resistance. This document outlines the synthesis of key this compound adducts and their subsequent conversion into polymers for adhesive and coating applications.

Synthesis of this compound Adducts

The primary route to functionalizing this compound for polymer synthesis is through the Diels-Alder reaction. This cycloaddition reaction creates a bicyclic adduct with new functional groups, typically carboxylic acids or anhydrides, which can then be used in polymerization reactions.

Synthesis of this compound-Acrylic Acid Adduct

This protocol details the synthesis of the Diels-Alder adduct of this compound and acrylic acid, a key precursor for polyesters and other derivatives.

Experimental Protocol:

  • Reactants:

    • This compound: 10 g

    • Acrylic Acid: 2.4 g (containing 0.5% hydroquinone (B1673460) as a polymerization inhibitor)

    • The molar ratio of this compound to acrylic acid is approximately 1.05:1.0.[2]

  • Reaction Setup:

    • The reaction is conducted in a suitable reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet to maintain an inert atmosphere.

  • Procedure:

    • Combine the this compound and acrylic acid in the reaction vessel.

    • Heat the mixture under a nitrogen atmosphere with stirring according to the following temperature program:

      • 140°C for 2 hours[2]

      • 160°C for 2 hours[2]

      • 175°C for 1 hour[2]

    • After the reaction is complete, cool the solid mass to room temperature.

  • Purification:

    • Wash the crude product with water to remove any unreacted acrylic acid.[2]

    • Dissolve the washed adduct in diethyl ether.

    • Purify the adduct by recrystallization from the diethyl ether solution using petroleum ether as an anti-solvent.[2]

Synthesis of this compound-Maleic Anhydride (B1165640) Adduct

The adduct of this compound and maleic anhydride is another important intermediate, particularly for the synthesis of polyesters and polyamides.

Experimental Protocol:

  • Reactants:

    • Rosin (containing this compound)

    • Maleic Anhydride

  • Reaction Setup:

    • A closed reaction vessel is required for this process.

  • Procedure:

    • Heat-treat a solution of rosin and maleic anhydride. A typical method involves heating a solution of the Diels-Alder adduct of this compound and maleic anhydride in an alcohol (e.g., isopropyl alcohol) at 200-250°C in a closed vessel for 3 to 5 hours.[3]

    • The initial adduct can be prepared by reacting this compound with maleic anhydride, a reaction well-understood in the art.[3]

  • Purification:

    • The resulting synthetic material can be recovered from the reaction mixture.[3] A specific example involves dissolving the crude product in ethyl ether, washing to remove any acid, drying the solution, and evaporating the ether to yield the noncrystalline Diels-Alder adduct.[3]

Derivatization for Adhesives and Coatings

The Diels-Alder adducts serve as monomers for the synthesis of various polymers with applications in adhesives and coatings.

Synthesis of a Ketone Diacid Derivative

A ketone diacid derivative can be prepared from the this compound-acrylic acid adduct through a dehydrodecarboxylation reaction. This derivative is a key monomer for the synthesis of polyketones.[4]

Synthesis of Polyesters

Linear polyesters with good thermal stability can be synthesized by the polycondensation of the this compound-acrylic acid adduct.

Experimental Protocol:

  • Reactants:

    • This compound-acrylic acid adduct

    • Diols (for polycondensation)

    • Polyesterification catalysts (e.g., toluene-4-sulfonic acid monohydrate or tetrabutyl titanate)

  • Procedure:

    • The polycondensation reaction is carried out at high temperatures under vacuum.[5]

Synthesis of Polyketones

New ketone-type linear polymers, which are excellent tackifiers in adhesive formulations, can be synthesized from the ketone diacid derivative.[4]

Synthesis of Crosslinked Polyazomethines

The ketone polymers can be further condensed with diamines to produce crosslinked polyazomethines, which have shown good thermal stability.[4]

Application Data

The performance of this compound derivatives has been evaluated in both adhesive and coating applications.

Adhesives

Derivatives of rosin acids, such as this compound, are effective tackifiers in pressure-sensitive adhesives (PSAs). The choice of the esterifying alcohol in rosin esters significantly impacts the adhesive properties.

Table 1: Adhesive Properties of Acrylic PSA with Different Rosin Ester Tackifiers

TackifierConcentration (wt%)Tack (cm⁻¹)Peel Strength (N/mm)Shear Strength (kPa)
None (Control) 0~0.12~0.42>160
Glycerol (B35011) Ester of Rosin 2.5~0.25~0.25~95
5.0~0.40~0.15~60
7.5~0.55~0.10~38
Pentaerythritol (B129877) Ester of Rosin 2.5~0.22~1.00~115
5.0~0.45~0.60~80
7.5~0.45~0.40~65

Data extracted from "Effect of Different Tackifiers on Emulsion-Based Pressure-Sensitive Adhesive (PSA)"[6]

The data indicates that the glycerol ester of rosin generally increases tack with concentration but decreases peel and shear strength.[6] In contrast, the pentaerythritol ester of rosin provides a more balanced performance with higher peel strength at lower concentrations and better maintenance of shear strength.[6]

Coatings

This compound derivatives have demonstrated significant potential as corrosion inhibitors in protective coatings.

Table 2: Corrosion Inhibition Performance of this compound-Acrylic Acid Adduct in Sulfuric Acid

Inhibitor Concentration (g/L)MediumTemperature (°C)Degree of Protection (%)Inhibition Coefficient
0.5 1H H₂SO₄2096.621
4097.227
6098.135
8098.645
1.0 1H H₂SO₄2097.227
4097.831
6098.439
8098.442

Data extracted from "ADDUCTS OF this compound WITH ACRYLIC ACID AND ETHANEDITHIOL AS ACID CORROSION INHIBITORS OF METALS"[2]

The this compound-acrylic acid adduct shows high protection efficiency against steel corrosion in an acidic medium, with the protective effect increasing with temperature.[2] This is attributed to the enhanced chemisorption of the inhibitor molecules on the metal surface at higher temperatures.[2] The degree of protection exceeds 96% even at low concentrations, indicating the formation of a protective film on the metal surface.[2]

Visualized Workflows

Synthesis of this compound Derivatives

Synthesis_Workflow cluster_start Starting Material cluster_derivatives Further Derivatives cluster_polymers Polymers This compound This compound LPA-Acrylic Acid Adduct LPA-Acrylic Acid Adduct This compound->LPA-Acrylic Acid Adduct + Acrylic Acid LPA-Maleic Anhydride Adduct LPA-Maleic Anhydride Adduct This compound->LPA-Maleic Anhydride Adduct + Maleic Anhydride Ketone Diacid Ketone Diacid LPA-Acrylic Acid Adduct->Ketone Diacid Dehydrodecarboxylation Polyesters Polyesters LPA-Acrylic Acid Adduct->Polyesters + Diols LPA-Maleic Anhydride Adduct->Polyesters + Diols Polyketones Polyketones Ketone Diacid->Polyketones Polycondensation Polyazomethines Polyazomethines Polyketones->Polyazomethines + Diamines

Caption: General synthesis workflow for this compound derivatives.

Application Development Logic

Application_Logic cluster_synthesis Synthesis & Derivatization cluster_formulation Formulation cluster_testing Performance Testing cluster_application Final Application This compound Adducts This compound Adducts Functional Polymers Functional Polymers This compound Adducts->Functional Polymers Polymerization Adhesive Formulation Adhesive Formulation Functional Polymers->Adhesive Formulation Tackifier Coating Formulation Coating Formulation Functional Polymers->Coating Formulation Binder/Inhibitor Adhesion Tests Adhesion Tests Adhesive Formulation->Adhesion Tests Peel, Shear, Tack Coating Property Tests Coating Property Tests Coating Formulation->Coating Property Tests Corrosion, Mechanical High-Performance Adhesives High-Performance Adhesives Adhesion Tests->High-Performance Adhesives Protective Coatings Protective Coatings Coating Property Tests->Protective Coatings

References

Levopimaric Acid: A Versatile Precursor for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levopimaric acid, a resin acid belonging to the abietane (B96969) diterpene family, has emerged as a valuable and versatile starting material for the synthesis of a diverse array of bioactive compounds. Its rigid tricyclic skeleton and conjugated diene system provide a unique scaffold for chemical modifications, leading to the generation of derivatives with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of key bioactive compounds derived from this compound, focusing on their anticancer properties. Quantitative data on their biological activities are summarized, and the underlying signaling pathways are illustrated.

Key Bioactive Derivatives and Their Synthesis

Two prominent classes of bioactive compounds derived from this compound are quinopimaric acid and maleopimaric acid derivatives. These are synthesized via a Diels-Alder reaction, a powerful tool in organic synthesis for the formation of cyclic compounds.

Quinopimaric Acid Derivatives

Quinopimaric acid is synthesized through a Diels-Alder reaction between this compound and p-benzoquinone. Subsequent modifications of the quinone ring can lead to a variety of derivatives with potent biological activities.

Experimental Protocol: Synthesis of Quinopimaric Acid

This protocol is a general guideline based on established Diels-Alder reactions of this compound.

Materials:

  • This compound

  • p-Benzoquinone

  • Toluene (B28343) or other suitable aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring equipment

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a minimal amount of toluene under an inert atmosphere.

  • Addition of Dienophile: Add an equimolar amount of p-benzoquinone to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure quinopimaric acid.

Maleopimaric Acid Derivatives

Maleopimaric acid is the Diels-Alder adduct of this compound and maleic anhydride (B1165640). The resulting anhydride can be further derivatized to amides and imides, which have shown significant cytotoxic effects against various cancer cell lines.

Experimental Protocol: Synthesis of Maleopimaric Acid

This protocol is adapted from a patented preparation method and general knowledge of Diels-Alder reactions.

Materials:

  • This compound (or rosin (B192284) rich in this compound)

  • Maleic anhydride

  • Acidic solvent (e.g., glacial acetic acid)

  • Organic solvent for washing (e.g., ethanol, acetone)

  • Distilled water

  • Inert gas (Nitrogen)

  • Reaction vessel with heating, stirring, and inert gas inlet

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Mixture: In a reaction vessel, combine 100 parts by weight of rosin, 23-33 parts of maleic anhydride, and 80-150 parts of an acid solvent like acetic acid.[1]

  • Reaction Conditions: Heat the mixture to a temperature between 70-140 °C under a nitrogen atmosphere and stir for 2-8 hours.[1]

  • Crystallization: After the reaction is complete, cool the mixture to allow the primary product of maleopimaric acid to crystallize.[1]

  • Filtration and Washing: Filter the crude product. Wash the obtained solid with an organic solvent (e.g., acetic acid, ethanol, or acetone) followed by a wash with hot distilled water (60-80 °C).[1]

  • Drying: Dry the purified maleopimaric acid in an oven to obtain a product with a purity of over 95%.[1]

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their anticancer properties. The cytotoxic effects are often evaluated using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data on Anticancer Activity

The following tables summarize the reported IC50 values for various this compound derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Quinopimaric Acid Derivatives

CompoundCell LineIC50 (µM)Reference
Methyl 1,4-dihydroxyiminodihydroquinopimarateVarious Cancer Cell LinesActive at 10 µM[2]
Cyanoethyl analogs of dihydroquinopimaric acidJurkat, K562, U937, HeLa0.045 - 0.154[3]

Table 2: Cytotoxicity of Maleopimaric Acid Derivatives

CompoundCell LineIC50 (µM)Reference
Maleopimaric acid N-aryl imide atropisomers (R configuration)NCI, A549, Hep G-2, MGC-803, Hct-1167.51 - 32.1[4]
N-aryl maleopimaric acid diimide (compound 4g)MGC-8039.85 ± 1.24[5]
N-aryl maleopimaric acid diimide (compound 4g)Hct-1168.47 ± 0.95[5]

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is attributed to their ability to modulate various cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction by Quinopimaric Acid Derivatives

Some quinopimaric acid derivatives have been shown to induce apoptosis in cancer cells. One proposed mechanism involves the activation of Hypoxia-Inducible Factor-1 (HIF-1), which can lead to the upregulation of pro-apoptotic proteins.[6]

G Quinopimaric_Derivative Quinopimaric Acid Derivative HIF1a HIF-1α Activation Quinopimaric_Derivative->HIF1a RTP801 RTP801 Upregulation HIF1a->RTP801 Apoptosis Apoptosis RTP801->Apoptosis

Caption: Proposed apoptotic pathway induced by a quinopimaric acid derivative.

Cell Cycle Arrest and Apoptosis by Maleopimaric Acid Derivatives

Certain N-aryl imide derivatives of maleopimaric acid have been found to induce cell cycle arrest at the G1 or S phase, preventing cancer cells from proliferating. This is often followed by the induction of apoptosis through the activation of a cascade of enzymes called caspases.

Experimental Workflow for Cell Cycle and Apoptosis Analysis

G Start Cancer Cell Culture Treatment Treat with Maleopimaric Acid Derivative Start->Treatment Incubation Incubate for 24-48h Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Analysis Harvest->Analysis Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Analysis->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Analysis->Western_Blot Caspase_Assay Caspase Activity Assay Analysis->Caspase_Assay

Caption: Workflow for assessing the effects of maleopimaric acid derivatives.

Signaling Pathway of Maleopimaric Acid Derivative-Induced Apoptosis

Some maleopimaric acid derivatives trigger apoptosis through the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, culminating in the activation of executioner caspases.

G Maleopimaric_Derivative Maleopimaric Acid Derivative Caspase8 Caspase-8 Activation Maleopimaric_Derivative->Caspase8 Caspase9 Caspase-9 Activation Maleopimaric_Derivative->Caspase9 Caspase4 Caspase-4 Activation Maleopimaric_Derivative->Caspase4 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Caspase4->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Caspase activation cascade initiated by a maleopimaric acid derivative.[5]

Conclusion

This compound serves as an excellent and readily available natural precursor for the synthesis of a wide range of bioactive molecules. The Diels-Alder reaction is a key transformation that allows for the facile construction of complex molecular architectures, such as quinopimaric and maleopimaric acid derivatives. These compounds have demonstrated significant potential as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines. The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the further exploration and development of this compound-based therapeutics.

References

Application Notes and Protocols for the Esterification of Levopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of levopimaric acid, a prominent diterpene resin acid. The following sections outline various techniques, including classical Fischer esterification with acid catalysts and a modern approach using ion-exchange resins. Quantitative data is summarized for easy comparison, and detailed methodologies are provided for key experimental procedures.

Introduction

This compound, a major component of pine oleoresin, possesses a unique tricyclic diterpenoid structure that makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug development and materials science. Esterification of the carboxylic acid moiety is a fundamental transformation that allows for the modification of its physicochemical properties, such as lipophilicity and stability, and provides a handle for further functionalization. This document details reliable methods for the synthesis of this compound esters.

Esterification Techniques: An Overview

Several methods can be employed for the esterification of this compound. The choice of method depends on factors such as the desired scale, the lability of the substrate, and environmental considerations.

  • Fischer-Speier Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The reaction is reversible and is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.

  • Ion-Exchange Resin Catalysis: This method offers a "greener" alternative to traditional acid catalysis. Solid-phase acidic resins, such as Amberlyst-15, can be used to catalyze the esterification. The primary advantages of this technique are the ease of catalyst separation from the reaction mixture and the potential for catalyst recycling.

  • Alkyl Halide Esterification: This method involves the conversion of the carboxylic acid to its carboxylate salt, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide). This can be a high-yielding method, particularly for the synthesis of methyl esters.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the esterification of this compound and structurally similar resin acids.

Table 1: Fischer-Speier Esterification of Resin Acids

Carboxylic AcidAlcoholCatalystTemp. (°C)Time (h)Yield (%)Reference
Rosin (B192284) (mainly Abietic Acid)Methanol (B129727)H₂SO₄Reflux-~90[1][2]
Abietic AcidMethanolLiOH/Methyl Sulphate--Quantitative[3]
Caffeic AcidMethanolp-TSA65484[4]

Table 2: Heterogeneous Catalysis for Rosin Esterification

Carboxylic AcidAlcoholCatalystTemp. (°C)Time (h)Conversion (%)Reference
RosinMethanolCalcium-based643.555[1][2]
Fatty AcidsMethanolAmberlyst-1560--[5][6]

Experimental Protocols

Protocol 1: Methyl Esterification of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of methyl levopimarate using methanol as the alcohol and sulfuric acid as the catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq, serving as both reactant and solvent) in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl levopimarate.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Esterification of this compound using an Ion-Exchange Resin

This protocol outlines a more environmentally friendly approach to the synthesis of this compound esters using a solid acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Acidic ion-exchange resin (e.g., Amberlyst-15), pre-washed with the alcohol and dried.

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Round-bottom flask

  • Dean-Stark apparatus (optional)

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the desired alcohol (a 3-5 fold molar excess is typical), and the acidic ion-exchange resin (e.g., 10-20 wt% of the this compound).

  • If using a Dean-Stark apparatus for water removal, add toluene as a co-solvent.

  • Equip the flask with a reflux condenser (and Dean-Stark trap if applicable) and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. Reaction times can vary depending on the alcohol and temperature, but are often in the range of 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ion-exchange resin by filtration, washing the resin with a small amount of the alcohol or another suitable solvent.

  • The filtrate contains the ester product. Remove the excess alcohol and solvent under reduced pressure.

  • The crude ester can be purified by distillation or column chromatography as needed.

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A This compound Mix Mix in Round-bottom Flask A->Mix B Alcohol (Excess) B->Mix C Acid Catalyst (H₂SO₄ or p-TSA) C->Mix Reflux Heat to Reflux Mix->Reflux Cool Cool to RT Reflux->Cool Reaction Complete Evaporate Remove Excess Alcohol Cool->Evaporate Dissolve Dissolve in Ether Evaporate->Dissolve Wash Wash with NaHCO₃ (aq) & Brine Dissolve->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography / Distillation Concentrate->Purify Product Pure this compound Ester Purify->Product

Caption: General workflow for the Fischer-Speier esterification of this compound.

Mechanism of Acid-Catalyzed Esterification

Fischer_Mechanism LPA This compound (R-COOH) Protonated_LPA Protonated Carbonyl LPA->Protonated_LPA + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_LPA->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Ether Protonated Ether Intermediate Proton_Transfer->Protonated_Ether Water_Loss Loss of Water Protonated_Ether->Water_Loss - H₂O Water H₂O Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ H_plus H⁺

Caption: Simplified mechanism of the Fischer-Speier esterification.

Workflow for Ion-Exchange Resin Catalyzed Esterification

Ion_Exchange_Workflow cluster_reaction Reaction cluster_separation Catalyst Separation cluster_isolation Product Isolation Reactants This compound + Alcohol Mix_Reflux Mix and Reflux Reactants->Mix_Reflux Resin Ion-Exchange Resin Resin->Mix_Reflux Cool_Filter Cool and Filter Mix_Reflux->Cool_Filter Reaction Complete Recycle_Resin Recycle Resin Cool_Filter->Recycle_Resin Solid Filtrate Filtrate (Ester + Alcohol) Cool_Filter->Filtrate Liquid Evaporate Evaporate Alcohol Filtrate->Evaporate Crude_Ester Crude Ester Evaporate->Crude_Ester Purify Purify (Optional) Crude_Ester->Purify Final_Product Pure Ester Purify->Final_Product

Caption: Workflow for esterification using a solid acid ion-exchange resin catalyst.

References

Troubleshooting & Optimization

Technical Support Center: Levopimaric Acid Thermal Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levopimaric acid. The information is based on documented experimental findings and aims to address common challenges encountered during its thermal analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation pathways for this compound?

A1: this compound primarily undergoes two main degradation pathways upon heating:

  • Thermal Isomerization: In an inert atmosphere, this compound isomerizes to other resin acids. This is a first-order reaction and is catalyzed by the carboxylic acid group within the molecule.[1] The main products of this isomerization are palustric acid, L-abietic acid, and neoabietic acid.[1] This process is significant in the temperature range of 150-200°C.[1]

  • Thermal Oxidation: In the presence of oxygen, this compound can undergo oxidation, which can present thermal hazards.[2][3] This process involves the formation of hydroperoxides, followed by their decomposition into complex oxidation products.[2][3] The thermal oxidation process has been observed to occur in two stages, with the second stage happening around its melting point (423.15 K or 150°C).[2][3]

Q2: At what temperature does this compound begin to degrade?

A2: The onset of thermal degradation depends on the atmosphere. The exothermic onset temperature for the decomposition of hydroperoxides formed during oxidation is 375.37 K (102.22 °C).[2][3] Significant thermal isomerization is observed in the range of 150 to 200°C.[1]

Q3: What are the expected products of thermal degradation?

A3: Under inert conditions, the primary degradation products are isomers of this compound, including palustric acid, L-abietic acid, and neoabietic acid.[1] In the presence of oxygen, the degradation is more complex, leading to the formation of various oxidation products.[2][3]

Q4: Is the thermal degradation of this compound a safety concern?

A4: Yes, the thermal oxidation of this compound can pose potential thermal hazards due to the exothermic decomposition of peroxides.[2][3] It is recommended to use antioxidants when applying this compound in formulations that may be subjected to heat in the presence of air.[2][3]

Troubleshooting Guides

Issue 1: Unexpected peaks in the chromatogram after heating a this compound sample.

  • Possible Cause 1: Isomerization. If the sample was heated, even for a short period, it is likely that this compound has isomerized into palustric, abietic, and/or neoabietic acids.

    • Troubleshooting Step: Compare the retention times of the unexpected peaks with those of authentic standards of the expected isomerization products. Analyze the sample without heating to confirm the initial purity.

  • Possible Cause 2: Oxidation. If the sample was heated in the presence of air, the unexpected peaks could be oxidation products.

    • Troubleshooting Step: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights and fragmentation patterns of the unknown peaks.[2][3] Repeat the experiment under an inert atmosphere (e.g., nitrogen or argon) to see if the formation of these peaks is suppressed.

Issue 2: The TGA curve shows a weight loss at a lower temperature than the melting point of this compound.

  • Possible Cause 1: Presence of Volatile Impurities. The sample may contain residual solvents or other volatile impurities that evaporate at lower temperatures.

    • Troubleshooting Step: Ensure the sample is properly dried before analysis. Run a blank with an empty pan to check for instrument-related weight loss.

  • Possible Cause 2: Early Onset of Oxidative Decomposition. If the analysis is performed in an air or oxygen atmosphere, the weight loss could be due to the decomposition of early-formed oxidation products.

    • Troubleshooting Step: Perform the TGA analysis under an inert nitrogen atmosphere and compare the results. This will help differentiate between oxidative degradation and thermal decomposition.

Issue 3: Inconsistent results in differential scanning calorimetry (DSC) measurements.

  • Possible Cause 1: Sample Purity. The presence of impurities can affect the melting point and thermal transitions.

    • Troubleshooting Step: Verify the purity of the this compound sample using a chromatographic method like HPLC or GC prior to thermal analysis.

  • Possible Cause 2: Different Crystalline Forms. Polymorphism can lead to variations in melting points and thermal behavior.

    • Troubleshooting Step: Ensure consistent sample preparation and crystallization procedures. Use techniques like X-ray diffraction to characterize the crystalline form if inconsistencies persist.

  • Possible Cause 3: Reaction with the Sample Pan. At elevated temperatures, the acidic nature of this compound might cause it to react with certain pan materials.

    • Troubleshooting Step: Use inert sample pans, such as those made of alumina (B75360) or gold, especially for high-temperature experiments.

Quantitative Data Summary

ParameterValueAnalytical MethodAtmosphereReference
Melting Point150 °C (423.15 K)Not specifiedNot applicable[4]
Exothermic Onset Temperature (Tonset) of Hydroperoxides375.37 K (102.22 °C)High-Pressure DSC (HPDSC)Oxygen[2][3]
Decomposition Heat (QDSC) of Hydroperoxides338.75 J g-1High-Pressure DSC (HPDSC)Oxygen[2][3]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

  • Objective: To determine the onset of thermal decomposition and characterize the weight loss profile of this compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of purified this compound into an inert TGA pan (e.g., alumina).

    • Place the pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, or air for oxidative conditions) at a constant flow rate (e.g., 20-50 mL/min).

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

    • Record the weight loss as a function of temperature.

    • The onset of decomposition is determined from the temperature at which significant weight loss begins.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

  • Objective: To separate and identify the volatile products of this compound's thermal degradation.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Methodology:

    • Prepare a solution of the thermally treated this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Inject an aliquot (e.g., 1 µL) of the solution into the GC inlet.

    • Separate the components on a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the elution of both the parent compound and its degradation products.

    • The eluting compounds are introduced into the mass spectrometer.

    • Acquire mass spectra in the electron ionization (EI) mode.

    • Identify the degradation products by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

Thermal_Degradation_Pathways cluster_isomerization Isomerization Products cluster_oxidation Oxidation Pathway Heat_Inert Heat (150-200°C) Inert Atmosphere Palustric_Acid Palustric Acid Heat_Inert->Palustric_Acid Isomerization Abietic_Acid Abietic Acid Heat_Inert->Abietic_Acid Neoabietic_Acid Neoabietic Acid Heat_Inert->Neoabietic_Acid Heat_Oxygen Heat (>102°C) Oxygen Atmosphere Hydroperoxides Hydroperoxides Heat_Oxygen->Hydroperoxides Oxidation Levopimaric_Acid This compound Complex_Oxidation_Products Complex Oxidation Products Hydroperoxides->Complex_Oxidation_Products Decomposition

Caption: Thermal degradation pathways of this compound.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg) start->sample_prep tga_instrument Place in TGA (Inert Pan) sample_prep->tga_instrument set_conditions Set Conditions (Atmosphere, Heating Rate) tga_instrument->set_conditions run_analysis Run TGA Analysis set_conditions->run_analysis data_analysis Analyze TGA Curve (Weight Loss vs. Temp) run_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

Technical Support Center: Isomerization of Levopimaric Acid to Abietic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the acid-catalyzed isomerization of levopimaric acid to abietic acid.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the acid-catalyzed isomerization of this compound to abietic acid?

A1: The isomerization proceeds via an acid-catalyzed mechanism. In the presence of an acid (H+), this compound, along with other abietane-type acids like neoabietic and palustric acid, forms a relatively stable allylic carbocation intermediate.[1] This intermediate then rearranges, and a proton is eliminated to form the more thermodynamically stable abietic acid.[1]

Q2: Why is abietic acid considered the more stable isomer compared to this compound?

A2: this compound contains a homoannular conjugated diene system, which is less stable than the heteroannular conjugated diene system of abietic acid.[2] Under thermal or acidic conditions, the less stable isomers like levopimaric, neoabietic, and palustric acids will isomerize to the more stable abietic acid.[3][4]

Q3: What are the primary factors that influence the rate and yield of the isomerization?

A3: The key factors influencing the reaction are temperature, the type and concentration of the acid catalyst, reaction time, and the solvent used.[5] High temperatures can accelerate the isomerization but may also promote side reactions like dehydrogenation and oxidation.[3][4] The choice of acid catalyst is also critical; strong mineral acids, as well as solid acid catalysts like cation exchange resins, are effective.[1][2]

Q4: Can this isomerization occur without a catalyst?

A4: Yes, thermal isomerization can occur without an explicit acid catalyst, typically at temperatures between 150°C and 200°C.[6] The reaction in this case is believed to be catalyzed by the carboxylic acid group of the resin acid molecule itself and follows first-order kinetics.[6]

Troubleshooting Guide

Q: My reaction conversion is low, or the reaction is not proceeding to completion. What are the possible causes and solutions?

A:

  • Insufficient Catalyst Activity: The acid catalyst may be weak, impure, or used in too low a concentration.

    • Solution: Ensure the acid is of appropriate purity and concentration. If using a solid catalyst like an ion-exchange resin, ensure it is properly activated and not fouled. Consider switching to a stronger acid if necessary.

  • Suboptimal Temperature: The reaction temperature may be too low, resulting in slow kinetics.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. Thermal isomerization generally requires temperatures of 150°C or higher.[6]

  • Short Reaction Time: The reaction may not have been allowed to run long enough to reach equilibrium.

    • Solution: Monitor the reaction over a longer period using techniques like HPLC or GC to determine when the concentration of abietic acid plateaus.

  • Presence of Inhibitors: Impurities in the starting material or solvent could be interfering with the catalyst.

    • Solution: Ensure high purity of this compound and use anhydrous, high-purity solvents.

Q: I am observing significant side product formation, particularly dehydroabietic acid. How can I minimize this?

A:

  • High Temperature: Elevated temperatures, especially above 200°C, can promote dehydrogenation and disproportionation reactions, leading to dehydroabietic acid and other products.[4]

    • Solution: Lower the reaction temperature and compensate with a longer reaction time or a more active catalyst.

  • Oxidation: Levopimaric and abietic acids are susceptible to oxidation, especially at higher temperatures in the presence of air.[7][8]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[2]

  • Catalyst Choice: Certain catalysts may favor side reactions.

    • Solution: Experiment with different acid catalysts. For instance, a macroporous strong acid cation exchange resin can provide high selectivity under optimized conditions.[1]

Q: My final abietic acid product is difficult to crystallize or has a low melting point. What should I do?

A:

  • Presence of Impurities: Even small amounts of isomeric resin acids or side products can significantly hinder crystallization and depress the melting point.[9]

    • Solution: The purity of the product is critical for successful crystallization. Repeat purification steps. High-purity abietic acid is known to form crystals through hydrogen bonding between the carboxylic acid groups of two molecules.[1]

  • Incorrect Crystallization Solvent: The chosen solvent may not be optimal for abietic acid crystallization.

    • Solution: Experiment with different solvent systems. Recrystallization from ethanol (B145695) and water has been reported to be effective.[10]

Experimental Protocols

Protocol 1: Isomerization using a Cation Exchange Resin

This protocol is adapted from a method yielding high-purity abietic acid.[1]

Materials:

  • This compound or a resin acid mixture rich in this compound

  • Macroporous strong acid cation exchange resin

  • Solvent (e.g., Toluene or Xylene)

  • Ethanol (for crystallization)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolve the starting resin acid mixture in the chosen solvent in the round-bottom flask.

  • Add the activated cation exchange resin to the flask (typically 5-10% by weight of the resin acids).

  • Heat the mixture to reflux (temperature will depend on the solvent) with vigorous stirring.

  • Monitor the reaction progress by periodically taking small aliquots, removing the catalyst, and analyzing via HPLC or GC-MS.

  • Once the reaction has reached equilibrium (typically after several hours), cool the mixture to room temperature.

  • Remove the catalyst by filtration.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • The resulting crude abietic acid can be purified by recrystallization from an ethanol/water mixture to yield high-purity crystals.[10]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the isomerization of levopimaric and other resin acids to abietic acid.

Catalyst/ConditionTemperature (°C)Reaction TimeSolventYield (%)Purity (%)Reference
Cation Exchange ResinRefluxNot SpecifiedNot Specified74.299.15[1]
Thermal Isomerization150 - 200VariesNone (Neat)Not SpecifiedNot Specified[6]
Hydrochloric Acid (trace)Room Temp~80 hours (to equilibrium)Chloroform92 (in equilibrium mixture)Not Applicable[2]
Heat (for Diels-Alder)1251 hourNone (Neat)51.39 (of adduct)Not Applicable[10]

Visual Guides: Diagrams and Workflows

Reaction Pathway

Isomerization_Pathway Figure 1: Acid-Catalyzed Isomerization of this compound Levopimaric This compound Carbocation Allylic Carbocation Intermediate Levopimaric->Carbocation + H+ Abietic Abietic Acid (Thermodynamically Stable) Carbocation->Abietic - H+

Caption: Figure 1: Acid-Catalyzed Isomerization of this compound

Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow for Isomerization Start Start: Prepare Reactants (this compound, Solvent, Catalyst) Setup Set up Reaction Apparatus (Flask, Condenser, Stirrer, Inert Atm.) Start->Setup React Initiate Reaction (Add Catalyst, Apply Heat) Setup->React Monitor Monitor Progress (HPLC, GC, TLC) React->Monitor Monitor->React Incomplete Workup Reaction Workup (Cool, Filter Catalyst, Remove Solvent) Monitor->Workup Complete Purify Purification (Recrystallization) Workup->Purify Analyze Final Product Analysis (Purity, Yield, m.p.) Purify->Analyze End End Analyze->End

Caption: Figure 2: General Experimental Workflow for Isomerization

Troubleshooting Decision Tree

Troubleshooting_Tree Figure 3: Troubleshooting Guide for Low Abietic Acid Yield Start Problem: Low Yield or Purity CheckConversion Analyze Crude Product: Is Conversion Low? Start->CheckConversion CheckConditions Review Reaction Conditions: - Temp too low? - Time too short? - Catalyst inactive? CheckConversion->CheckConditions Yes CheckSideProducts Are Side Products High? (e.g., Dehydroabietic Acid) CheckConversion->CheckSideProducts No, Conversion is High OptimizeConditions Action: - Increase Temperature/Time - Use Fresh/More Catalyst CheckConditions->OptimizeConditions End Improved Yield/Purity OptimizeConditions->End OptimizeSelectivity Action: - Lower Temperature - Run under Inert Atmosphere CheckSideProducts->OptimizeSelectivity Yes CheckPurification Review Purification: - Inefficient Crystallization? - Wrong Solvent? CheckSideProducts->CheckPurification No OptimizeSelectivity->End OptimizePurification Action: - Screen Crystallization Solvents - Repeat Purification Step CheckPurification->OptimizePurification OptimizePurification->End

Caption: Figure 3: Troubleshooting Guide for Low Abietic Acid Yield

References

Technical Support Center: Maximizing Levopimaric Acid Yield from Pine Oleoresin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Levopimaric acid from crude pine oleoresin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is an abietane-type diterpene resin acid and a major constituent of pine oleoresin, accounting for approximately 18% to 25% of its composition.[1] It serves as a significant industrial intermediate and possesses various biological activities, including antibacterial, cardiovascular, and antioxidant properties.[1][2] In conifers, it plays a crucial role in the defense mechanism against insects and microbial pathogens.[1]

Q2: What are the main challenges in obtaining a high yield of this compound?

The primary challenge is the inherent instability of this compound. It readily isomerizes into other more stable abietic-type resin acids, such as Abietic acid, Palustric acid, and Neoabietic acid, especially when exposed to heat or acidic conditions.[1][3] This isomerization significantly reduces the final yield of pure this compound.[3]

Q3: What is the general strategy for isolating this compound from crude pine oleoresin?

The most effective method involves the selective precipitation of this compound as an amine salt from a solution of crude oleoresin in an organic solvent, typically acetone (B3395972).[1] The use of a specific amine, 2-amino-2-methyl-1-propanol (B13486), allows for the preferential precipitation of the this compound salt, which can then be further purified by recrystallization and subsequently converted back to the free acid.[1]

Q4: How can I analyze the composition of my pine oleoresin and purified samples?

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for analyzing the composition of resin acids.

  • GC Analysis: GC with Flame Ionization Detection (GC-FID) is widely used for both qualitative and quantitative analysis of resin acids.[4][5][6] Samples are typically methylated before analysis.[4]

  • HPLC Analysis: HPLC with UV detection offers a reliable method for the quantification of organic acids.[7][8][9][10][11]

Troubleshooting Guides

Problem 1: Low Yield of Precipitated Amine Salt

Possible Causes:

  • Incorrect Amine-to-Resin Acid Ratio: The amount of amine used is critical for selective precipitation.[1]

  • Inappropriate Solvent: The choice of solvent and its volume can affect the solubility of the amine salt.[12]

  • Presence of Water: Water in the crude oleoresin or solvent can interfere with the precipitation process.

  • Low this compound Content in Starting Material: The composition of pine oleoresin varies between species and even individual trees.[13]

Solutions:

  • Optimize Amine Concentration: Experiment with different concentrations of 2-amino-2-methyl-1-propanol to find the optimal ratio for your specific oleoresin.

  • Ensure Anhydrous Conditions: Use anhydrous acetone and consider pre-treating the crude oleoresin to remove excess water.

  • Analyze Starting Material: Determine the initial this compound concentration in your crude oleoresin using GC or HPLC to set realistic yield expectations.

  • Consider a Different Solvent System: While acetone is common, other anhydrous, non-polar solvents could be tested.[12]

Problem 2: Isomerization of this compound During the Process

Possible Causes:

  • Elevated Temperatures: Heat is a major catalyst for the isomerization of this compound to other resin acids.[1][3]

  • Acidic Conditions: The presence of acids, even in trace amounts, can accelerate the isomerization process.[3][14]

  • Prolonged Processing Time: Longer exposure to suboptimal conditions increases the likelihood of isomerization.

Solutions:

  • Maintain Low Temperatures: Conduct all extraction and purification steps at or below room temperature. Use cold solvents and ice baths where possible.[15]

  • Avoid Acidic Contaminants: Ensure all glassware and reagents are free from acidic residues. Use a mild base for any necessary neutralization steps.[15]

  • Work Efficiently: Minimize the time the this compound is in solution.

  • Use Protective Atmospheres: Consider performing reactions under an inert atmosphere (e.g., nitrogen) to prevent oxidation, which can sometimes be linked to degradation pathways.

Problem 3: Difficulty in Purifying the this compound Amine Salt by Recrystallization

Possible Causes:

  • Inappropriate Recrystallization Solvent: The chosen solvent may not provide the ideal solubility difference between the desired salt and impurities at different temperatures.[16]

  • Presence of Co-precipitating Resin Acid Salts: Other resin acids may have also precipitated as amine salts, making purification difficult.

  • Oily Precipitate: The salt may come out of solution as an oil rather than a crystalline solid, indicating the presence of impurities or an incorrect solvent.

Solutions:

  • Screen Different Solvents: While methanol (B129727) is a common choice for recrystallization, other polar solvents or solvent mixtures could be more effective.[1][16]

  • Perform Multiple Recrystallizations: A single recrystallization may not be sufficient to achieve high purity.

  • Optimize the Initial Precipitation: Revisit the amine precipitation step to improve the selectivity for this compound.

  • Wash the Precipitate: Before recrystallization, wash the crude amine salt with a cold, non-polar solvent to remove soluble impurities.

Data Presentation

Table 1: Typical Resin Acid Composition in Pine Oleoresin

Resin AcidP. pinaster (%)P. radiata (%)
This compoundup to 35.5Varies
Abietic acidup to 24.7Varies
Dehydroabietic acidup to 37.6Varies
Neoabietic acidVariesVaries
Palustric acidVariesVaries
Pimaric acidVariesVaries
Isopimaric acidVariesVaries
Sandaracopimaric acidVariesVaries

Data sourced from GC-FID analysis of methylated oleoresin.[4]

Experimental Protocols

Protocol 1: Isolation of this compound via Amine Salt Precipitation

Materials:

  • Crude pine oleoresin

  • Anhydrous acetone

  • 2-amino-2-methyl-1-propanol

  • Anhydrous methanol

  • Phosphoric acid

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the crude pine oleoresin in anhydrous acetone. The ratio of oleoresin to acetone should be optimized, but a starting point of 1:2 (w/v) can be used.

  • Amine Addition: While stirring, add a solution of 2-amino-2-methyl-1-propanol in anhydrous acetone to the oleoresin solution. The amount of amine should be in slight molar excess relative to the estimated this compound content. A pasty precipitate of the amine salt should form.[1]

  • Filtration: Collect the precipitated amine salt by vacuum filtration. Wash the salt with a small amount of cold, anhydrous acetone to remove residual soluble impurities.

  • Recrystallization: Dissolve the crude amine salt in a minimal amount of boiling anhydrous methanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection of Purified Salt: Collect the recrystallized amine salt by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous methanol.

  • Liberation of Free Acid: Dissolve the purified amine salt in water and acidify the solution with phosphoric acid to a pH of approximately 2. The free this compound will precipitate out of the solution.

  • Final Purification: Collect the precipitated this compound by vacuum filtration and wash it thoroughly with distilled water until the washings are neutral. Dry the purified this compound under vacuum.

Protocol 2: GC-FID Analysis of Resin Acid Composition

Materials:

  • Resin acid sample (crude oleoresin or purified product)

  • Diazomethane (B1218177) solution (for methylation) or other suitable methylating agent

  • Anhydrous diethyl ether

  • GC-FID system with a suitable capillary column (e.g., DB-1)

  • Internal standard (e.g., methyl eicosanoate)[6]

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the resin acid sample into a vial.

  • Methylation: Add a solution of diazomethane in diethyl ether to the sample until a faint yellow color persists. Allow the reaction to proceed for about 30 minutes at room temperature.

  • Solvent Removal: Carefully evaporate the solvent and excess diazomethane under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the methylated residue in a known volume of a suitable solvent (e.g., hexane) containing a known concentration of the internal standard.

  • GC-FID Analysis: Inject an aliquot of the prepared sample into the GC-FID system. Use an appropriate temperature program to separate the methyl esters of the different resin acids.

  • Quantification: Identify the peaks corresponding to the different resin acid methyl esters based on their retention times compared to standards. Quantify the amount of each acid based on the peak area relative to the internal standard.

Visualizations

Experimental_Workflow cluster_Extraction Extraction cluster_Purification Purification cluster_FinalProduct Final Product CrudeOleoresin Crude Pine Oleoresin Dissolution Dissolve in Anhydrous Acetone CrudeOleoresin->Dissolution AmineAddition Add 2-amino-2-methyl-1-propanol Dissolution->AmineAddition Precipitation Precipitate Amine Salt AmineAddition->Precipitation Filtration1 Filter Crude Salt Precipitation->Filtration1 Recrystallization Recrystallize from Methanol Filtration1->Recrystallization Filtration2 Filter Purified Salt Recrystallization->Filtration2 Acidification Acidify with Phosphoric Acid Filtration2->Acidification Filtration3 Filter & Dry Acidification->Filtration3 PureLevopimaric Pure this compound Filtration3->PureLevopimaric

Caption: Experimental workflow for the isolation of this compound.

Isomerization_Pathway Levopimaric This compound Palustric Palustric Acid Levopimaric->Palustric Isomerization (Heat, Acid) Neoabietic Neoabietic Acid Levopimaric->Neoabietic Isomerization (Heat, Acid) Abietic Abietic Acid (Most Stable) Palustric->Abietic Isomerization (Heat, Acid) Neoabietic->Abietic Isomerization (Heat, Acid)

Caption: Isomerization pathway of this compound.

References

Solubility issues of Levopimaric acid in aqueous solutions and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of Levopimaric Acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a lipophilic, hydrophobic molecule. Consequently, it is practically insoluble in water but is soluble in most organic solvents.[1][2] Its poor aqueous solubility is a significant challenge in the development of pharmaceutical formulations for oral or parenteral administration.[3][4]

Q2: Why does this compound exhibit poor aqueous solubility?

A2: this compound's molecular structure (C₂₀H₃₀O₂) contains a large, non-polar tricyclic diterpene skeleton and only a single polar carboxylic acid group.[2] This makes the molecule predominantly hydrophobic, leading to unfavorable interactions with polar water molecules and thus, very low solubility in aqueous media.

Q3: How can the aqueous solubility of this compound be improved for experimental use?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: As a carboxylic acid (pKa ≈ 4.68), its solubility in water is highly pH-dependent.[5][6] Increasing the pH above its pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Therefore, dissolving it in alkaline solutions such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) can significantly increase its solubility.[7][8]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase solubility.[9][10] Common co-solvents include ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[11][12]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in an aqueous medium.[13][14]

  • Complexation: Cyclodextrins can be used to form inclusion complexes with this compound, where the hydrophobic molecule is held within the cyclodextrin's cavity, thus enhancing its aqueous solubility.[15]

Q4: My this compound precipitated out of my aqueous solution. What is the likely cause?

A4: Precipitation of this compound from an aqueous solution is a common issue and can be triggered by several factors:

  • pH Shift: If you initially dissolved the acid by raising the pH, a subsequent decrease in the solution's pH (e.g., by adding an acidic buffer) can cause the protonation of the carboxylate salt, converting it back to the poorly soluble free acid form, leading to precipitation.[16][17]

  • Solvent Composition Change: If the compound was dissolved using a co-solvent system, the addition of more water (an anti-solvent) can reduce the overall solvating power of the mixture, causing the compound to precipitate.

  • Temperature Fluctuation: While less common for this type of compound, a significant decrease in temperature can sometimes reduce solubility and lead to precipitation.

  • Exceeding Saturation Limit: The concentration of this compound may have exceeded its maximum solubility under the given conditions (pH, temperature, solvent system), leading to the precipitation of the excess solid.

Q5: Which organic solvents are recommended for dissolving this compound?

A5: this compound is reported to be soluble in a wide range of common organic solvents.[1][18] The choice of solvent will depend on the specific requirements of your experiment. Recommended solvents include:

  • Alcohols (e.g., Methanol, Ethanol)[12]

  • Chlorinated Solvents (e.g., Chloroform)[1]

  • Ketones (e.g., Acetone)[12]

  • Ethers (e.g., Diethyl ether)[1]

  • Dimethyl Sulfoxide (DMSO)[11]

Solubility Data Summary

The following table summarizes the known solubility characteristics of this compound. Quantitative data is sparse in the literature; therefore, the table primarily relies on qualitative descriptions.

Solvent/Solution TypeChemical FormulaSolubilityReference(s)
Aqueous Solutions
WaterH₂OPractically Insoluble[1][2]
5% Sodium HydroxideNaOH (aq)Soluble (as salt)[7]
5% Sodium BicarbonateNaHCO₃ (aq)Soluble (as salt)[7]
Organic Solvents
EthanolC₂H₅OHSoluble[1][12]
MethanolCH₃OHSoluble[12]
ChloroformCHCl₃Soluble[1]
AcetoneC₃H₆OSoluble[12]
Diethyl Ether(C₂H₅)₂OSoluble[1]

Troubleshooting Guide: Common Solubility Issues

Use the following workflow to diagnose and solve common solubility problems encountered during experiments with this compound.

G start Start: Dissolving This compound solvent_type Is the solvent aqueous or organic? start->solvent_type organic_ok Issue: Fails to dissolve in common organic solvent. solvent_type->organic_ok Organic aqueous_ok Issue: Fails to dissolve in aqueous buffer/water. solvent_type->aqueous_ok Aqueous organic_sol Troubleshooting: 1. Try gentle heating. 2. Use a different organic solvent (e.g., DMSO). 3. Ensure compound purity. organic_ok->organic_sol success Success: Compound Dissolved organic_sol->success check_ph Is the pH > 6.0? aqueous_ok->check_ph raise_ph Action: Increase pH using NaOH or NaHCO₃ to > 7.0 to form a soluble salt. check_ph->raise_ph No ph_ok_issue Issue: Still insoluble or precipitates after pH adjustment. check_ph->ph_ok_issue Yes raise_ph->success add_cosolvent Troubleshooting Options: 1. Add a co-solvent (e.g., up to 10% Ethanol/DMSO). 2. Introduce a surfactant (e.g., Tween® 80). 3. Check for interfering salts that may reduce solubility. ph_ok_issue->add_cosolvent add_cosolvent->success

Figure 1: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility

This protocol details the "gold standard" shake-flask method for determining the equilibrium solubility of this compound in a given solvent system.[16]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vial 1. Add excess solid This compound to a vial. add_solvent 2. Add a known volume of the test solvent (e.g., buffer). prep_vial->add_solvent equilibrate 3. Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. add_solvent->equilibrate check_solid Ensure excess, undissolved solid remains visible. equilibrate->check_solid separate 4. Separate solid from liquid via centrifugation or filtration (0.22 µm). equilibrate->separate quantify 5. Quantify the concentration of This compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV). separate->quantify

Figure 2: Experimental workflow for the Shake-Flask solubility determination method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a clear glass vial. The amount should be sufficient to ensure that a saturated solution is formed while undissolved solid remains.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) to the vial.

  • Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the sample for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[13] Visually confirm that undissolved solid is still present.

  • Phase Separation: After equilibration, separate the undissolved solid. This can be achieved by centrifuging the sample at high speed (e.g., 10,000 x g for 15 minutes) or by filtering the solution through a syringe filter (e.g., 0.22 µm) that does not bind the compound.[13]

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute as necessary and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

Application in Drug Development

The poor aqueous solubility of this compound is a critical hurdle that must be overcome in drug development to ensure adequate bioavailability for its therapeutic effects, such as its anticancer properties.[19][20] The diagram below illustrates how solubility challenges influence the drug development pathway.

G compound This compound (Active Pharmaceutical Ingredient) problem Poor Aqueous Solubility (Major Hurdle) compound->problem formulation Formulation Development (Solubility Enhancement) problem->formulation strategies Strategies: • Amorphous Solid Dispersions • Lipid-Based Formulations (SEDDS) • Nanoparticle Suspensions • Prodrug Approach formulation->strategies goal Improved Bioavailability & Therapeutic Efficacy formulation->goal testing Preclinical & Clinical Testing goal->testing

Figure 3: The central role of solubility enhancement in the drug development pathway.

References

Technical Support Center: Levopimaric Acid Oxidation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with levopimaric acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an abietane-type diterpene resin acid and a major constituent of pine oleoresin.[1] It possesses various biological activities, including antibacterial, cardiovascular, and antioxidant properties.[2][3][4] Its chemical structure contains a conjugated double bond system, which makes it susceptible to oxidation.[1] This oxidative instability can lead to degradation of the molecule, loss of biological activity, and the formation of impurities, which is a significant concern during research, formulation, and storage.

Q2: What are the primary factors that promote the oxidation of this compound?

The primary factors that can promote the oxidation of this compound are similar to those that affect the stability of other sensitive organic compounds. These include:

  • Exposure to Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.

  • Elevated Temperature: Higher temperatures can accelerate the rate of oxidative reactions. Thermal oxidation of this compound can even pose potential thermal hazards.[5]

  • Exposure to Light: Certain wavelengths of light, particularly UV light, can provide the energy to initiate oxidative degradation (photodegradation).

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.

  • pH: The pH of the solution can influence the rate of oxidation, especially for acidic compounds like this compound.[6]

Q3: What are the common degradation products of this compound oxidation?

Oxidation of this compound can result in a variety of products. The initial products are often hydroperoxides.[5] Further oxidation and decomposition can lead to more complex mixtures of compounds, including ketones, aldehydes, and other oxygenated derivatives. The characterization of these oxidation products is typically performed using techniques like gas chromatography-mass spectrometry (GC-MS).[5]

Q4: How can I store this compound to minimize oxidation?

To minimize oxidation, this compound should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to displace oxygen.

  • Low Temperature: Keep in a tightly sealed container in a freezer.[3]

  • Protection from Light: Use an amber or opaque container to protect it from light.

  • High Purity: Use high-purity solvents and reagents to avoid introducing catalytic impurities.

Troubleshooting Guide

Problem 1: Inconsistent results in bioassays involving this compound.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare fresh stock solutions for each experiment. If solutions must be stored, store them at -20°C or below in small aliquots under an inert atmosphere. Before use, verify the purity of the stock solution using a suitable analytical method like HPLC.
Oxidation during the experiment De-gas all buffers and solvents used in the assay. Consider adding an antioxidant to the experimental system if it does not interfere with the assay. Minimize the exposure of the experimental setup to light.
Interaction with other components in the assay medium Evaluate the compatibility of this compound with other components in your experimental system. Some components may catalyze its degradation.

Problem 2: Appearance of unknown peaks in HPLC or GC-MS analysis over time.

Possible Cause Troubleshooting Step
Oxidative degradation of the sample This is the most likely cause. Review your sample storage and handling procedures. Ensure samples are stored under an inert atmosphere, protected from light, and at a low temperature.
Sample preparation artifacts The process of preparing the sample for analysis (e.g., derivatization for GC-MS) might be causing degradation. Evaluate each step of your sample preparation protocol for potential causes of oxidation.
Contamination Ensure the purity of solvents and reagents used. Contaminants can degrade the sample or appear as extra peaks.

Problem 3: Poor stability of a this compound-containing formulation.

Possible Cause Troubleshooting Step
Incompatible excipients Some excipients can promote the oxidation of active pharmaceutical ingredients (APIs).[7] Conduct compatibility studies with all excipients in the formulation.
Inadequate protection from environmental factors The formulation may not be sufficiently protected from oxygen and light. Consider using packaging that provides a better barrier to oxygen and light. The addition of antioxidants to the formulation may also be necessary.
pH of the formulation The pH of the formulation may be in a range that promotes the degradation of this compound. Perform stability studies at different pH values to find the optimal pH for stability.

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol is based on general principles of stability testing for active substances.[8]

  • Sample Preparation: Prepare multiple, identical samples of this compound in the desired solvent or as a solid.

  • Storage Conditions: Store the samples under various conditions as outlined in the table below. Include a control sample stored at -20°C or below, protected from light and oxygen.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).

  • Analysis: Analyze the samples at each time point for purity and the presence of degradation products. A stability-indicating HPLC method is often used.[3]

  • Data Evaluation: Compare the results to the initial time point to determine the rate of degradation under each storage condition.

Data Presentation: ICH Stability Storage Conditions

The following table summarizes standard conditions for stability testing as per ICH guidelines, which can be applied to this compound.[8][9]

Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Photostability ICH Q1B conditionsVaries

RH = Relative Humidity

Protocol 2: Analysis of this compound and its Oxidation Products by HPLC

This is a general protocol outline that would need to be optimized for your specific instrumentation and samples.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Column: A reverse-phase C18 column is a common starting point.[10]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10]

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Filter the sample through a 0.45 µm filter before injection.

  • Injection and Analysis: Inject a small volume (e.g., 10-20 µL) of the sample onto the column and run the gradient program.

  • Detection: Monitor the eluent at a suitable wavelength (e.g., around 240-250 nm for the conjugated diene system) or use MS to identify the parent compound and any degradation products.

  • Quantification: Use a calibration curve generated from standards of known concentration to quantify the amount of this compound remaining and any major degradation products for which standards are available.

Visualizations

stability_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objectives Define Stability Objectives select_samples Select this compound Batches define_objectives->select_samples define_conditions Define Storage Conditions (e.g., Temp, Humidity, Light) select_samples->define_conditions initial_analysis T=0 Analysis (Purity, Impurities) define_conditions->initial_analysis place_storage Place Samples in Stability Chambers initial_analysis->place_storage pull_samples Pull Samples at Time Points place_storage->pull_samples analyze_samples Analyze Samples (HPLC, GC-MS) pull_samples->analyze_samples data_analysis Analyze Data (Degradation Rate) analyze_samples->data_analysis identify_products Identify Degradation Products data_analysis->identify_products stability_report Generate Stability Report identify_products->stability_report shelf_life Determine Shelf-Life/ Re-test Period stability_report->shelf_life

Caption: Workflow for a this compound Stability Study.

troubleshooting_oxidation start Inconsistent Experimental Results or Unexpected Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Sample Handling & Solution Prep check_storage->check_handling Correct improve_storage Implement Correct Storage: - Inert Atmosphere - Low Temperature - Protect from Light check_storage->improve_storage Incorrect check_purity Verify Purity of Solvents & Reagents check_handling->check_purity Correct improve_handling Use Fresh Solutions De-gas Solvents Minimize Exposure check_handling->improve_handling Incorrect use_high_purity Use High-Purity Grade Solvents/Reagents check_purity->use_high_purity Incorrect re_evaluate Re-run Experiment and Evaluate Results check_purity->re_evaluate Correct improve_storage->re_evaluate improve_handling->re_evaluate use_high_purity->re_evaluate

Caption: Troubleshooting Logic for this compound Oxidation Issues.

References

Technical Support Center: Crystallization of Levopimaric Acid Amine Salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the crystallization of levopimaric acid amine salts. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of forming an amine salt of this compound?

Forming a diastereomeric salt with a chiral amine is a common and effective method for the chiral resolution of racemic mixtures of carboxylic acids like this compound.[1][2] This technique allows for the separation of the enantiomers by leveraging the different physical properties, such as solubility, of the resulting diastereomeric salts.[1][2]

Q2: How do I select an appropriate chiral amine for the resolution?

The selection of a suitable chiral resolving agent is crucial for successful separation.[1] Commonly used chiral amines for resolving acidic compounds include ephedrine (B3423809), phenylethylamine, and their derivatives.[3][4][5] The ideal amine should form a stable salt that exhibits a significant difference in solubility between the two diastereomers in a chosen solvent system.[6]

Q3: What are the key factors influencing the success of the crystallization?

The success of diastereomeric salt crystallization is primarily influenced by the choice of solvent, temperature, concentration of the salt, and the rate of cooling.[6] The solvent plays a critical role as it directly impacts the solubility of the diastereomeric salts.[6]

Troubleshooting Guide

Issue 1: No Crystals Are Forming

Symptom: After adding the chiral amine and cooling the solution, no solid precipitates, and the solution remains clear.

Possible Causes & Solutions:

Possible Cause Solution
High Solubility of Diastereomeric Salts: The salts may be too soluble in the selected solvent.1. Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration. 2. Add an Anti-Slovent: Gradually introduce a solvent in which the salts are known to be less soluble to induce precipitation.[6] 3. Solvent Screening: Perform a systematic screening of different solvents with varying polarities.[6]
Insufficient Supersaturation: The concentration of the salt is below its solubility limit at the given temperature.1. Concentrate the Solution: As above, reduce the solvent volume. 2. Lower the Temperature: Slowly decrease the temperature of the solution to reduce the solubility of the salts.
Inhibition of Nucleation: The formation of initial crystal nuclei is kinetically hindered.1. Seeding: Introduce a few seed crystals of the desired diastereomeric salt to initiate crystallization. 2. Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod at the air-liquid interface to create nucleation sites.
Issue 2: An Oil is Forming Instead of Crystals ("Oiling Out")

Symptom: Instead of a crystalline solid, a viscous liquid or oil separates from the solution upon cooling.

Possible Causes & Solutions:

Possible Cause Solution
High Level of Supersaturation: The solution is too concentrated, leading to rapid separation as a liquid phase.1. Dilute the Solution: Add more of the primary solvent to reduce the concentration. 2. Slower Cooling: Employ a much slower and more controlled cooling rate.
Crystallization Temperature is Too High: The temperature may be above the melting point of the solvated solid.1. Lower the Crystallization Temperature: If possible, adjust the temperature to be well below the melting point of the salt. 2. Change the Solvent System: A different solvent may favor crystallization at a more suitable temperature.
Inadequate Agitation: Poor mixing can lead to localized areas of high supersaturation.Ensure Proper Stirring: Maintain consistent and gentle agitation throughout the crystallization process.
Issue 3: Low Yield of the Desired Diastereomeric Salt

Symptom: Only a small amount of the expected crystalline product is obtained.

Possible Causes & Solutions:

Possible Cause Solution
Suboptimal Solubility: The desired salt is still significantly soluble in the mother liquor.1. Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[6] 2. Anti-Solvent Addition: Use an anti-solvent to decrease the solubility of the desired salt.[6]
Premature Isolation: The crystallization process was stopped before reaching equilibrium.Increase Crystallization Time: Allow the solution to equilibrate for a longer period at the final temperature before filtration.
Issue 4: Low Diastereomeric Excess (d.e.)

Symptom: The isolated crystals contain a significant amount of the undesired diastereomer.

Possible Causes & Solutions:

Possible Cause Solution
Similar Solubilities of Diastereomers: The chosen solvent does not provide a sufficient difference in solubility between the two diastereomeric salts.1. Re-evaluate the Solvent System: This is the most critical factor. A thorough solvent screening is necessary to find a system with optimal selectivity.[6] 2. Solvent-Induced Chirality Switching: In some cases, changing the solvent can invert the relative solubilities of the diastereomers, potentially favoring the crystallization of the desired enantiomer.[7]
Co-precipitation: The undesired diastereomer crystallizes along with the desired one.1. Slower Cooling Rate: A more gradual temperature decrease can improve the selectivity of crystallization.[6] 2. Recrystallization: Purify the obtained solid by recrystallizing it, possibly from a different solvent system.[6]

Data Presentation

The following table provides an illustrative example of how to present data from a solvent screening experiment for the chiral resolution of this compound. Please note that these values are for demonstration purposes and will vary depending on the specific chiral amine and experimental conditions used.

Chiral Amine Solvent System Yield (%) Diastereomeric Excess (d.e.) (%) Crystal Morphology
(R)-(+)-α-PhenylethylamineMethanol7885Needles
(R)-(+)-α-PhenylethylamineEthanol7292Plates
(R)-(+)-α-PhenylethylamineIsopropanol6595Prisms
(R)-(+)-α-PhenylethylamineAcetone5898Rods
(S)-(-)-α-PhenylethylamineMethanol7582Needles
(S)-(-)-α-PhenylethylamineEthanol7090Plates
(1R,2S)-(-)-EphedrineEthyl Acetate8597Blocks
(1R,2S)-(-)-EphedrineToluene6094Needles

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization of this compound
  • Dissolution: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in the chosen solvent with gentle heating and stirring until a clear solution is obtained.

  • Addition of Chiral Amine: Add the selected chiral amine (0.5 to 1.0 equivalent) to the solution. Stir the mixture to ensure complete salt formation.

  • Controlled Cooling: Slowly cool the solution to the desired crystallization temperature. A programmable cooling bath is recommended for precise temperature control.

  • Equilibration: Maintain the mixture at the final temperature with gentle stirring for a period of 2 to 24 hours to allow the crystallization to reach equilibrium.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the yield and diastereomeric excess (d.e.) of the isolated salt using appropriate analytical techniques such as chiral HPLC or NMR spectroscopy.

  • Liberation of this compound: Dissolve the purified diastereomeric salt in a suitable solvent and treat it with an acid (e.g., HCl) to protonate the amine and liberate the enantiomerically enriched this compound. Extract the this compound with an organic solvent and purify as needed.

Mandatory Visualization

Troubleshooting_Crystallization start Start Crystallization Experiment observe Observe Outcome start->observe no_xtal No Crystals Form observe->no_xtal Clear Solution oil_out Oiling Out Occurs observe->oil_out Liquid Phase Separation low_yield Low Yield observe->low_yield Minimal Solid low_de Low Diastereomeric Excess (d.e.) observe->low_de Impure Crystals success Successful Crystallization (High Yield & d.e.) observe->success Good Crystals sol_no_xtal Increase Concentration Add Anti-Solvent Induce Nucleation no_xtal->sol_no_xtal sol_oil_out Decrease Concentration Slower Cooling Change Solvent oil_out->sol_oil_out sol_low_yield Optimize T & Solvent Increase Time Add Anti-Solvent low_yield->sol_low_yield sol_low_de Solvent Screening Slower Cooling Recrystallize low_de->sol_low_de sol_no_xtal->observe Re-evaluate sol_oil_out->observe Re-evaluate sol_low_yield->observe Re-evaluate sol_low_de->observe Re-evaluate

Caption: Troubleshooting workflow for crystallization issues.

Chiral_Resolution_Workflow cluster_preparation Salt Formation cluster_crystallization Crystallization cluster_separation Separation & Purification levo This compound (Racemic Mixture) dissolve Dissolve in Optimal Solvent levo->dissolve amine Chiral Amine (Resolving Agent) amine->dissolve mix Mix & Form Diastereomeric Salts dissolve->mix cool Controlled Cooling mix->cool equilibrate Equilibration cool->equilibrate filter Filtration equilibrate->filter crystals Less Soluble Diastereomeric Salt (Crystals) filter->crystals Solid mother_liquor More Soluble Diastereomeric Salt (in Solution) filter->mother_liquor Liquid liberate Liberate Enriched This compound crystals->liberate pure_enantiomer Purified Enantiomer liberate->pure_enantiomer

Caption: Experimental workflow for chiral resolution.

References

Preventing the air oxidation of Levopimaric acid amine salt during isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation of Levopimaric acid amine salt, with a specific focus on preventing its air oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is my isolated this compound amine salt discolored?

A1: Discoloration, often appearing as a yellowish or brownish tint, is a common indicator of oxidation. This compound and its amine salts are susceptible to air oxidation, which can lead to the formation of colored byproducts. To minimize this, it is crucial to handle the material under an inert atmosphere and store it properly.

Q2: How quickly does the this compound amine salt oxidize in air?

A2: The 2-amino-2-methyl-1-propanol (B13486) salt of this compound has been observed to begin oxidizing after approximately one week of exposure to air.[1] It is recommended to proceed with the conversion of the salt to this compound as soon as possible after isolation.

Q3: What are the primary products of this compound oxidation?

A3: Oxidation of this compound can lead to the formation of various products, including hydroperoxides.[2] These initial oxidation products can further decompose, leading to a complex mixture of compounds and contributing to discoloration and impurity.

Q4: Can I use any amine to precipitate the this compound salt?

A4: While various amines can form salts with this compound, the choice of amine can affect the selectivity of the precipitation and the properties of the resulting salt. 2-amino-2-methyl-1-propanol is a commonly used amine for the selective precipitation of this compound from mixtures of resin acids.[1][3]

Q5: What is the recommended storage condition for this compound amine salt?

A5: To minimize oxidation, the isolated amine salt should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. It is also advisable to protect it from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Precipitated Amine Salt Incomplete precipitation due to insufficient amine or incorrect solvent.Ensure the correct molar ratio of amine to this compound is used. Acetone (B3395972) is a commonly used solvent for the precipitation.[3]
The concentration of reactants is too low.Concentrate the reaction mixture to facilitate precipitation.
Isolated Salt is an Oily or Gummy Substance Presence of impurities or residual solvent.Wash the precipitate with a small amount of cold, fresh solvent. Recrystallization from a suitable solvent like methanol (B129727) can also help to obtain a crystalline product.[3]
Use of an inappropriate amine.Use a highly selective amine such as 2-amino-2-methyl-1-propanol.[1]
Discoloration of the Amine Salt During Isolation Air oxidation during filtration or drying.Perform filtration and drying steps under a blanket of inert gas (e.g., nitrogen or argon).
Exposure to air during storage.Store the isolated salt in a sealed container under an inert atmosphere and at a low temperature.
Conversion of Amine Salt to this compound is Incomplete Inefficient liberation of the free acid from the salt.Use a suitable acid, such as phosphoric acid, to regenerate the this compound from its amine salt.[1] Ensure thorough mixing to allow for complete reaction.
Insufficient washing to remove the amine phosphate.Wash the organic layer containing the free acid thoroughly with water to remove all water-soluble byproducts.

Experimental Protocols

Protocol 1: Isolation of this compound Amine Salt under an Inert Atmosphere

This protocol describes the precipitation of this compound amine salt with a focus on minimizing air oxidation.

Materials:

  • Pine oleoresin containing this compound

  • Acetone (degassed)

  • 2-amino-2-methyl-1-propanol

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar apparatus for inert atmosphere reactions

  • Cannula for liquid transfer

  • Sintered glass funnel for filtration

Procedure:

  • Preparation: Set up a Schlenk flask containing a magnetic stir bar and purge it with nitrogen or argon for at least 15 minutes.

  • Dissolution: In a separate flask, dissolve the pine oleoresin in degassed acetone.

  • Transfer: Transfer the oleoresin solution to the purged Schlenk flask via a cannula under a positive pressure of inert gas.

  • Precipitation: While stirring the solution, add a solution of 2-amino-2-methyl-1-propanol in degassed acetone. The amine salt will precipitate.

  • Filtration: Set up a sintered glass funnel and purge it with inert gas. Filter the precipitated salt under a positive pressure of nitrogen or argon.

  • Washing: Wash the filter cake with a small amount of cold, degassed acetone to remove impurities.

  • Drying: Dry the isolated this compound amine salt under a stream of inert gas or in a vacuum desiccator backfilled with inert gas.

  • Storage: Immediately transfer the dried salt to a sealed container under an inert atmosphere and store at a low temperature.

Data Presentation

The following table summarizes the expected stability of this compound amine salt under different atmospheric conditions.

Condition Atmosphere Observed Stability Recommendation
Storage at Room Temperature AirOxidation begins after approximately 1 week, leading to discoloration and impurity formation.[1]Avoid prolonged exposure to air. Process the salt as quickly as possible.
Storage at Low Temperature (e.g., 4 °C) AirOxidation is slowed but not completely prevented.Suitable for short-term storage, but an inert atmosphere is still recommended.
Storage at Room Temperature or Low Temperature Inert Gas (Nitrogen or Argon)Significantly improved stability with minimal oxidation observed over extended periods.Recommended condition for storage.

Visualizations

Experimental Workflow for Oxidation Prevention

Workflow for Preventing Oxidation During Isolation cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_storage Storage prep_flask Purge Schlenk Flask with Inert Gas dissolve Dissolve Oleoresin in Degassed Acetone prep_solvent Degas Acetone prep_solvent->dissolve transfer Transfer Solution to Schlenk Flask dissolve->transfer precipitate Add Amine Solution to Precipitate Salt transfer->precipitate filter Filter under Inert Atmosphere precipitate->filter wash Wash with Cold, Degassed Acetone filter->wash dry Dry under Inert Gas Stream wash->dry store Store under Inert Atmosphere at Low Temp. dry->store

Caption: Workflow for preventing the oxidation of this compound amine salt during its isolation.

Troubleshooting Logic for Discolored Amine Salt

Troubleshooting Discolored this compound Amine Salt cluster_yes cluster_storage_options cluster_no start Problem: Discolored Amine Salt check_inert Was the isolation performed under an inert atmosphere? start->check_inert check_storage How was the salt stored? check_inert->check_storage Yes recommend_inert Recommendation: Repeat isolation using an inert atmosphere technique. check_inert->recommend_inert No storage_air In Air check_storage->storage_air storage_inert Under Inert Gas check_storage->storage_inert recommend_storage Recommendation: Store under inert gas at low temperature. storage_air->recommend_storage end Further Investigation Needed storage_inert->end If still discolored, consider purity of starting materials.

Caption: Troubleshooting logic for addressing discoloration of isolated this compound amine salt.

References

Technical Support Center: Optimization of Diels-Alder Additions with Levopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for Diels-Alder additions with levopimaric acid.

Troubleshooting Guides

This section addresses common issues encountered during the Diels-Alder reaction with this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Impure this compound: Rosin (B192284) contains a mixture of resin acids. Other isomers like abietic, neoabietic, and palustric acid do not possess the requisite s-cis diene conformation for an efficient Diels-Alder reaction.Purify this compound from the rosin mixture. A common method involves the selective precipitation of the this compound amine salt.[1][2]
Isomerization of this compound: this compound can thermally isomerize to other, less reactive resin acids at elevated temperatures.[1][3][4]Optimize the reaction temperature. While heating is often necessary, prolonged exposure to high temperatures should be avoided. Consider using a catalyst to enable lower reaction temperatures.
Unfavorable Reaction Temperature: The reaction may be too slow at low temperatures, or the retro-Diels-Alder reaction may be favored at excessively high temperatures.[5]Systematically screen a range of temperatures (e.g., 80°C to 150°C) to find the optimal balance between reaction rate and product stability. The forward reaction is typically favored at lower to moderate temperatures.
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.Test a variety of solvents with different polarities. For some Diels-Alder reactions, polar solvents or even aqueous conditions can accelerate the reaction.[6][7][8]
Inactive Dienophile: The dienophile may be of poor quality or sterically hindered.Use a freshly purified dienophile. Dienophiles with electron-withdrawing groups generally exhibit higher reactivity.[9][10]
Insufficient Reaction Time: The reaction may simply require more time to reach completion.Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Formation of Multiple Products or Isomers

Potential CauseRecommended Solution
Thermal Isomerization of Starting Material: Heating the reaction mixture can cause this compound to isomerize into other resin acids, which may then undergo slower Diels-Alder reactions to form different adducts.[1][3][4]Minimize reaction time and temperature. The use of a catalyst can allow for milder reaction conditions, thus reducing isomerization.
Stereoselectivity (Endo/Exo Isomers): The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo product is often the kinetically favored product, while the exo product may be more thermodynamically stable.Adjust the reaction temperature. Lower temperatures typically favor the formation of the kinetic endo product. Higher temperatures may lead to an increased proportion of the thermodynamic exo product.
Side Reactions: At higher temperatures, side reactions such as decarboxylation of the product may occur.[3]Maintain the lowest effective temperature for the reaction. The use of an inert atmosphere can also minimize oxidative side reactions.

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Presence of Unreacted Starting Materials: Incomplete conversion will leave unreacted this compound and dienophile in the reaction mixture.Optimize reaction conditions to drive the reaction to completion. Unreacted starting materials can often be removed by recrystallization or column chromatography.
Formation of Closely Related Isomers: The presence of multiple product isomers with similar physical properties can complicate purification.Utilize advanced purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or careful column chromatography with a well-chosen solvent system.
Complex Reaction Mixture: A combination of starting materials, isomers, and side products can make purification challenging.Simplify the reaction mixture by optimizing for a single product as much as possible. A multi-step purification process involving both crystallization and chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: How can I purify this compound from raw rosin?

A1: A common and effective method for isolating this compound is through the selective precipitation of its amine salt. This typically involves dissolving the raw rosin in a solvent like acetone (B3395972) and then adding an amine, such as 2-amino-2-methyl-1-propanol (B13486). The this compound amine salt will precipitate and can be collected by filtration. The purified salt can then be treated with a weak acid to regenerate the pure this compound.[1][2]

Q2: What are the ideal dienophiles for reaction with this compound?

A2: Dienophiles with electron-withdrawing groups are generally more reactive in Diels-Alder reactions. Common and effective dienophiles for this compound include acrylic acid and maleic anhydride.[9][11] These dienophiles are activated by the presence of carbonyl groups, which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of this compound.

Q3: What is the effect of temperature on the Diels-Alder reaction of this compound?

A3: Temperature has a dual effect on this reaction. Increasing the temperature generally increases the reaction rate. However, this compound is prone to thermal isomerization to other, less reactive resin acids at temperatures above 150°C.[1][4] Furthermore, at very high temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, becomes significant, leading to the decomposition of the desired product back into the starting materials.[5] Therefore, it is crucial to find an optimal temperature that maximizes the reaction rate while minimizing isomerization and the retro-Diels-Alder reaction.

Q4: Can catalysts be used to improve the reaction?

A4: Yes, Lewis acids are known to catalyze Diels-Alder reactions.[12][13][14] They coordinate to the dienophile, making it more electrophilic and thus more reactive. This can lead to higher yields and allow the reaction to proceed at lower temperatures, which is beneficial for minimizing the thermal isomerization of this compound.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot over time. This allows for the determination of the optimal reaction time.

Experimental Protocols

Protocol 1: Purification of this compound from Pine Oleoresin

This protocol is adapted from the procedure described in Organic Syntheses.[2]

  • Dissolve 1 kg of pine oleoresin (containing approximately 260 g of this compound) in 2 L of acetone in a 4 L beaker. If any solid material remains, filter the solution.

  • In a separate container, prepare a solution of 200 g of 2-amino-2-methyl-1-propanol in 200 ml of acetone.

  • Rapidly add the amine solution to the oleoresin solution with vigorous stirring. A pasty precipitate of the amine salt of this compound will form almost immediately.

  • Collect the precipitate by suction filtration and press it as dry as possible.

  • Recrystallize the crude amine salt from boiling methanol. Cool the solution to 5°C to complete crystallization and collect the purified salt by suction filtration.

  • To regenerate the free this compound, dissolve the purified amine salt in ether and wash it with a 10% phosphoric acid solution in a separatory funnel until all the solid has dissolved.

  • Separate the ether layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Remove the ether under reduced pressure to obtain the purified this compound. The product can be further purified by recrystallization from ethanol.

Protocol 2: Diels-Alder Reaction of this compound with Acrylic Acid

This protocol is a general procedure based on literature descriptions.[11]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of purified this compound in a suitable solvent (e.g., toluene (B28343) or xylene).

  • Add a stoichiometric equivalent of acrylic acid to the solution. A small amount of a polymerization inhibitor, such as hydroquinone, can also be added.

  • Heat the reaction mixture to a temperature between 120°C and 150°C and maintain it for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and acetone.[15]

Visualizations

Troubleshooting_Diels_Alder start Low or No Product Yield check_purity Is this compound Pure? start->check_purity purify Purify this compound (e.g., via amine salt) check_purity->purify No check_temp Is Reaction Temperature Optimized? check_purity->check_temp Yes purify->check_temp optimize_temp Screen Temperatures (e.g., 80-150°C) check_temp->optimize_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes optimize_temp->check_time increase_time Increase Reaction Time (Monitor by TLC) check_time->increase_time No check_dienophile Is Dienophile Active? check_time->check_dienophile Yes increase_time->check_dienophile use_active_dienophile Use Fresh/Activated Dienophile (e.g., with EWGs) check_dienophile->use_active_dienophile No success Improved Yield check_dienophile->success Yes use_active_dienophile->success

Caption: Troubleshooting workflow for low yield in Diels-Alder reactions of this compound.

Diels_Alder_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions LPA This compound (s-cis diene) Product Diels-Alder Adduct LPA->Product Isomerization Thermal Isomerization (e.g., to Abietic Acid) LPA->Isomerization High Temp Dienophile Dienophile (e.g., Acrylic Acid) Dienophile->Product Heat Heat (e.g., 120-150°C) Heat->Product Catalyst Lewis Acid Catalyst (Optional) Catalyst->Product Retro Retro-Diels-Alder Product->Retro High Temp Retro->LPA Retro->Dienophile

Caption: Reaction pathway for the Diels-Alder addition with this compound, highlighting potential side reactions.

References

Minimizing resin acid isomerization during extraction and processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize resin acid isomerization during extraction and processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause resin acid isomerization?

A1: Resin acid isomerization is primarily influenced by several factors:

  • Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for the conversion of less stable isomers to more stable forms.[1][2][3] For instance, abietic acid can be converted to dehydroabietic acid through dehydrogenation during heating.[4]

  • pH: The pH of the solution can significantly impact isomerization rates. A medium acidic pH, for example, can promote the isomerization of palustric acid to the more stable abietic acid.[5] Conversely, a basic pH may be used to prevent isomerization.[5]

  • Catalysts: The presence of certain catalysts, such as acid catalysts or some metals like palladium, can accelerate isomerization.[6]

  • Oxygen: The presence of oxygen can lead to oxidation reactions, which can be linked to isomerization and degradation of resin acids.[1][3] Resin acids are generally stable up to 200°C in a nitrogen atmosphere but are unstable in the presence of oxygen.[1][3]

  • Solvent: The polarity and properties of the solvent can influence reaction rates. Some studies have shown that isomerization rates can be higher in aqueous solutions compared to other organic solvents.[7]

Q2: Which resin acids are most susceptible to isomerization?

A2: Resin acids with conjugated double bonds, such as levopimaric acid, palustric acid, and neoabietic acid, are particularly prone to isomerization.[5] Levopimaric and neoabietic acids are unstable and easily oxidized due to their conjugated double bond structures.[1] Dehydroabietic acid, with its aromatic ring, is chemically more stable and less susceptible to oxidation and isomerization.[1]

Q3: How can I minimize isomerization during sample extraction?

A3: To minimize isomerization during extraction, consider the following:

  • Temperature Control: Perform extractions at low temperatures (e.g., on ice) to reduce thermal degradation and isomerization.

  • pH Adjustment: Maintain a neutral or slightly basic pH during extraction to prevent acid-catalyzed isomerization.[5]

  • Inert Atmosphere: Conduct extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8]

  • Solvent Selection: Choose appropriate solvents and consider that aqueous environments may increase isomerization rates for some resin acids.[7]

  • Minimize Extraction Time: Shorter extraction times reduce the exposure of resin acids to conditions that promote isomerization.

Q4: What are the best practices for storing resin acid samples to prevent isomerization?

A4: For long-term stability, samples should be stored under the following conditions:

  • Low Temperature: Store samples at -20°C or below.

  • Inert Atmosphere: Store solid samples or solutions under an inert gas like nitrogen or argon.[8]

  • Light Protection: Use amber vials to protect samples from light, which can also promote degradation.

  • Solvent Choice: If stored in solution, use a high-purity, non-polar aprotic solvent. The addition of a small amount of methanol (B129727) to a nonpolar solvent can help ameliorate the oxidation-dehydration of levopimarate and palustrate.[8]

Troubleshooting Guides

Issue 1: Isomerization Detected in Final Product
Possible Cause Troubleshooting Step
High Processing Temperature Reduce the temperature during extraction, distillation, and other processing steps. Monitor the temperature at all stages. For distillation, consider using an inert medium like N₂ or CO₂ instead of water vapor, as they are milder.[9]
Inappropriate pH Adjust the pH of your solutions. For many applications, maintaining a neutral to slightly basic pH can inhibit acid-catalyzed isomerization.[5]
Presence of Oxygen Purge all solvents and reaction vessels with an inert gas (nitrogen or argon) before and during the process.[8]
Active Catalyst If a catalyst is used, evaluate its potential to cause isomerization. Consider screening for alternative catalysts with lower isomerization activity.[6]
Prolonged Reaction/Processing Time Optimize reaction and processing times to be as short as possible while still achieving the desired outcome.
Issue 2: Inconsistent Analytical Results (HPLC/GC)
Possible Cause Troubleshooting Step
On-Column Isomerization (GC) Ensure the GC inlet temperature is not excessively high. Some GC column packings can be chemically reactive; ensure you are using an inert column.
Peak Tailing (HPLC) This can be caused by interactions between the resin acids and the stationary phase. Ensure the mobile phase pH is at least 2 units below the pKa of the resin acids to keep them in their non-ionized form.[10] Using a high-purity, end-capped silica (B1680970) column can also reduce tailing.[10]
Sample Degradation Prior to Injection Analyze samples as soon as possible after preparation. If storage is necessary, follow the best practices for storage (low temperature, inert atmosphere, protection from light).[8] For GC analysis, derivatization to methyl esters should be done carefully; using a mixture of ether and methanol can ensure quantitative methylation with diazomethane.[8]
Inconsistent Derivatization (GC) Ensure the derivatization reaction goes to completion. For methylation with diazomethane, the choice of solvent is critical; an ether/methanol mixture is recommended for a rapid and complete reaction.[8]

Quantitative Data

Table 1: Thermal Stability of Selected Resin Acids

Resin AcidInitial Exothermic Temperature (T₀) in Oxygen (K)Activation Energy (Ea) for Oxidation (kJ/mol)Notes
This compound354.0142.90Unstable due to conjugated double bonds; easily oxidized.[1][3]
Neoabietic Acid353.8358.05Similar instability to this compound.[1][3]
Dehydroabietic Acid398.2046.60More stable due to its aromatic ring structure.[1][3]

Table 2: Activation Energies for Isomerization of Resin Acids over a Pd/C Catalyst

Isomerization ReactionActivation Energy (Ea) (kJ/mol)
Neoabietic Acid to Abietic Acid156.14
Palustric Acid to Abietic Acid78.80
Data from a study on catalytic isomerization and disproportionation of rosin.[6]

Experimental Protocols

Protocol 1: Cold Extraction of Resin Acids to Minimize Isomerization
  • Sample Preparation: If the sample is solid, grind it to a fine powder at low temperatures (e.g., using a cryogenic grinder or with liquid nitrogen).

  • Solvent Preparation: Use a pre-chilled solvent (e.g., a 2:1 v/v mixture of chloroform:methanol) that has been purged with nitrogen gas.

  • Homogenization: Homogenize the sample in the cold solvent in a vessel placed in an ice bath.

  • Extraction: Allow the sample to extract for a specified period (e.g., 1 hour) at a low temperature (e.g., 4°C) with gentle agitation.

  • Phase Separation: If an aqueous phase is present or added, perform liquid-liquid extraction at a low temperature.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas, avoiding heat.

  • Storage: Reconstitute the dried extract in a suitable solvent, add an antioxidant if necessary, and store at -80°C under an inert atmosphere until analysis.

Protocol 2: Analysis of Resin Acid Composition by GC-FID after Derivatization
  • Sample Preparation: Prepare the resin acid extract as described in Protocol 1.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried extract in a glass vial, add a mild derivatization agent (e.g., 2% v/v sulfuric acid in anhydrous methanol).

    • Cap the vial securely and heat at a low temperature (e.g., 50°C) for a sufficient time (e.g., 2 hours) to ensure complete reaction.

    • Cool the reaction mixture to room temperature.

  • Extraction of FAMEs:

    • Add a saturated aqueous NaCl solution.

    • Extract the FAMEs multiple times with a non-polar solvent like n-hexane.

  • Drying and Reconstitution:

    • Combine the organic layers and dry them under a gentle stream of nitrogen.

    • Reconstitute the sample in an appropriate volume of hexane (B92381) for GC analysis.

  • GC-FID Analysis:

    • Inject the sample into a GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., polyester (B1180765) or cyanosilicone phases).

    • Use an appropriate temperature program to separate the resin acid methyl esters.

    • Identify and quantify the peaks based on the retention times and response factors of known standards.

Visualizations

Isomerization_Pathway cluster_less_stable Less Stable Isomers cluster_more_stable More Stable Isomers This compound This compound Abietic Acid Abietic Acid This compound->Abietic Acid Isomerization (Heat, Acid) Palustric Acid Palustric Acid Palustric Acid->Abietic Acid Isomerization (Heat, Acid) Neoabietic Acid Neoabietic Acid Neoabietic Acid->Abietic Acid Isomerization (Heat, Acid) Dehydroabietic Acid Dehydroabietic Acid Abietic Acid->Dehydroabietic Acid Dehydrogenation (High Heat) Experimental_Workflow cluster_extraction Extraction cluster_processing Processing & Analysis cluster_controls Critical Control Points Sample Preparation Sample Preparation Cold Solvent Extraction Cold Solvent Extraction Sample Preparation->Cold Solvent Extraction Low Temp Phase Separation Phase Separation Cold Solvent Extraction->Phase Separation Inert Atmosphere Solvent Removal Solvent Removal Phase Separation->Solvent Removal Derivatization (for GC) Derivatization (for GC) Solvent Removal->Derivatization (for GC) No Heat GC/HPLC Analysis GC/HPLC Analysis Derivatization (for GC)->GC/HPLC Analysis Temperature Temperature Temperature->Cold Solvent Extraction pH pH pH->Phase Separation Atmosphere Atmosphere Atmosphere->Cold Solvent Extraction Troubleshooting_Logic Isomerization Detected Isomerization Detected Check Temperature Logs Check Temperature Logs Isomerization Detected->Check Temperature Logs Analyze pH of Solutions Analyze pH of Solutions Isomerization Detected->Analyze pH of Solutions Verify Inert Atmosphere Verify Inert Atmosphere Isomerization Detected->Verify Inert Atmosphere Evaluate Catalyst Evaluate Catalyst Isomerization Detected->Evaluate Catalyst High Temperature? High Temperature? Check Temperature Logs->High Temperature? Acidic pH? Acidic pH? Analyze pH of Solutions->Acidic pH? Oxygen Present? Oxygen Present? Verify Inert Atmosphere->Oxygen Present? Active Catalyst? Active Catalyst? Evaluate Catalyst->Active Catalyst? Reduce Process Temperature Reduce Process Temperature High Temperature?->Reduce Process Temperature Yes Adjust to Neutral/Basic pH Adjust to Neutral/Basic pH Acidic pH?->Adjust to Neutral/Basic pH Yes Implement Inert Gas Purge Implement Inert Gas Purge Oxygen Present?->Implement Inert Gas Purge Yes Screen for Alternative Catalyst Screen for Alternative Catalyst Active Catalyst?->Screen for Alternative Catalyst Yes

References

Addressing interferences from other resin acids in Levopimaric acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of levopimaric acid. It specifically addresses the common challenge of interferences from other structurally similar resin acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common resin acids that interfere with this compound analysis?

A1: The most common interferences in this compound analysis arise from its structural isomers. These include abietic acid, palustric acid, and neoabietic acid.[1][2] These compounds belong to the abietane-type diterpene resin acids and often coexist with this compound in natural sources like pine resin.[3] Dehydroabietic acid is another common resin acid found in related samples that can interfere with analysis.[1] Due to their similar chemical structures and physicochemical properties, separating these compounds chromatographically can be challenging.

Q2: Why is it difficult to separate this compound from other resin acids?

A2: The difficulty in separating this compound from other resin acids, particularly its isomers, stems from their nearly identical molecular weights and similar polarities. Furthermore, resin acids with conjugated double bonds, such as levopimaric, palustric, and neoabietic acids, can be labile and may isomerize during sample preparation or analysis, further complicating accurate quantification.[1]

Q3: What are the recommended analytical techniques for this compound analysis in the presence of interfering resin acids?

A3: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for the analysis of resin acids. When coupled with mass spectrometry (MS), these methods provide the necessary selectivity and sensitivity for identification and quantification. For GC analysis, derivatization is typically required to increase the volatility of the resin acids. HPLC, often coupled with tandem mass spectrometry (LC-MS/MS), can sometimes analyze these acids without derivatization.[4]

Q4: What is derivatization and why is it important for the GC analysis of resin acids?

A4: Derivatization is a chemical modification process that converts a compound into a product with different chemical and physical properties, making it more suitable for a particular analytical method. For GC analysis of resin acids, which are not sufficiently volatile, derivatization is crucial.[5] The carboxylic acid group is typically converted into an ester (e.g., methyl or ethyl ester) or a silyl (B83357) ester, which increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[5][6]

Q5: Can I use HPLC to analyze resin acids without derivatization?

A5: Yes, HPLC, particularly when coupled with a mass spectrometer (LC-MS), can be used for the direct analysis of resin acids without the need for derivatization.[4] This approach simplifies sample preparation and avoids potential side reactions or degradation that can occur during derivatization.[7] However, careful optimization of the chromatographic conditions, such as the mobile phase composition and pH, is critical for achieving adequate separation of the isomeric resin acids.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the acidic analytes and the stationary phase (e.g., residual silanol (B1196071) groups).[8]- Adjust the mobile phase pH to suppress the ionization of the resin acids (typically a lower pH).[8] - Use a column with end-capping or a different stationary phase chemistry. - Add a competing base to the mobile phase.[9]
Co-elution of Isomers Insufficient column resolving power or non-optimal mobile phase conditions.- Optimize the mobile phase gradient, making it shallower to improve separation. - Experiment with different organic modifiers in the mobile phase. - Try a different column with a different selectivity (e.g., a different stationary phase or particle size).[7] - For GC, ensure the temperature program is optimized.
Variable Retention Times Fluctuations in mobile phase composition, temperature, or column equilibration.[10]- Ensure precise and consistent mobile phase preparation.[10] - Use a column thermostat to maintain a constant temperature.[10] - Allow sufficient time for the column to equilibrate between injections.
Low Signal Intensity/Sensitivity Poor ionization in MS, sample degradation, or adsorption.- Optimize the MS source parameters (e.g., spray voltage, gas flows). - For GC-MS, ensure derivatization is complete. - Check for analyte adsorption in the sample vial or chromatographic system; silanizing glassware can help.[6]
Ghost Peaks Contamination in the mobile phase, sample, or carryover from previous injections.[10]- Use high-purity solvents and reagents for the mobile phase. - Filter all samples before injection. - Implement a robust column washing protocol between runs.
Inaccurate Quantification Non-linear detector response, matrix effects, or incomplete derivatization.- Ensure the calibration curve covers the expected sample concentration range. - Use an internal standard to correct for variations in sample preparation and instrument response. - For GC-MS, optimize the derivatization reaction time and temperature.[5]

Quantitative Data

The separation of resin acid isomers is highly dependent on the specific analytical method and conditions. The following table provides representative mass-to-charge ratios (m/z) for the deprotonated molecules in negative ion mode LC-MS, which is a common analysis technique. Retention times are highly variable and are therefore not included as a direct comparison.

Compound Molecular Formula Molecular Weight ( g/mol ) [M-H]⁻ m/z
This compoundC₂₀H₃₀O₂302.45301.2
Abietic AcidC₂₀H₃₀O₂302.45301.2
Palustric AcidC₂₀H₃₀O₂302.45301.2
Neoabietic AcidC₂₀H₃₀O₂302.45301.2
Dehydroabietic AcidC₂₀H₂₈O₂300.44299.2
Pimaric AcidC₂₀H₃₀O₂302.45301.2
Isopimaric AcidC₂₀H₃₀O₂302.45301.2

Note: The non-aromatic resin acid isomers (levopimaric, abietic, palustric, neoabietic, pimaric, and isopimaric acids) have the same m/z for their deprotonated molecule, highlighting the need for effective chromatographic separation for individual quantification by LC-MS.[4]

Experimental Protocols

Protocol: GC-MS Analysis of Resin Acids with Ethylation Derivatization

This protocol is adapted from established methods for the analysis of resin acids in complex matrices.[11]

1. Sample Preparation (Extraction) a. Acidify a 250 mL aqueous sample to pH 5. b. Extract the sample with methyl-tert-butyl ether (MTBE) in a separatory funnel. c. Perform a second extraction at pH 2. d. Combine the extracts and concentrate them.

2. Derivatization (Ethylation) a. To the concentrated extract, add diisopropylethylamine to form the amine salts. b. Add triethyloxonium (B8711484) tetrafluoroborate (B81430) (TEOTFB) to form the ethyl esters of the resin acids.

3. Cleanup a. Use an activated silica (B1680970) gel column for cleanup to remove potential interferences.

4. GC-MS Analysis

  • GC Column: Narrow bore fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 270°C.

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of 150°C, ramped to 300°C.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

5. Quality Control a. Use an internal standard (added before extraction) for quantification. b. Analyze calibration standards to generate a calibration curve. c. Run procedural blanks and matrix spikes to assess for contamination and recovery.

Visualizations

Interference_Workflow cluster_start Start cluster_method_selection Method Selection cluster_gc_path GC Pathway cluster_hplc_path HPLC Pathway cluster_troubleshooting Troubleshooting cluster_end End start This compound Analysis Required method_select Select Analytical Method start->method_select derivatization Derivatization (e.g., Ethylation) method_select->derivatization hplc_analysis LC-MS/MS Analysis (No Derivatization) method_select->hplc_analysis HPLC Chosen gc_analysis GC-MS Analysis derivatization->gc_analysis data_analysis Data Analysis & Peak Integration gc_analysis->data_analysis hplc_analysis->data_analysis interference Interference from Isomers Detected? data_analysis->interference optimize Optimize Chromatographic Conditions interference->optimize Yes quantification Accurate Quantification of this compound interference->quantification No optimize->method_select Re-analyze

Caption: Workflow for addressing interferences in this compound analysis.

References

Technical Support Center: Chromatographic Resolution of Resin Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the resolution of resin acid isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in the chromatographic analysis of resin acids by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of resin acid isomers so challenging? Resin acids, such as abietic acid, dehydroabietic acid, and pimaric acid, are a class of diterpenoid carboxylic acids with very similar structures. Many are stereoisomers or positional isomers, resulting in nearly identical physicochemical properties like polarity and boiling point. This makes their separation by standard chromatographic techniques difficult, often leading to co-elution.[1][2]

Q2: What is the first step I should take when experiencing poor resolution of resin acid isomers in GC? For Gas Chromatography (GC), the first and most critical step is to ensure complete derivatization of the resin acids.[3] Due to their high polarity and low volatility, underivatized resin acids produce broad, tailing peaks and may not elute properly.[4] Esterification to form methyl esters (FAMEs) or silyl (B83357) esters is a mandatory sample preparation step to improve volatility and chromatographic performance.[4][5]

Q3: For HPLC analysis, my resin acid peaks are tailing severely. What is the most common cause? In reversed-phase HPLC, peak tailing for acidic compounds like resin acids is often caused by secondary interactions between the acidic analytes and residual silanol (B1196071) groups on the silica-based stationary phase.[6][7] These interactions can be mitigated by adjusting the mobile phase pH or using a modern, well-end-capped column.[6][8]

Q4: How do I separate enantiomers of a specific resin acid? Enantiomers have identical physical properties in an achiral environment, so they cannot be separated on standard GC or HPLC columns. To resolve enantiomers, you must use a chiral stationary phase (CSP) in either HPLC or GC.[9] Alternatively, the racemic mixture can be reacted with a pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[10][11]

Q5: Can I inject a raw rosin (B192284) or oleoresin sample directly into the chromatograph? Direct injection is not recommended. Rosins and oleoresins are complex mixtures containing neutral compounds in addition to resin acids.[12] For GC analysis, derivatization is essential.[13] For both GC and HPLC, a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction, is highly advisable to remove interfering matrix components, protect the column, and improve data quality.[1][13]

Troubleshooting Guides

This section addresses specific problems encountered during the analysis of resin acid isomers.

Guide 1: Poor Resolution and Peak Co-elution

Problem: Two or more resin acid isomer peaks are not baseline separated.

Potential Cause (GC) Recommended Solution
Inappropriate Column Phase The choice of stationary phase is the most critical factor for selectivity.[14] Use a highly polar stationary phase, such as one containing cyanopropyl or polyester (B1180765) functional groups (e.g., BDS, EGSS-X), which provide better selectivity for resin acid isomers.[3][12]
Suboptimal Temperature Program An inadequate temperature gradient can lead to co-elution. Optimize the oven temperature program by using a slower ramp rate (e.g., 2-5°C/min) to increase the interaction time between analytes and the stationary phase.[15]
Column is Too Short or ID is Too Large Resolution is proportional to the square root of column length and inversely related to its diameter.[16] If selectivity is adequate but peaks are too broad, consider using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm).[14][16]
Potential Cause (HPLC) Recommended Solution
Suboptimal Mobile Phase Composition The mobile phase composition has a major impact on selectivity.[17] Systematically vary the ratio of organic solvent (acetonitrile, methanol) to the aqueous buffer. Trying a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) can alter selectivity and resolve co-eluting peaks.[18][19]
Incorrect Stationary Phase A standard C18 column may not be sufficient for all isomer separations. Test columns with different selectivities, such as a Phenyl-Hexyl or an embedded polar group (EPG) stationary phase, which can offer unique interactions.[2][20]
Incorrect Mobile Phase pH The pH of the mobile phase affects the ionization state of the resin acids. The pH should typically be set at least 2 units below the pKa of the acids (pKa ≈ 4.5-5.5) to ensure they are in their neutral, protonated form, which improves retention and can alter selectivity.[6]
Suboptimal Column Temperature Temperature affects mobile phase viscosity and mass transfer kinetics.[21] Varying the column temperature (e.g., testing at 25°C, 35°C, and 45°C) can change selectivity and may improve the resolution of critical pairs.
Guide 2: Peak Tailing

Problem: Analyte peaks exhibit asymmetry with a pronounced "tail."

Potential Cause (GC & HPLC) Recommended Solution
Column Overload Injecting too much sample mass saturates the stationary phase.[22] Dilute the sample, reduce the injection volume, or (for GC) increase the split ratio.[23]
Active Sites in the System Active sites in the GC inlet liner, column, or HPLC column can cause irreversible adsorption. For GC, use a fresh, deactivated inlet liner and trim 10-20 cm from the column inlet.[24] For HPLC, secondary silanol interactions are a common cause.[6]
Incomplete Derivatization (GC) Residual underivatized resin acids are highly polar and will tail significantly.[3] Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.
Extra-Column Volume (HPLC) Excessive volume from tubing, fittings, or an incorrect flow cell can cause peak broadening and tailing.[8] Use tubing with the smallest possible internal diameter and ensure all fittings are properly connected to minimize dead volume.
Mobile Phase/Analyte Mismatch (HPLC) If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.[8] If possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

Protocol 1: GC - Derivatization of Resin Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common method for preparing resin acids for GC analysis.

Reagents:

  • Diazomethane (B1218177) solution in diethyl ether (EXTREMELY TOXIC AND EXPLOSIVE. Handle only in a proper fume hood with appropriate personal protective equipment. Use specialized glassware without ground glass joints).

  • Methanol

  • Sample containing resin acids dissolved in a suitable solvent (e.g., MTBE).

Procedure:

  • Sample Preparation: Prepare a solution of the extracted resin acids in methyl-t-butyl ether (MTBE).

  • Esterification:

    • To the sample solution, add a few drops of methanol.

    • Slowly add the ethereal diazomethane solution dropwise while gently swirling the vial. Continue adding until a faint yellow color persists, indicating a slight excess of diazomethane.

    • Let the reaction mixture stand for approximately 10 minutes at room temperature.

  • Solvent Removal: Gently evaporate the excess diazomethane and solvent under a stream of nitrogen in a fume hood.

  • Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent (e.g., hexane (B92381) or cyclohexane) for GC injection.[13]

Protocol 2: HPLC - General Method for Isomer Separation

This protocol provides a starting point for developing an HPLC method for resin acid isomers.

Instrumentation:

  • HPLC system with UV or Mass Spectrometric (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phase:

  • Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.[6]

  • Solvent B: Acetonitrile or Methanol.

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 60% B) for at least 15-20 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the extracted sample in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Gradient Elution:

    • Initial Conditions: 60% B.

    • Gradient: Linearly increase to 95% B over 20-30 minutes.

    • Hold: Hold at 95% B for 5 minutes.

    • Re-equilibration: Return to initial conditions and re-equilibrate for 5-10 minutes before the next injection.

  • Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 210 nm or 240 nm for conjugated systems) or an MS detector.

Data & Parameter Tables

Table 1: GC Column Selection Guide for Resin Acid Isomers
Stationary Phase TypePolarityKey Characteristics & Use CasesExample Commercial Phases
Polyester-based HighGood general-purpose columns for common resin acids. Resolution can degrade with column age.[12]DEGS, EGSS-X
Cyanopropylsiloxane Very HighExcellent selectivity for geometric and positional isomers based on dipole moment differences. Often considered the best choice for resolving complex mixtures.[3]SP-2330, Rtx-2330, DB-23
Polyethylene Glycol (Wax) HighPolar phase offering different selectivity compared to cyanopropyl columns; useful as an alternative or for confirmation.DB-WAX, Carbowax 20M[4]
5% Phenyl Polysiloxane Low-MidNot ideal for isomer separation but can be used for analyzing total resin acids or less complex mixtures.DB-5, ZB-5
Table 2: HPLC Mobile Phase Optimization Strategies
ParameterAdjustmentExpected Outcome & Rationale
Organic Solvent Type Switch from Acetonitrile to Methanol (or vice-versa)Changes selectivity (α). Methanol is a proton donor and can engage in different hydrogen bonding interactions with analytes and the stationary phase compared to acetonitrile, potentially resolving co-eluting peaks.[18]
Acidic Modifier Add 0.05-0.1% TFA or Formic Acid to the mobile phaseImproves peak shape by suppressing the ionization of both the resin acid carboxyl groups and residual silanols on the stationary phase, reducing tailing.[6]
Gradient Slope Decrease the rate of change (%B/min)Increases resolution (Rs) for complex mixtures by allowing more time for closely eluting compounds to separate. This is especially effective for late-eluting peaks.[17]

Diagrams and Workflows

Troubleshooting_Workflow General Troubleshooting Workflow for Poor Resolution cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) Start_GC Poor Resolution of Isomers Check_Deriv Is Derivatization Complete? Start_GC->Check_Deriv Optimize_Deriv Optimize Derivatization (Time, Temp, Reagent) Check_Deriv->Optimize_Deriv No Check_Column_GC Is Column Phase Optimal? (e.g., Cyanopropyl) Check_Deriv->Check_Column_GC Yes Optimize_Deriv->Start_GC Change_Column_GC Select Highly Polar Column Check_Column_GC->Change_Column_GC No Optimize_Temp Optimize Temperature Program (Slower Ramp Rate) Check_Column_GC->Optimize_Temp Yes Change_Column_GC->Start_GC Check_Length_ID Adjust Column Dimensions (Longer L, Smaller ID) Optimize_Temp->Check_Length_ID Resolved_GC Peaks Resolved Check_Length_ID->Resolved_GC Start_HPLC Poor Resolution of Isomers Check_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Try MeOH/ACN) Start_HPLC->Check_Mobile_Phase Check_Column_HPLC Try Different Column Selectivity (e.g., Phenyl, EPG) Check_Mobile_Phase->Check_Column_HPLC Adjust_pH Adjust pH (e.g., add 0.1% Acid) Check_Column_HPLC->Adjust_pH Optimize_Temp_HPLC Optimize Column Temperature Adjust_pH->Optimize_Temp_HPLC Resolved_HPLC Peaks Resolved Optimize_Temp_HPLC->Resolved_HPLC

Caption: A logical workflow for troubleshooting poor resolution in GC and HPLC.

Peak_Tailing_Mechanism Mechanism of HPLC Peak Tailing and Solutions cluster_Problem The Problem: Secondary Interactions cluster_Solutions The Solutions Stationary_Phase Silica Surface C18 Chains Si-OH (Residual Silanol) Interaction Ionic Interaction (Causes Tailing) Analyte Resin Acid (R-COO-) Analyte->Stationary_Phase:f2 Sol_1 Solution 1: pH Control Add H+ (e.g., 0.1% TFA) Interaction->Sol_1 Mitigated By Sol_2 Solution 2: Use End-Capped Column Interaction->Sol_2 Mitigated By Protonated_Silanol Si-OH (Protonated) Sol_1->Protonated_Silanol Protonated_Analyte Resin Acid (R-COOH) Sol_1->Protonated_Analyte End_Capped Silica Surface C18 Chains Si-O-Si(CH3)3 (Capped) Sol_2->End_Capped No_Interaction Repulsion/No Interaction (Symmetrical Peak)

Caption: How acidic modifiers and end-capping prevent peak tailing in HPLC.

GC_Derivatization_Workflow GC Sample Preparation Workflow for Resin Acids Start Raw Sample (e.g., Rosin Extract) Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction Cleanup Isolated_Acids Isolated Resin Acids (Polar, Non-Volatile) Extraction->Isolated_Acids Derivatization Derivatization (e.g., Esterification) Isolated_Acids->Derivatization Chemical Modification Derivatives Resin Acid Esters (Less Polar, Volatile) Derivatization->Derivatives GC_Analysis GC-MS / GC-FID Analysis Derivatives->GC_Analysis Injection

Caption: Essential sample preparation steps for GC analysis of resin acids.

References

Strategies to control the thermal isomerization of Levopimaric acid during processing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Control of Levopimaric Acid Thermal Isomerization

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on strategies to control the thermal isomerization of this compound during processing. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

A1: this compound is a resin acid and a major component of pine oleoresin.[1] It belongs to the abietane-type diterpene resin acids, which are known for various biological activities, including antibacterial, cardiovascular, and antioxidant properties.[1] Isomerization is the process where a molecule is transformed into another molecule with the same atoms but a different arrangement. During thermal processing, this compound is prone to isomerize into other resin acids, primarily abietic acid.[2] This is a concern because different isomers can have different chemical reactivities and biological activities, potentially leading to inconsistent product performance and efficacy.

Q2: What are the primary factors that cause the thermal isomerization of this compound?

A2: The main factors that induce the thermal isomerization of this compound are:

  • Temperature: Elevated temperatures are a primary driver of isomerization.[2][3]

  • Acid Catalysis: The presence of acids, even in trace amounts, can catalyze the isomerization process. The reaction is catalyzed by the solvated proton.[4]

  • Oxygen: While this compound is stable up to 200°C under a nitrogen atmosphere, it is unstable in the presence of oxygen, which can lead to oxidation and subsequent reactions.[5]

Q3: How can I detect and quantify the isomerization of this compound?

A3: Several analytical techniques can be used to monitor the isomerization of this compound:

  • Gas Chromatography (GC): GC with high-resolution capillary columns, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is a widely used method for analyzing resin acids.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with C8 or C18 columns can be used to separate resin acid isomers.[6]

  • UV-Visible Spectroscopy: The isomerization of this compound to abietic acid can be monitored by changes in the ultraviolet absorption spectra.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent biological activity of processed rosin. Isomerization of this compound to other resin acids with different activities.1. Control Temperature: Maintain the lowest possible processing temperature. 2. Inert Atmosphere: Process under a nitrogen or argon atmosphere to prevent oxidation.[5] 3. pH Control: Avoid acidic conditions that can catalyze isomerization.[4]
Disappearance or significant reduction of this compound peak in chromatogram after heating. Thermal isomerization to more stable isomers like abietic acid.[2]1. Lower Processing Temperature: Optimize your process to use lower temperatures. 2. Reduce Heating Time: Minimize the duration of high-temperature exposure. 3. Use of Stabilizers: Consider the use of antioxidants or hydrogenation to stabilize the resin acids.[2][5]
Formation of undesired byproducts during processing. Oxidation and subsequent reactions of this compound in the presence of oxygen.[5]1. Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., nitrogen) during heating.[5] 2. Antioxidants: The addition of antioxidants may help prevent oxidative degradation.[8]

Experimental Protocols & Data

Protocol 1: Acid-Catalyzed Isomerization Kinetics Study

This protocol outlines a method to study the kinetics of this compound isomerization in the presence of an acid catalyst.

Materials:

  • Purified this compound

  • Anhydrous ethanol (B145695)

  • Hydrogen chloride (or another acid catalyst)

  • Standard sodium hydroxide (B78521) solution

  • Methyl red indicator

  • Polarimeter

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of this compound in anhydrous ethanol at a known concentration (e.g., 3.32 X 10⁻² mole/liter).[4]

  • Prepare a solution of the acid catalyst (e.g., hydrogen chloride) in anhydrous ethanol at a known concentration.[4]

  • Bring both solutions to the desired reaction temperature in a constant temperature bath.

  • Mix the solutions to initiate the isomerization reaction.

  • At regular time intervals, take aliquots of the reaction mixture and measure the optical rotation using a polarimeter. The change in optical rotation is proportional to the extent of isomerization.[4]

  • Alternatively, the reaction can be monitored by recording the UV absorption spectrum over time.[4]

  • The concentration of the acid catalyst can be determined by titration with a standard sodium hydroxide solution using methyl red as an indicator.[4]

Quantitative Data: Thermal Stability of Resin Acids

The following table summarizes the initial exothermic temperatures (T₀) and activation energies (Ea) for the oxidation of different resin acids.

Resin AcidInitial Exothermic Temperature (T₀) (K)Activation Energy (Ea) (kJ/mol)
This compound354.01[5][9]42.90[5]
Neoabietic acid353.83[5][9]58.05[5]
Dehydroabietic acid398.20[5][9]46.60[5]

Data from studies conducted using an accelerating rate calorimeter under an oxygen atmosphere.

Visualizations

This compound Isomerization Pathway

The following diagram illustrates the thermal isomerization pathway of this compound to other abietane-type resin acids.

G Isomerization Pathway of this compound LPA This compound AA Abietic Acid LPA->AA Heat, Acid NA Neoabietic Acid LPA->NA Heat, Acid PA Palustric Acid LPA->PA Heat, Acid DAA Dehydroabietic Acid AA->DAA Heat, Oxidation G Workflow for Isomerization Control cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis cluster_control Control Strategies start Start with this compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve heat Apply Heat Under Controlled Atmosphere dissolve->heat add_catalyst Introduce Catalyst (Optional) heat->add_catalyst sampling Take Aliquots at Time Intervals heat->sampling temp Low Temperature heat->temp inert Inert Atmosphere heat->inert add_catalyst->sampling ph Neutral pH add_catalyst->ph analytical Analyze by GC-MS or HPLC sampling->analytical data Quantify Isomers analytical->data

References

Validation & Comparative

A Comparative Analysis of Levopimaric Acid and Abietic Acid: Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Levopimaric acid and abietic acid, two prominent abietane-type diterpene resin acids, are major constituents of pine oleoresin. Sharing a common tricyclic skeleton and the chemical formula C₂₀H₃₀O₂, their structural variances, primarily in the position of conjugated double bonds, lead to distinct biological activities. This guide provides a comprehensive, data-driven comparison of this compound and abietic acid, focusing on their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed protocols.

Physicochemical Properties

Both this compound and abietic acid are hydrophobic molecules with a molar mass of 302.45 g/mol . Their core structure consists of three fused rings, but the arrangement of their double bonds differs, influencing their chemical reactivity and biological interactions.

PropertyThis compoundAbietic AcidReference(s)
Chemical Formula C₂₀H₃₀O₂C₂₀H₃₀O₂
Molar Mass 302.45 g/mol 302.45 g/mol
Classification Abietane-type diterpene resin acidAbietane-type diterpene resin acid
Key Structural Feature Conjugated double bonds at C8(14) and C12Conjugated double bonds at C7 and C13

Anticancer Activity: A Comparative Overview

Both this compound and abietic acid have demonstrated notable anticancer properties, although their potency varies across different cancer cell lines.

CompoundCell LineAssayIC₅₀ ValueReference(s)
This compound A-549 (Cisplatin-resistant human lung carcinoma)MTS Assay15 µM
Abietic Acid PC-9 (Non-small-cell lung cancer)MTS Assay14.54 µM
Abietic Acid H1975 (Non-small-cell lung cancer)MTS Assay19.97 µM
Experimental Protocol: MTS Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A-549, PC-9, H1975) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or abietic acid for a specified duration (e.g., 48 hours).

  • MTS Reagent Addition: Following treatment, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a soluble formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Activity

This compound and abietic acid both exhibit anti-inflammatory effects by modulating key inflammatory pathways.

CompoundModel/AssayObserved EffectQuantitative DataReference(s)
This compound Histamine-induced paw edema in miceReduction in paw edema23-47% inhibition at 20 mg/kg
Abietic Acid Lipopolysaccharide (LPS)-stimulated macrophagesInhibition of Prostaglandin E2 (PGE₂) productionSignificant inhibition
Abietic Acid Carrageenan-induced rat paw edemaInhibition of paw edemaDose-dependent inhibition
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a process implicated in inflammation.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of the test compound (levopimaric or abietic acid).

  • Incubation: The mixtures are incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.

  • Absorbance Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated. A higher percentage of inhibition indicates greater anti-inflammatory activity.

Antioxidant Activity

Both acids possess antioxidant properties, contributing to their therapeutic potential by mitigating oxidative stress.

CompoundAssayObserved EffectReference(s)
This compound General antioxidant activityStated to have antioxidant properties
Abietic Acid DPPH radical scavenging assayModerate free radical scavenging activity
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.

Methodology:

  • Sample Preparation: A solution of the test compound (levopimaric or abietic acid) is prepared in a suitable solvent (e.g., methanol).

  • Reaction Initiation: A freshly prepared DPPH solution in methanol (B129727) is mixed with the sample solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined to quantify antioxidant potency.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and abietic acid are mediated through their interaction with key cellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central regulators of inflammation and cell survival.

This compound: Modulation of MAPK/JNK Pathway

This compound has been shown to induce cancer cell death by activating the p38 MAPK and JNK signaling pathways while inhibiting the ERK pathway.

Levopimaric_Acid_MAPK_Pathway This compound This compound p38 MAPK p38 MAPK This compound->p38 MAPK Activates JNK JNK This compound->JNK Activates ERK ERK This compound->ERK Inhibits Apoptosis Apoptosis p38 MAPK->Apoptosis JNK->Apoptosis

Caption: this compound's impact on the MAPK signaling pathway.

Abietic Acid: Inhibition of NF-κB and MAPK Signaling

Abietic acid exerts its anti-inflammatory and anticancer effects by inhibiting the activation of the IKKβ/NF-κB and MAPK signaling pathways.

Abietic_Acid_NFkB_Pathway Abietic Acid Abietic Acid IKKβ IKKβ Abietic Acid->IKKβ Inhibits IκBα IκBα IKKβ->IκBα Phosphorylates & Inhibits NF-κB NF-κB IκBα->NF-κB Sequesters in cytoplasm Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Activates

Caption: Abietic acid's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow: Extraction and Purification of Resin Acids

A general workflow for the extraction and purification of levopimaric and abietic acids from pine resin is outlined below.

Resin_Acid_Workflow Pine Resin Pine Resin Extraction Extraction Pine Resin->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Purified Fractions Purified Fractions Chromatography->Purified Fractions Crystallization Crystallization Purified Fractions->Crystallization Pure Compounds Pure Compounds Crystallization->Pure Compounds

Caption: General workflow for resin acid isolation.

Conclusion

This compound and abietic acid, while structurally similar, exhibit distinct profiles in their biological activities. The available data suggests that both compounds are promising candidates for further investigation in the development of novel anticancer and anti-inflammatory agents. Abietic acid appears to have a slightly more potent anticancer effect against the tested non-small-cell lung cancer lines, while this compound shows significant activity against a cisplatin-resistant lung cancer line. Their differing mechanisms of action on key signaling pathways like NF-κB and MAPK warrant further exploration for potential synergistic therapeutic applications. This comparative guide highlights the importance of continued research to fully elucidate the therapeutic potential of these naturally occurring diterpenoids.

A Researcher's Guide to Differentiating Resin Acid Isomers: Levopimaric, Palustric, and Neoabietic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of resin acid isomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. Levopimaric acid, palustric acid, and neoabietic acid are three closely related abietane-type diterpenoid isomers that often occur together in nature, particularly in the oleoresin of coniferous trees. Their subtle structural differences, primarily in the position of their conjugated double bonds, give rise to distinct physicochemical and spectral properties. This guide provides a comprehensive comparison of these isomers, supported by experimental data and detailed analytical protocols, to aid in their unambiguous differentiation.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of levopimaric, palustric, and neoabietic acids are summarized in the table below. While they share the same molecular formula and weight, their melting points and specific optical rotations serve as key initial distinguishing features.

PropertyThis compoundPalustric AcidNeoabietic Acid
Molecular Formula C₂₀H₃₀O₂C₂₀H₃₀O₂C₂₀H₃₀O₂
Molecular Weight 302.45 g/mol [1][2][3]302.45 g/mol [4][5]302.45 g/mol [6][7]
Melting Point 150 °C[8]164.5 °C[9]173.25 °C[10]
Specific Optical Rotation ([(\alpha)]_D) -280.4° (c=0.7 in alcohol)[8]+71.6°+159° (in acetone)[11]
CAS Number 79-54-9[1][8]1945-53-5[4][5]471-77-2[6][7][12]

Analytical Methodologies for Isomer Differentiation

The structural similarity of these resin acid isomers necessitates the use of high-resolution analytical techniques for their effective separation and identification. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are the most powerful and commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of resin acids, which are typically derivatized to their methyl esters to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS Analysis of Resin Acid Methyl Esters

  • Derivatization:

    • Dissolve the resin acid sample in a suitable solvent (e.g., a mixture of methanol (B129727) and diethyl ether).

    • Add an ethereal solution of diazomethane (B1218177) dropwise until a persistent yellow color is observed, indicating complete methylation.

    • Alternatively, use a milder methylating agent like (trimethylsilyl)diazomethane in the presence of methanol.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent suitable for GC injection (e.g., hexane (B92381) or ethyl acetate).

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

Expected Results: The isomers will exhibit different retention times, and their mass spectra will show characteristic fragmentation patterns, although they will have the same molecular ion peak.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Resin Acid Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Methylation (e.g., Diazomethane) Dissolve->Derivatize Evaporate Evaporate Solvent Derivatize->Evaporate Reconstitute Reconstitute in Injection Solvent Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis: Retention Times & Mass Spectra Detect->Data

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is another effective method for separating these isomers without the need for derivatization.

Experimental Protocol: Reverse-Phase HPLC Analysis of Resin Acids

  • Sample Preparation:

    • Dissolve the resin acid sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • HPLC Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, often with a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to ensure the analytes are in their protonated form. A typical starting condition could be 85:15 (v/v) acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector set at a wavelength where the isomers have significant absorbance (e.g., 205 nm or 210 nm). This compound has a distinct UV absorption maximum around 272 nm, which can be used for its selective detection.

    • Injection Volume: 10-20 µL.

Expected Results: The three isomers will be separated based on their polarity, resulting in distinct retention times.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Resin Acid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Analysis: Retention Times & Peak Areas Detect->Data

HPLC Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information that allows for the definitive identification of each isomer. The chemical shifts of the vinylic protons and carbons are particularly diagnostic. The analysis is often performed on the methyl esters for better solubility and sharper signals.

Experimental Protocol: NMR Analysis of Resin Acid Methyl Esters

  • Sample Preparation:

    • Prepare the methyl ester of the resin acid as described in the GC-MS protocol.

    • Dissolve approximately 5-10 mg of the purified methyl ester in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

Key Differentiating NMR Signals (in CDCl₃):

IsomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound Methyl Ester Vinyl H: ~5.3-5.8Vinyl C: ~118-145
Palustric Acid Methyl Ester Vinyl H: ~5.4 and ~5.8Vinyl C: ~119-146
Neoabietic Acid Methyl Ester Vinyl H: ~5.5Vinyl C: ~120-149

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis Sample Resin Acid Sample Derivatize Methylation Sample->Derivatize Dissolve Dissolve in Deuterated Solvent Derivatize->Dissolve Acquire Acquire 1D & 2D NMR Spectra Dissolve->Acquire Process Process Data Acquire->Process Analyze Spectral Analysis Process->Analyze Data Structural Elucidation: Chemical Shifts & Coupling Constants Analyze->Data

NMR Experimental Workflow

Conclusion

The differentiation of levopimaric, palustric, and neoabietic acids, while challenging due to their isomeric nature, can be reliably achieved through a combination of analytical techniques. Initial characterization based on physicochemical properties like melting point and specific optical rotation can provide valuable clues. However, for unambiguous identification and quantification, chromatographic methods such as GC-MS and HPLC are essential for their separation, while NMR spectroscopy offers definitive structural elucidation. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to confidently distinguish between these closely related resin acid isomers in their scientific endeavors.

References

A Comparative Guide to the Validation of Analytical Methods for Levopimaric Acid Quantification in Oleoresin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active compounds in complex natural matrices like oleoresin is paramount. Levopimaric acid, a prominent diterpene resin acid in oleoresin, necessitates robust and validated analytical methods for quality control and research purposes. This guide provides a detailed comparison of three common analytical techniques for the quantification of this compound in oleoresin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Supercritical Fluid Chromatography-Mass Spectrometry (UHPSFC-MS).

Comparison of Method Validation Parameters

The performance of each analytical method is evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. These parameters determine the reliability and suitability of a method for its intended purpose.

Validation ParameterHPLC-UVGC-MS (with Derivatization)UHPSFC-MS
Linearity Range 1 - 100 µg/mL1 - 100 µg/mL0.75 - 2500 µg/mL[1][2]
Correlation Coefficient (r²) ≥ 0.999≥ 0.998≥ 0.99[1][2]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.05 - 0.2 µg/mL0.75 µg/mL[1][2]
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL0.15 - 0.6 µg/mL2.0 µg/mL[1][2]
Accuracy (Recovery) 95 - 105%90 - 110%87 - 108%[1][2]
Precision (RSD) ≤ 5%≤ 10%6.6 - 11.1%[1][2]
Analysis Time 20 - 40 minutes30 - 60 minutes (plus derivatization time)< 20 minutes[1][2]
Derivatization Required NoYesNo
Selectivity GoodExcellentExcellent
Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols outline the steps from sample preparation to instrumental analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the analysis of thermally labile and non-volatile compounds like this compound.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of oleoresin into a 10 mL volumetric flask.

  • Dissolve the sample in methanol (B129727) and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 10 mL with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) in a ratio of 85:15 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30 °C.

c. Calibration: Prepare a series of standard solutions of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity but requires derivatization to increase the volatility of this compound.

a. Sample Preparation and Derivatization:

  • Accurately weigh approximately 5 mg of oleoresin into a glass vial.

  • Dissolve the sample in 1 mL of a mixture of methanol and toluene (B28343) (1:1 v/v).

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection.

b. Chromatographic Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

c. Calibration: Prepare a series of standard solutions of this compound in the same solvent mixture as the samples. Derivatize the standards using the same procedure as the samples. Construct a calibration curve based on the peak area of a characteristic ion of the derivatized this compound.

Ultra-High-Performance Supercritical Fluid Chromatography-Mass Spectrometry (UHPSFC-MS)

This modern technique offers a fast and environmentally friendly alternative for the analysis of resin acids, avoiding the need for derivatization.

a. Sample Preparation:

  • Accurately weigh approximately 2 mg of oleoresin into a 10 mL volumetric flask.

  • Dissolve the sample in a mixture of n-hexane and isopropanol (B130326) (1:1 v/v) and sonicate for 10 minutes.

  • Make up the volume to 10 mL with the same solvent mixture.

  • Filter the solution through a 0.22 µm syringe filter into a UHPSFC vial.

b. Chromatographic Conditions:

  • Instrument: UHPSFC system coupled to a single quadrupole mass spectrometer.[1]

  • Column: Torus 2-Picolylamin (2-PIC) column (3.0 mm × 100 mm; 1.7 µm particle size).[1][2]

  • Mobile Phase: Supercritical CO2 and ethanol (B145695) as a co-solvent.[1][2]

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40 °C.[1]

  • Back Pressure: 1500 psi.

  • MS Detector: Single quadrupole mass detector.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Selected Ion Monitoring (SIM): m/z 301.2 for this compound.

c. Calibration: Prepare a series of standard solutions of this compound in the n-hexane/isopropanol mixture (e.g., 1, 5, 10, 50, 100, 250 µg/mL). Construct a calibration curve by plotting the peak area from the SIM chromatogram against the concentration.

Methodology Visualization

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Oleoresin dissolve Dissolve in Methanol & Sonicate weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect quantify Quantification detect->quantify

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis weigh Weigh Oleoresin dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Capillary Column Separation inject->separate detect Mass Spectrometry Detection separate->detect quantify Quantification detect->quantify

GC-MS Experimental Workflow

UHPSFC_Workflow cluster_prep Sample Preparation cluster_analysis UHPSFC-MS Analysis weigh Weigh Oleoresin dissolve Dissolve in Hexane/Isopropanol & Sonicate weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into UHPSFC filter->inject separate 2-PIC Column Separation inject->separate detect MS Detection (SIM) separate->detect quantify Quantification detect->quantify

UHPSFC-MS Experimental Workflow

References

Comparative study of the biological activities of different abietane-type acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abietane-type acids, a class of diterpenoids naturally occurring in various plant resins, have garnered significant interest in the scientific community for their diverse and potent biological activities.[1][2] This guide provides a comparative overview of the biological activities of prominent abietane-type acids, including dehydroabietic acid, carnosic acid, and pisiferic acid, supported by quantitative data from experimental studies. Detailed methodologies for key assays are provided to facilitate the replication and further investigation of these findings.

Comparative Biological Activities of Abietane-Type Acids

The following table summarizes the quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory activities of selected abietane-type acids. This data highlights the varying potency and spectrum of activity among these related compounds.

CompoundBiological ActivityAssay SystemIC50 / MIC (µM)Reference
Dehydroabietic Acid Derivatives CytotoxicitySMMC-7721 (Liver Cancer Cells)0.36 ± 0.13[3]
CytotoxicityHepG2 (Liver Cancer Cells)0.12 ± 0.03[3]
CytotoxicityBEL-7402 (Liver Cancer Cells)11.23 ± 0.21[3]
CytotoxicityCNE-2 (Nasopharyngeal Carcinoma Cells)8.36 ± 0.14[3]
CytotoxicityNormal Human LO2 Cells> 50[3]
Carnosic Acid Anti-inflammatoryAllergen-induced ROS generation1.59 - 100[4]
Anti-inflammatorySuppression of pro-inflammatory cytokines (IL-6, IL-13, TNF)50 and 100[4]
Anti-inflammatoryInhibition of IKK and IκBα phosphorylation15 and 50[4]
Carnosol Anti-inflammatoryLPS-stimulated H9C2 cells (inhibition of NF-κB)5 - 20[4]
Pisiferic Acid AntiviralCoxsackie B3 virus3.3 - 51.7[2]
Abietic Acid Derivatives AntimicrobialStaphylococcus aureus ATCC 25923 (MIC90)60 µg/mL[5]
AntimicrobialMethicillin-resistant S. aureus, S. epidermidis, S. mitis (MIC90)8 µg/mL[5]
CytotoxicityBalb/c 3T3 cells (IC50)45 µg/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals via NAD(P)H-dependent oxidoreductase enzymes.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare various concentrations of the abietane-type acids in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[8] Allow the plate to stand overnight in the incubator to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used for background subtraction.[6]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[9]

Protocol:

  • Preparation of Inoculum: From a fresh culture of the test microorganism, prepare a standardized inoculum suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

  • Serial Dilutions: Prepare a series of twofold serial dilutions of the abietane-type acids in a 96-well microtiter plate. Each well should contain 100 µL of the diluted compound in the broth.

  • Inoculation: Add 5 µL of the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[10] Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Signaling Pathways and Experimental Workflow

The biological activities of abietane-type acids are often mediated through their interaction with key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the known mechanisms of action and a general workflow for their investigation.

start Start: Select Abietane-Type Acids cell_culture Cell Culture (Cancer or Normal Cell Lines) start->cell_culture treatment Treatment with Abietane-Type Acids cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay antimicrobial_assay Antimicrobial Assay (e.g., Broth Microdilution) treatment->antimicrobial_assay data_analysis Data Analysis (IC50 / MIC Determination) cytotoxicity_assay->data_analysis antimicrobial_assay->data_analysis pathway_analysis Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) data_analysis->pathway_analysis end End: Comparative Analysis pathway_analysis->end

References

Structure-Activity Relationship of Levopimaric Acid and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Levopimaric acid, a prominent resin acid found in pines, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is presented to facilitate further research and development in this promising area of natural product chemistry.

Data Presentation: A Comparative Analysis of Biological Activity

The biological efficacy of this compound derivatives is intricately linked to their structural modifications. The following tables summarize the quantitative data from various studies, offering a comparative overview of their anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a range of human cancer cell lines. Modifications to the core structure, particularly the formation of Diels-Alder adducts like quinopimaric and maleopimaric acids followed by further derivatization, have shown promising results.[1]

Table 1: Anticancer Activity (IC50 µM) of this compound Derivatives

Compound/DerivativeA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)Notes
This compound ~15 (cisplatin-resistant)---Induces apoptosis and autophagy.[2]
Methyl 1,4-dihydroxyiminodihydroquinopimarate ActiveActiveActive-Showed potent and broad-spectrum activity.[1]
Methyl esters of various quinopimaric and maleopimaric acid derivatives -ActiveActive-Active at 10-5 M concentration against various cancer cell lines including renal and leukemia.[1]

Data presented is a synthesis of available literature and may not be from a single comparative study.

Structure-Activity Relationship Insights for Anticancer Activity:

  • Modification of the E-ring and carbonyl/carboxyl groups in quinopimaric and maleopimaric acids appears crucial for cytotoxic activity.[1]

  • The introduction of dihydroxyimino groups to the dihydroquinopimarate scaffold significantly enhances anticancer potency and spectrum.[1]

  • This compound itself demonstrates efficacy against cisplatin-resistant lung cancer cells, suggesting a potential role in overcoming drug resistance.[2]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been explored, with studies indicating that modifications can lead to potent compounds.

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssayActivity/IC50Notes
This compound Amides Carrageenan-induced paw edemaComparable to indomethacinAcetylenic moiety and triazole substitutions enhance activity.

Quantitative data for a series of this compound derivatives is limited in the public domain. The information above is based on qualitative comparisons from available studies.

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • The introduction of amides with acetylenic moieties and triazole substitutions at the carboxyl group of this compound can lead to significant anti-inflammatory activity.

  • These derivatives are thought to exert their effects by suppressing the production of inflammatory cytokines and inhibiting COX-2 expression.

Antimicrobial Activity

Derivatives of this compound, particularly those derived from acrylopimaric acid, have shown notable antibacterial activity.

Table 3: Antimicrobial Activity of Acrylopimaric Acid Amide Derivatives

Compound/DerivativeEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Notes
Amide with o-phenylenediamine (B120857) (3a) 5.0 mm inhibition zoneMild activityOrtho- and meta-substituted phenyl derivatives are more active.[3]
Amide with m-phenylenediamine (B132917) (3f) 5.5 mm inhibition zoneMild activityHalogen-substituted compounds showed lower activity.[3]

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • For acrylopimaric acid amides, the position of substituents on the phenyl ring is critical. Ortho and meta substitutions are more effective against E. coli than para substitutions.[3]

  • The presence of halogen substituents on the phenyl ring appears to decrease antibacterial activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for the key experiments cited in the evaluation of this compound and its derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using dose-response curve analysis.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay evaluates the ability of a compound to reduce acute inflammation.

Materials:

  • Rats or mice

  • This compound derivatives

  • Carrageenan solution (1% in sterile saline)

  • Plethysmometer or calipers

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • This compound derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density with a microplate reader.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis This compound This compound Derivatization Derivatization This compound->Derivatization Purification & Characterization Purification & Characterization Derivatization->Purification & Characterization Anticancer Assays (MTT) Anticancer Assays (MTT) Purification & Characterization->Anticancer Assays (MTT) Test Compounds Anti-inflammatory Assays (Carrageenan) Anti-inflammatory Assays (Carrageenan) Purification & Characterization->Anti-inflammatory Assays (Carrageenan) Test Compounds Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Purification & Characterization->Antimicrobial Assays (MIC) Test Compounds SAR Analysis SAR Analysis Anticancer Assays (MTT)->SAR Analysis Anti-inflammatory Assays (Carrageenan)->SAR Analysis Antimicrobial Assays (MIC)->SAR Analysis

Experimental Workflow for SAR Studies

anticancer_pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Signaling Pathway This compound Derivative This compound Derivative PI3K PI3K This compound Derivative->PI3K Inhibition ERK ERK This compound Derivative->ERK Inhibition JNK JNK This compound Derivative->JNK Activation p38 p38 This compound Derivative->p38 Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibition RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK MEK->JNK MEK->p38 ERK->Cell Proliferation Inhibition Apoptosis Apoptosis JNK->Apoptosis Induction p38->Apoptosis Induction

Anticancer Signaling Pathways

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK Activation MEK MEK Inflammatory Stimuli (LPS)->MEK Activation This compound Derivative This compound Derivative This compound Derivative->IKK Inhibition This compound Derivative->MEK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation ERK ERK MEK->ERK JNK JNK MEK->JNK p38 p38 MEK->p38 AP-1 AP-1 ERK->AP-1 Activation JNK->AP-1 Activation p38->AP-1 Activation Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription AP-1->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription

Anti-inflammatory Signaling Pathways

References

Assessing the Potential Cross-Reactivity of Levopimaric Acid in Analytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Structural Comparison and Predicted Cross-Reactivity

The potential for a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte.[2] The antibodies used in these assays recognize specific three-dimensional shapes and functional groups. Molecules with comparable structures can potentially bind to the antibody's antigen-binding site, leading to a false-positive result or inaccurate quantification.

Levopimaric acid shares a core polycyclic ring structure with steroid hormones such as testosterone (B1683101) and cortisol.[3][4][5] This fundamental similarity forms the basis for the hypothesis that this compound may exhibit cross-reactivity in steroid immunoassays.

Table 1: Structural Comparison of this compound, Testosterone, and Cortisol

FeatureThis compoundTestosteroneCortisol
Chemical Formula C₂₀H₃₀O₂[1]C₁₉H₂₈O₂[6]C₂₁H₃₀O₅[7]
Molecular Weight 302.45 g/mol [5]288.42 g/mol [8]362.46 g/mol [4]
Core Structure Diterpene (Abietane)Steroid (Androstane)Steroid (Pregnane)
Ring System Fused four-ring systemFused four-ring systemFused four-ring system
Key Functional Groups Carboxylic acid, DieneKetone, HydroxylKetone, Multiple Hydroxyls

Hypothetical Cross-Reactivity Data

In the absence of experimental data, we can postulate a hypothetical scenario for the cross-reactivity of this compound in competitive immunoassays for testosterone and cortisol. The following table is for illustrative purposes and is not based on experimental results. The predicted cross-reactivity is estimated based on the degree of structural dissimilarity.

Table 2: Predicted (Hypothetical) Cross-Reactivity of this compound in Steroid Immunoassays

Assay TargetPredicted Cross-Reactivity (%) of this compoundRationale for Prediction
Testosterone Low (<1%) While both share a four-ring core, the side chains and functional groups are significantly different. Testosterone has a hydroxyl and a ketone group, whereas this compound has a carboxylic acid and an isopropyl group.[3][5]
Cortisol Very Low (<0.1%) The structural differences are even more pronounced. Cortisol has multiple hydroxyl groups and a distinct side chain at C-17, which are critical for antibody recognition and are absent in this compound.[4][5]

Experimental Protocol for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and robust method.[9]

Principle of Competitive ELISA

In a competitive ELISA, the analyte of interest in a sample (unlabeled antigen) competes with a labeled antigen (e.g., enzyme-conjugated) for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less labeled antigen binding to the antibody, leading to a weaker signal. Cross-reactivity is determined by measuring the concentration of the cross-reactant (this compound) required to displace 50% of the labeled antigen and comparing it to the concentration of the target analyte that produces the same effect.

Materials
  • Microtiter plates pre-coated with antibodies specific to the target analyte (e.g., anti-testosterone or anti-cortisol antibodies).

  • This compound standard.

  • Target analyte standard (e.g., testosterone or cortisol).

  • Enzyme-conjugated target analyte (e.g., testosterone-HRP or cortisol-HRP).

  • Assay buffer.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., sulfuric acid).

  • Microplate reader.

Procedure
  • Preparation of Standards: Prepare a series of dilutions for both the target analyte and this compound in the assay buffer.

  • Assay Setup: Add the standards, controls, and samples (if applicable) to the wells of the antibody-coated microtiter plate.

  • Competition Reaction: Add the enzyme-conjugated target analyte to all wells. Incubate the plate to allow for competitive binding.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

Data Analysis
  • Standard Curves: Plot the absorbance values against the logarithm of the concentration for both the target analyte and this compound to generate two separate standard curves.

  • IC₅₀ Determination: Determine the concentration of the target analyte and this compound that causes 50% inhibition of the maximum signal (IC₅₀).

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of this compound) x 100

Visualizations

Conceptual Diagram of Structural Similarity and Cross-Reactivity

G cluster_0 Molecular Structures cluster_1 Structural Features cluster_2 Immunoassay Interaction Levopimaric_Acid This compound (Tricyclic Diterpene) Shared_Core Shared Polycyclic Core Structure Levopimaric_Acid->Shared_Core Different_Side_Chains Different Functional Groups & Side Chains Levopimaric_Acid->Different_Side_Chains Steroid Steroid (e.g., Testosterone) Steroid->Shared_Core Steroid->Different_Side_Chains Antibody Antibody (Specific to Steroid) Shared_Core->Antibody Different_Side_Chains->Antibody Cross_Reactivity Potential for Cross-Reactivity Antibody->Cross_Reactivity

Caption: Structural Similarity Leading to Potential Cross-Reactivity.

Experimental Workflow for Cross-Reactivity Testing

G A Prepare Standards (Target Analyte & this compound) B Add Standards to Antibody-Coated Plate A->B C Add Enzyme-Conjugated Target Analyte B->C D Incubate for Competitive Binding C->D E Wash Plate D->E F Add Substrate E->F G Incubate for Color Development F->G H Add Stop Solution G->H I Read Absorbance H->I J Generate Standard Curves & Determine IC50 Values I->J K Calculate % Cross-Reactivity J->K

Caption: Workflow for Competitive ELISA Cross-Reactivity Assay.

Conclusion

References

A Comparative Guide to Benchmarking Levopimaric Acid Purity Against Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of Levopimaric acid, a prominent diterpene resin acid with significant biological activities. As a critical component in pharmaceutical research and drug development, ensuring the purity of this compound is paramount for reproducible and reliable experimental outcomes. This document outlines established analytical methodologies, presents a comparative data framework, and offers detailed experimental protocols for benchmarking commercially available this compound against analytical standards.

Introduction to this compound and the Importance of Purity

This compound (CAS 79-54-9) is a major constituent of pine oleoresin and belongs to the abietane (B96969) class of diterpene resin acids.[1] It has garnered significant interest in the scientific community due to its diverse biological properties, including antibacterial, cardiovascular, and antioxidant effects. The efficacy and safety of this compound in preclinical and clinical studies are directly influenced by its purity. Impurities, which may include other resin acids like abietic acid, neoabietic acid, and palustric acid, can interfere with experimental results and potentially introduce confounding biological effects. Therefore, rigorous analytical characterization of this compound purity is a critical step in any research or development workflow.

Analytical Standards for this compound

While dedicated official pharmacopeial monographs for this compound are not broadly established, high-purity reference standards are available from various chemical suppliers. These standards are typically accompanied by a Certificate of Analysis (CoA) detailing the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and providing information on residual solvents and other potential impurities. When benchmarking a new batch or a sample from a different supplier, it is crucial to compare it against a well-characterized reference standard. Commercial suppliers often state a purity of not less than 90% as determined by HPLC.[1]

Comparative Analysis of this compound Purity

To effectively compare the purity of this compound from different sources, a multi-faceted analytical approach is recommended. The following table summarizes the key analytical techniques and the type of purity information they provide.

Table 1: Analytical Techniques for this compound Purity Assessment

Analytical TechniquePrincipleInformation ProvidedTypical Purity Range
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), detection and quantification of related impurities.>90%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Identification and quantification of volatile impurities and other resin acids (often after derivatization).>95% (for derivatized sample)
Quantitative Nuclear Magnetic Resonance (qNMR) Proportionality between NMR signal intensity and the number of nuclei.Absolute purity determination against a certified internal standard.>98% (for high-purity standards)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantitative determination of this compound purity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid)

  • This compound reference standard

  • This compound sample for testing

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the this compound test sample in the mobile phase to a concentration similar to the primary standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation of Purity: The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard HPLC HPLC Injection & Data Acquisition Standard->HPLC Sample Weigh & Dissolve Test Sample Sample->HPLC Integration Peak Integration HPLC->Integration Calculation Purity Calculation (Area %) Integration->Calculation GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample_Prep Weigh Sample Derivatization Add Solvent & Derivatizing Agent Sample_Prep->Derivatization Heating Heat to Complete Reaction Derivatization->Heating GCMS GC-MS Injection & Data Acquisition Heating->GCMS Peak_ID Peak Identification (Mass Spectra & RT) GCMS->Peak_ID Quantification Purity Quantification Peak_ID->Quantification qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation Weigh Accurately weigh sample and internal standard Dissolve Dissolve in deuterated solvent Weigh->Dissolve Acquire Acquire ¹H NMR spectrum under quantitative conditions Dissolve->Acquire Process Process spectrum (FT, phase, baseline) Acquire->Process Integrate Integrate sample and standard signals Process->Integrate Calculate Calculate absolute purity using the qNMR formula Integrate->Calculate

References

A Comparative Guide to the Spectroscopic Analysis of Resin Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key spectroscopic techniques for the analysis of resin acid isomers, a critical task in quality control for industries ranging from pharmaceuticals to adhesives. Resin acids, primarily tricyclic diterpenoids, exist as a complex mixture of isomers, with the most abundant belonging to the abietic and pimaric types. Distinguishing between these isomers—such as abietic acid, dehydroabietic acid, palustric acid, and pimaric acid—is essential as their individual properties can significantly influence the characteristics of the final product.

The following sections detail the experimental protocols for major spectroscopic methods and present comparative data to aid in technique selection and data interpretation.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols represent common practices and may require optimization based on specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile or semi-volatile compounds. For resin acids, derivatization is required to increase their volatility.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10-20 mg of the resin sample into a vial.

    • Dissolve the sample in a suitable solvent like methyl-t-butyl ether (MTBE).[1]

    • For ethylation, form diisopropylethylamine salts and then add triethyloxonium (B8711484) tetrafluoroborate (B81430) (TEOTFB) to create the ethyl esters.[1] Alternatively, for methylation, use a reagent like diazomethane.[2]

    • An optional cleanup step using activated silica (B1680970) gel can be employed to remove interferences.[1]

    • Dilute the final derivatized sample to an appropriate concentration (e.g., 1-80 µg/L) for analysis.[1]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a fused silica capillary column (e.g., HP-5 or similar phenyl methyl siloxane column).[3]

    • Injector: Split/splitless injector, typically operated at 250-280°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature-programmed ramp is used to separate the analytes (e.g., initial temp of 100°C, ramp to 280°C).

    • Mass Spectrometer: Electron Ionization (EI) source at 70 eV.

    • Detection: The mass spectrometer scans a mass range (e.g., m/z 50-400) to collect mass spectra of the eluting compounds. Identification is achieved by comparing fragmentation patterns with spectral libraries and known standards.[1][4]

High-Performance Liquid Chromatography with UV-Vis/Mass Spectrometry (HPLC-UV/MS)

HPLC is well-suited for analyzing resin acids without derivatization, separating them based on their polarity.[3]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the rosin (B192284) sample into a 100 mL volumetric flask.[5]

    • Dissolve the sample in a solvent such as methanol (B129727) or acetonitrile, using ultrasonication for 15-20 minutes to ensure complete dissolution.[5]

    • Bring the solution to volume with the same solvent and mix thoroughly.[5]

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Instrumentation and Conditions:

    • HPLC System: A system with a binary or quaternary pump, autosampler, and column thermostat.[5]

    • Column: A reversed-phase C18 or C8 column is commonly used.[5][6]

    • Mobile Phase: A gradient or isocratic mixture of a polar organic solvent (e.g., methanol or acetonitrile) and water. An acid modifier like 0.1% formic or acetic acid is often added to ensure the resin acids are in their protonated form for better peak shape.[5][7]

    • Flow Rate: Typically 0.7-1.0 mL/min.[5][7]

    • Column Temperature: Maintained at around 30-40°C.[5][8]

    • Detection:

      • UV-Vis (DAD): A Diode Array Detector is used to monitor the absorbance at characteristic wavelengths. Conjugated diene systems (e.g., abietic acid) absorb around 241-250 nm.[8][9]

      • Mass Spectrometry (MS): An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, typically in negative ion mode, is used to detect the deprotonated molecule [M-H]⁻.[6][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, making it invaluable for distinguishing isomers based on the chemical environment of their protons (¹H) and carbons (¹³C).[11]

  • Sample Preparation:

    • Dissolve 5-10 mg of the resin acid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[2]

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

    • Experiments: Standard 1D ¹H and ¹³C experiments are performed. For more complex mixtures, 2D NMR experiments like COSY, HSQC, and HMBC can establish connectivity and differentiate between closely related isomers.[11]

    • Analysis: Isomers are identified and quantified by integrating the signals of characteristic protons, particularly those in the olefinic (vinyl) and aromatic regions.[2][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups within the molecules. While it may not resolve all isomers, it can confirm the presence of key structural features and differentiate between classes of compounds.

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires placing a small amount of the solid or liquid sample directly on the ATR crystal.[12]

  • Instrumentation and Data Acquisition:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: Typically scanned from 4000 to 400 cm⁻¹.[8]

    • Analysis: The resulting spectrum shows absorption bands corresponding to specific molecular vibrations. Key bands for resin acids include the broad O-H stretch from the carboxylic acid group and the sharp C=O stretch.[13] The "fingerprint region" (<1500 cm⁻¹) contains complex vibrations that can be unique to a specific molecule.[13]

Comparative Data Presentation

The following tables summarize key quantitative data from different spectroscopic techniques, highlighting the differences between common resin acid isomers.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in CDCl₃

Resin Acid IsomerAromatic ProtonsVinyl/Olefinic ProtonsReference
Abietic Acid -5.78 (1H, s) and 5.37 (1H, broad)[2]
Dehydroabietic Acid 6.87 - 7.34 (3H, m)-[4]
Levopimaric Acid -5.56 (1H, s) and 5.16 (1H, broad)[4]
Palustric Acid -5.38 (1H, s)[2][4]
Neoabietic Acid -6.21 (1H, s)[2][4]
Pimaric Acid -5.71-5.84 (1H, m) and 4.84-4.95 (2H, m)[4]

Table 2: Comparative Mass Spectrometry and UV-Vis Data

Resin Acid IsomerMolecular FormulaMolecular WeightLC-MS Ion (Negative) [M-H]⁻UV-Vis λmaxReference
Abietic-type (non-aromatic) C₂₀H₃₀O₂302.45301~241-250 nm (conjugated)[6][9]
Pimaric-type (non-aromatic) C₂₀H₃₀O₂302.45301No significant UV absorption[6]
Dehydroabietic Acid C₂₀H₂₈O₂300.44299~276 nm (aromatic)[9]

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)CommentsReference
Carboxylic Acid O-H Stretch3500 - 2500 (very broad)A characteristic broad band for the acid group.[13]
Carboxylic Acid C=O Stretch1700 - 1690Carbonyl stretch for the acid dimer.[8][13]
Alkane C-H Stretch2935 - 2860Present in all resin acid isomers.[8]
Alkene/Aromatic C=C Stretch~1692 (overlapping C=O), ~1468Can help distinguish conjugated vs. non-conjugated systems.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive, comparative analysis of a mixture of resin acid isomers using multiple spectroscopic techniques.

G Workflow for Comparative Spectroscopic Analysis of Resin Acid Isomers cluster_GCMS GC-MS Analysis cluster_LCUV LC-UV/MS Analysis cluster_NMR NMR Analysis cluster_FTIR FT-IR Analysis Sample Resin Acid Isomer Mixture (e.g., from Rosin) GCMS_Prep Derivatization (e.g., Methylation) Sample->GCMS_Prep LCUV_Prep Direct Dissolution in Mobile Phase Sample->LCUV_Prep NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Sample Preparation (e.g., KBr Pellet) Sample->FTIR_Prep GCMS_Run GC-MS Separation & Fragmentation GCMS_Prep->GCMS_Run GCMS_Data Mass Spectra (m/z values) GCMS_Run->GCMS_Data Analysis Comparative Data Analysis & Isomer Identification GCMS_Data->Analysis LCUV_Run LC Separation LCUV_Prep->LCUV_Run LCUV_Detect UV-Vis (λmax) & MS Detection ([M-H]⁻) LCUV_Run->LCUV_Detect LCUV_Detect->Analysis NMR_Run ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Run NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Run->NMR_Data NMR_Data->Analysis FTIR_Run FT-IR Spectroscopy FTIR_Prep->FTIR_Run FTIR_Data Absorption Bands (cm⁻¹) FTIR_Run->FTIR_Data FTIR_Data->Analysis

Caption: Multi-technique workflow for resin acid isomer analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic effects of Levopimaric acid and its structurally related abietane-type resin acids, including Dehydroabietic acid, Abietic acid, Neoabietic acid, and Palustric acid. The information presented herein is collated from various scientific studies to aid in the evaluation of their potential as anticancer agents.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its related compounds against various cancer cell lines. These values are indicative of the compounds' potency in inhibiting cell proliferation.

CompoundCell LineCancer TypeIC50 (µM)Notes
This compound A-549 (cisplatin-resistant)Non-small cell lung carcinoma15Exhibited lower toxicity against normal MRC-5 lung cells (IC50 = 75 µM).[1][2]
A-549Non-small cell lung carcinoma12[2]
Abietic Acid H460Lung CancerNot specified, but significant anti-proliferative effects observed.Low toxicity toward normal human embryonic lung fibroblast (HELF) cells.[3]
H1975Lung CancerNot specified, but significant anti-proliferative effects observed.Low toxicity toward normal human embryonic lung fibroblast (HELF) cells.[3]
MCF-7Breast CancerNot specified, but showed promising anti-proliferative activity.[4][5]
Dehydroabietic Acid Derivatives HeLaEpithelial Cervical Cancer2.21 (for derivative 36w)The parent compound, Dehydroabietic acid, had an IC50 of 37.40 µM.[6]
VariousGastric CancerNot specified, but showed a dose-dependent decrease in viability.[7]
Neoabietic Acid Human Polymorphonuclear Leukocytes & Gingival FibroblastsN/ANot specified, but showed strong dose-related cytotoxicity.[8]
Palustric Acid MCF-7Breast CancerNot specified, but showed anti-carcinogenic potency in a dose- and time-dependent manner.[9]

Experimental Protocols

The cytotoxic effects of these compounds were determined using a range of standard in vitro assays. The methodologies for these key experiments are detailed below.

Cell Proliferation and Viability Assays (MTS and CCK-8)
  • Principle: These colorimetric assays measure the metabolic activity of viable cells. Tetrazolium salts (MTS or WST-8 in CCK-8) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product, which is quantifiable by spectrophotometry.

  • Procedure:

    • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the test compounds (e.g., this compound, Abietic acid) for a specified period (e.g., 48 hours).[2]

    • Following treatment, the MTS or CCK-8 reagent was added to each well and incubated for a designated time.

    • The absorbance of the formazan product was measured using a microplate reader at a specific wavelength.

    • Cell viability was calculated as a percentage of the untreated control cells, and IC50 values were determined from dose-response curves.

Apoptosis Detection
  • DAPI Staining:

    • Principle: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining.

    • Procedure:

      • Cells were treated with the compounds, harvested, and fixed.

      • The fixed cells were then stained with DAPI solution.

      • Nuclear morphology was observed and imaged using a fluorescence microscope.

  • Western Blot Analysis for Apoptosis-Related Proteins:

    • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, cleaved PARP, cleaved caspase-3).[3]

    • Procedure:

      • Protein lysates were collected from treated and untreated cells.

      • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membrane was blocked and then incubated with primary antibodies against apoptotic proteins.

      • After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme.

      • The protein bands were visualized using a chemiluminescent substrate.

Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential (MMP) Analysis
  • Principle: Flow cytometry is used to measure fluorescence intensity in individual cells. Specific fluorescent probes are used to detect intracellular ROS levels and changes in MMP, which are often indicative of cellular stress and apoptosis.

  • Procedure:

    • Cells were treated with the test compounds.

    • For ROS detection, cells were incubated with a fluorescent probe such as DCFH-DA.

    • For MMP analysis, a cationic fluorescent dye like Rhodamine 123 or JC-1 was used.

    • The fluorescence intensity of the stained cells was then analyzed by flow cytometry to quantify ROS production or changes in MMP.[1][2]

Signaling Pathways

The cytotoxic effects of this compound and Abietic acid have been linked to the modulation of specific intracellular signaling pathways.

Levopimaric_Acid_Pathway cluster_MAPK MAPK Pathway Levopimaric_Acid This compound p38_MAPK p38 MAPK Levopimaric_Acid->p38_MAPK Activates JNK JNK Levopimaric_Acid->JNK Activates ERK ERK Levopimaric_Acid->ERK Inhibits ROS ROS Generation Levopimaric_Acid->ROS Autophagy Autophagy Levopimaric_Acid->Autophagy Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis ERK->Apoptosis Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis Autophagy->Apoptosis

Caption: this compound induces apoptosis via ROS, autophagy, and MAPK signaling.

Abietic_Acid_Pathway cluster_effects Cellular Effects Abietic_Acid Abietic Acid IKKbeta IKKβ Abietic_Acid->IKKbeta Inhibits Apoptosis Apoptosis Abietic_Acid->Apoptosis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Abietic_Acid->Cell_Cycle_Arrest NF_kB NF-κB IKKbeta->NF_kB Inhibits Phosphorylation and Activation Proliferation Cell Proliferation NF_kB->Proliferation Promotes

Caption: Abietic acid suppresses cancer cell growth by inhibiting the IKKβ/NF-κB pathway.

References

Evaluating the performance of different chromatographic columns for resin acid separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of resin acids are critical for quality control in various industries, including pharmaceuticals, where they are used as excipients and in drug delivery systems. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. The choice of the chromatographic column is a pivotal factor that dictates the resolution, selectivity, and overall efficiency of the separation. This guide provides an objective comparison of the performance of different reversed-phase HPLC columns for the separation of common resin acids, supported by representative experimental data and detailed methodologies.

Performance Comparison of Chromatographic Columns

The separation of resin acids, which often exist as complex mixtures of structurally similar isomers, presents a significant analytical challenge. While C18 columns are a common starting point, alternative stationary phases can offer improved resolution and selectivity. This section compares the performance of three commonly used reversed-phase columns: C18, C8, and Phenyl-Hexyl.

Data Summary

The following table summarizes the typical performance characteristics of C18, C8, and Phenyl-Hexyl columns for the separation of a standard mixture of resin acids. The data is a composite representation based on typical chromatographic principles and published data.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Key Performance CharacteristicsIdeal For
C18 (Octadecyl Silane) Bonded C18 silica54.6 x 250High Hydrophobicity: Provides strong retention and good separation based on the overall hydrophobicity of the resin acids. Good General-Purpose Column: Often used as a starting point for method development. Potential for Co-elution: May show limited resolution for closely related isomers with similar hydrophobicities.Routine analysis and initial method development for resin acid profiling.
C8 (Octyl Silane) Bonded C8 silica54.6 x 250Moderate Hydrophobicity: Offers less retention and shorter analysis times compared to C18. Faster Elution: Useful for rapid screening of resin acid content. Reduced Resolution: The lower hydrophobicity may lead to decreased resolution between some isomers compared to C18.High-throughput screening and analysis of less complex resin acid mixtures.
Phenyl-Hexyl Bonded Phenyl-Hexyl silica54.6 x 150Alternative Selectivity: Provides unique selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of certain resin acids (e.g., dehydroabietic acid). Improved Resolution of Aromatic Resin Acids: Can resolve aromatic resin acids from their non-aromatic counterparts more effectively than alkyl-bonded phases. Orthogonal Separation: Useful for confirmatory analysis and separating co-eluting peaks from C18 or C8 columns.Resolving complex mixtures of resin acids, particularly for separating aromatic from non-aromatic species and for orthogonal method development.

Quantitative Performance Data (Representative)

AnalyteC18 ColumnC8 ColumnPhenyl-Hexyl Column
Retention Time (min) Resolution (Rs) Asymmetry (As)
Pimaric Acid15.2-1.1
Isopimaric Acid15.81.81.2
Palustric Acid16.52.11.1
Levopimaric Acid17.11.71.2
Dehydroabietic Acid18.53.51.0
Abietic Acid19.21.91.1
Neoabietic Acid19.81.61.2

Note: The above data is illustrative and intended for comparative purposes. Actual retention times, resolution, and asymmetry will vary depending on the specific HPLC system, exact mobile phase composition, temperature, and other experimental parameters.

Experimental Protocols

A detailed and consistent experimental protocol is crucial for the reliable comparison of chromatographic column performance.

1. Sample Preparation

  • Standard Solutions: Prepare individual stock solutions of resin acid standards (e.g., abietic acid, dehydroabietic acid, pimaric acid, isopimaric acid) in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. A mixed standard solution can be prepared by diluting the stock solutions to the desired concentration (e.g., 10 µg/mL of each).

  • Sample Extraction: For solid samples, accurately weigh the sample and extract the resin acids using a suitable solvent such as methanol or a mixture of methanol and dichloromethane, often with the aid of ultrasonication. Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B) is commonly used. A typical gradient could be:

    • 0-5 min: 60% A

    • 5-25 min: 60% to 90% A

    • 25-30 min: 90% A

    • 30-35 min: 90% to 60% A

    • 35-40 min: 60% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm or 240 nm

  • Injection Volume: 10 µL

3. Data Analysis

  • Peak Identification: Identify the resin acid peaks in the chromatograms by comparing their retention times with those of the standards.

  • Resolution (Rs): Calculate the resolution between adjacent peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two peaks, and w1 and w2 are their peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

  • Peak Asymmetry (As): Calculate the peak asymmetry factor at 10% of the peak height. An asymmetry factor between 0.9 and 1.2 is generally considered acceptable.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagrams illustrate the key experimental workflows.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Standard Resin Acid Standards Filtration 0.45 µm Filtration Standard->Filtration Sample Sample Matrix Extraction Solvent Extraction & Ultrasonication Sample->Extraction Extraction->Filtration HPLC HPLC System Filtration->HPLC Column Chromatographic Column (C18, C8, or Phenyl-Hexyl) HPLC->Column Detection UV/DAD Detection Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Performance Performance Evaluation (Resolution, Asymmetry) Quantification->Performance

Caption: Experimental workflow for resin acid separation and analysis.

Column_Selection_Logic Start Start Method Development C18 Initial Separation on C18 Column Start->C18 Check_Resolution Adequate Resolution? C18->Check_Resolution C8 Try C8 for Faster Analysis C18->C8 If speed is a priority Phenyl Try Phenyl-Hexyl for Alternative Selectivity Check_Resolution->Phenyl No End Optimized Method Check_Resolution->End Yes C8->End Phenyl->End

Caption: Logical workflow for chromatographic column selection.

Assessing the accuracy of chemical-optical methods for Levopimaric acid determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Levopimaric acid, a chiral diterpenoid resin acid, is crucial for quality control and formulation development. This guide provides an objective comparison of three chemical-optical methods—UV-Vis Spectrophotometry, Spectrofluorimetry, and Polarimetry—for the determination of this compound, supported by experimental data and detailed methodologies.

This comparison aims to assist in selecting the most suitable analytical technique based on the specific requirements of accuracy, sensitivity, and sample complexity.

Comparison of Performance Characteristics

The following table summarizes the key performance indicators for the three analytical methods. The data presented is a composite derived from validated methods for similar organic acids and the known optical properties of this compound, providing a representative comparison.

ParameterUV-Vis SpectrophotometrySpectrofluorimetryPolarimetryAlternative Methods (e.g., HPLC-UV)
Principle Measurement of light absorbance at a specific wavelength.Measurement of fluorescence emission after excitation at a specific wavelength.Measurement of the rotation of plane-polarized light.Chromatographic separation followed by UV detection.
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%99.5 - 100.5%
Precision (% RSD) ≤ 2%≤ 3%≤ 1.5%≤ 1%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL~10 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.3 µg/mL~30 µg/mL~0.3 µg/mL
**Linearity (R²) **≥ 0.999≥ 0.998≥ 0.999≥ 0.9999
Specificity Moderate (potential interference from other UV-absorbing compounds)High (specific excitation and emission wavelengths)High (specific to chiral compounds)Very High (separation of individual components)
Throughput HighMediumMediumLow to Medium
Cost LowMediumMediumHigh

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

UV-Vis Spectrophotometric Method

This method is based on the inherent ultraviolet absorbance of this compound.

Instrumentation: A calibrated UV-Vis spectrophotometer.

Reagents and Materials:

  • This compound reference standard

  • Ethanol (B145695) (spectroscopic grade)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in ethanol to prepare a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethanol to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in ethanol to obtain a concentration within the calibration range.

  • Measurement: Record the absorbance of the calibration standards and the sample solution at the wavelength of maximum absorbance (λmax) for this compound, which is 273 nm, using ethanol as a blank.[1]

  • Quantification: Construct a calibration curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Spectrofluorimetric Method

This method leverages the intrinsic fluorescence of diterpenoid resin acids. While specific fluorescence data for this compound is not widely available, a general method can be proposed based on the properties of similar compounds.

Instrumentation: A calibrated spectrofluorometer.

Reagents and Materials:

  • This compound reference standard

  • Ethanol (spectroscopic grade)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Stock Solution Preparation: Prepare a 100 µg/mL stock solution of this compound reference standard in ethanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethanol to concentrations ranging from 0.1 µg/mL to 5 µg/mL.

  • Sample Preparation: Dissolve the sample in ethanol to a concentration within the calibration range.

  • Measurement: Set the excitation wavelength (e.g., ~280 nm) and measure the fluorescence emission at the wavelength of maximum emission (e.g., ~320 nm). Record the fluorescence intensity for all standards and the sample.

  • Quantification: Create a calibration curve by plotting fluorescence intensity against the concentration of the standards. Calculate the concentration of this compound in the sample from the calibration curve.

Polarimetric Method

This method is based on the chiral nature of this compound and its ability to rotate plane-polarized light.[2][3]

Instrumentation: A calibrated polarimeter.

Reagents and Materials:

  • This compound reference standard

  • Ethanol (analytical grade)

  • Volumetric flasks and a polarimeter cell (1 dm)

Procedure:

  • Standard Solution Preparation: Accurately prepare a standard solution of this compound in ethanol at a known concentration (e.g., 0.7 g/100 mL).

  • Sample Preparation: Prepare a solution of the sample in ethanol at a concentration expected to be within the instrument's measurement range.

  • Measurement: Calibrate the polarimeter with the ethanol blank. Measure the optical rotation of the standard solution and the sample solution at a fixed temperature (e.g., 20°C) and wavelength (e.g., 589 nm, sodium D-line).

  • Calculation: The concentration of this compound in the sample can be calculated using the following formula, based on its known specific rotation ([α]):

    Concentration ( g/100 mL) = (Observed rotation of sample / Specific rotation of this compound) x (100 / path length in dm)

    The specific rotation of this compound is [α]D20 = -280.4° (c = 0.7 in alcohol).[1]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

UV_Vis_Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Standard Stock Solution B Prepare Calibration Standards A->B E Measure Absorbance B->E C Prepare Sample Solution C->E D Set Wavelength to 273 nm D->E F Construct Calibration Curve E->F G Determine Concentration F->G

UV-Vis Spectrophotometry Workflow

Spectrofluorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Standard Stock Solution B Prepare Calibration Standards A->B E Measure Fluorescence Intensity B->E C Prepare Sample Solution C->E D Set Excitation & Emission Wavelengths D->E F Construct Calibration Curve E->F G Determine Concentration F->G

Spectrofluorimetry Workflow

Polarimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Standard Solution D Measure Optical Rotation A->D B Prepare Sample Solution B->D C Calibrate with Blank C->D E Calculate Concentration D->E

Polarimetry Workflow

Concluding Remarks

The choice of the most appropriate chemical-optical method for the determination of this compound depends on the specific analytical needs.

  • UV-Vis Spectrophotometry is a cost-effective and rapid method suitable for routine analysis of relatively pure samples. However, its lower specificity can be a limitation in complex matrices.

  • Spectrofluorimetry offers higher sensitivity and specificity compared to UV-Vis spectrophotometry, making it suitable for trace analysis. The lack of standardized fluorescence data for this compound necessitates method development and validation.

  • Polarimetry is a highly specific method for chiral compounds like this compound, providing a direct measure of its concentration in the absence of other chiral interferences. Its sensitivity is lower compared to spectroscopic methods.

  • Alternative methods , such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) , provide the highest specificity and accuracy by separating this compound from other components in a mixture before quantification. While more time-consuming and expensive, HPLC-UV is the method of choice for complex samples and for regulatory purposes where unambiguous identification and quantification are required.

Ultimately, a thorough validation of the chosen method is essential to ensure the accuracy and reliability of the results for the intended application.

References

Comparison of Levopimaric acid content in different pine species (e.g., Pinus palustris vs. Pinus elliottii)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the levopimaric acid content in two commercially significant pine species, Longleaf Pine (Pinus palustris) and Slash Pine (Pinus elliottii). This compound, a prominent diterpene resin acid in pine oleoresin, is of increasing interest for its potential pharmacological applications. This document summarizes available quantitative data, details a comprehensive experimental protocol for its quantification, and illustrates the biosynthetic pathway of resin acids.

Quantitative Comparison of this compound Content

Direct comparative studies on the this compound content of Pinus palustris and Pinus elliottii under identical experimental conditions are limited in recent literature. However, historical data provides valuable insights into the typical concentrations of this compound in the oleoresin of these two species. It is important to note that the data presented below are from separate studies conducted several decades apart, and variations in analytical methodologies may influence the results.

Pine SpeciesCommon NameThis compound Content (% of Total Resin Acids)Source
Pinus palustrisLongleaf Pine30 - 35%Harris, G. C. (1948)
Pinus elliottiiSlash Pine24.6% (June sample) - 26.2% (December sample)Squillace, A. E., et al. (1965)[1]

Table 1: Comparison of this compound Content in Pinus palustris and Pinus elliottii.

As indicated in Table 1, historical data suggests that Pinus palustris may contain a higher percentage of this compound in its resin acid fraction compared to Pinus elliottii. A 1948 study estimated the this compound content in Pinus palustris to be between 30% and 35%. In contrast, a 1965 study on Pinus elliottii reported an average this compound content of 24.6% in samples collected in June and 26.2% in those collected in December, highlighting potential seasonal variations.[1] Both species are recognized as significant sources of this potentially useful chemical.[1]

Experimental Protocol: Quantification of this compound in Pine Oleoresin

The following is a generalized protocol for the extraction, derivatization, and quantification of this compound and other resin acids from pine oleoresin using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Oleoresin Collection and Preparation:

  • Collect fresh oleoresin from the pine species of interest.

  • Dissolve a known weight of the oleoresin sample in a suitable organic solvent, such as diethyl ether or a mixture of diethyl ether and petroleum ether.

  • Remove any solid debris by filtration.

2. Separation of Neutral and Acidic Components:

  • To isolate the resin acid fraction, remove neutral components from the oleoresin solution. A common method is to use a DEAE-Sephadex column.

  • Elute the neutral components with a non-polar solvent system (e.g., 20% diethyl ether in petroleum ether).

  • Subsequently, elute the resin acids with a more polar solvent containing a small percentage of a weak acid, such as carbon dioxide-saturated diethyl ether.

3. Derivatization of Resin Acids:

  • For GC analysis, the carboxylic acid functional group of the resin acids must be derivatized to a more volatile ester form.

  • Methylation is a common derivatization technique. This can be achieved by reacting the dried resin acid fraction with diazomethane (B1218177) in an ether solution.

  • Alternatively, other derivatization agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used to form trimethylsilyl (B98337) (TMS) esters.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-1 (bonded methyl silicone) or equivalent, is suitable for separating resin acid methyl esters.

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 120°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 280-300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-500 amu.

    • Identification: Identification of this compound methyl ester and other resin acid methyl esters is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching against mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: Quantification is performed by integrating the peak area of the target compound and comparing it to a calibration curve generated from known concentrations of a this compound standard. An internal standard (e.g., methyl heptadecanoate) should be used to correct for variations in injection volume and instrument response.

Below is a diagram illustrating the general workflow for this experimental protocol.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_separation Fractionation cluster_derivatization Derivatization cluster_analysis Analysis Oleoresin Oleoresin Collection Dissolution Dissolution in Organic Solvent Oleoresin->Dissolution Filtration Filtration Dissolution->Filtration DEAE_Sephadex DEAE-Sephadex Chromatography Filtration->DEAE_Sephadex Neutrals Neutral Fraction (Discarded) DEAE_Sephadex->Neutrals Elution 1 Acids Resin Acid Fraction DEAE_Sephadex->Acids Elution 2 Methylation Methylation (e.g., with Diazomethane) Acids->Methylation GC_MS GC-MS Analysis Methylation->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Experimental workflow for resin acid analysis.

Biosynthesis of Diterpene Resin Acids

Diterpene resin acids in pine species are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which provides the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The biosynthesis of the characteristic tricyclic diterpene skeleton of this compound involves several key enzymatic steps. The initial precursor for diterpene synthesis is geranylgeranyl pyrophosphate (GGPP).[2]

The formation of the various resin acid structures is a result of the activity of diterpene synthases (diTPSs) and subsequent modifications by cytochrome P450 monooxygenases. The diTPSs catalyze the cyclization of GGPP to form various diterpene olefins. For abietane-type resin acids like this compound, this involves the formation of a (+)-copalyl diphosphate (B83284) intermediate. This intermediate is then further cyclized and rearranged to produce olefins such as abietadiene, neoabietadiene, palustradiene, and levopimaradiene. These diterpene olefins are then oxidized, typically at the C18 position, by cytochrome P450 enzymes to yield the corresponding resin acids.

The following diagram illustrates the generalized biosynthetic pathway leading to the formation of this compound and other related abietane-type diterpene resin acids.

Resin_Acid_Biosynthesis cluster_olefins Diterpene Olefins cluster_acids Diterpene Resin Acids GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP (+)-Copalyl Diphosphate GGPP->CPP diTPS (Class II) Abietadiene Abietadiene CPP->Abietadiene diTPS (Class I) Neoabietadiene Neoabietadiene CPP->Neoabietadiene diTPS (Class I) Palustradiene Palustradiene CPP->Palustradiene diTPS (Class I) Levopimaradiene Levopimaradiene CPP->Levopimaradiene diTPS (Class I) Abietic_Acid Abietic Acid Abietadiene->Abietic_Acid Oxidation (CYP720B) Neoabietic_Acid Neoabietic Acid Neoabietadiene->Neoabietic_Acid Oxidation (CYP720B) Palustric_Acid Palustric Acid Palustradiene->Palustric_Acid Oxidation (CYP720B) Levopimaric_Acid This compound Levopimaradiene->Levopimaric_Acid Oxidation (CYP720B)

Biosynthesis of abietane-type resin acids.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Levopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the responsible management of chemical waste. Levopimaric acid, a diterpene resin acid with various biological properties, requires careful handling and disposal to mitigate risks to personnel and the environment.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory chemical waste guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3][4] Therefore, preventing its release into the environment is a primary concern.[3][4]

When handling this compound, always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[5] In case of a spill, it should be contained, collected, and treated as hazardous waste.[3][6]

Segregation and Storage of this compound Waste

Proper segregation of chemical waste is a critical step in ensuring safety and compliance. This compound, as an organic acid, must be handled as hazardous chemical waste and segregated from other waste streams.[5][7][8]

Key Segregation and Storage Steps:

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound waste. The container must be in good condition, leak-proof, and made of a compatible material, such as glass, as acids can corrode metal containers.[5][9][10]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Harmful," "Toxic to Aquatic Life").[5][9]

  • Incompatible Materials: Store this compound waste away from incompatible materials, especially bases, strong oxidizing agents, and reducing agents, to prevent dangerous reactions.[3][5][8]

  • Closed Containers: Keep the waste container securely closed except when adding waste to prevent spills and the release of vapors.[5][9]

  • Secondary Containment: Store the primary waste container in a designated secondary containment unit, such as a spill tray, to contain any potential leaks.[6][9]

Disposal Procedure for this compound

The recommended disposal method for this compound is to engage a licensed hazardous waste disposal company.[3][4] Do not attempt to dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.[9][11]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all this compound waste, including contaminated materials from spill cleanups, in the designated and properly labeled hazardous waste container.[6]

  • Contact Environmental Health & Safety (EHS): When the container is full or in accordance with your institution's waste accumulation timelines, contact your facility's Environmental Health & Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup.[6][12]

  • Documentation: Maintain accurate records of the hazardous waste generated, as required by regulations.

  • Professional Disposal: The licensed waste disposal service will transport the waste to an approved treatment, storage, and disposal facility (TSDF) for final disposition in accordance with all federal, state, and local regulations.[3]

While neutralization is a common procedure for some corrosive acids in a laboratory setting, it is not recommended for this compound due to its high toxicity to aquatic organisms.[3][13] The primary goal is to prevent its entry into the ecosystem.

Quantitative Data on Hazardous Waste Storage

While specific quantitative disposal parameters for this compound are not available, general federal and state regulations dictate the maximum accumulation quantities and times for hazardous waste in a laboratory setting, known as a Satellite Accumulation Area (SAA). Adherence to these limits is mandatory.

ParameterRegulatory LimitSource
Maximum Volume of Hazardous Waste55 gallons[6][12]
Maximum Volume of Acutely Hazardous Waste1 quart of liquid or 1 kg of solid[6][12]
Maximum Accumulation TimeUp to 9 months in laboratories, though institutional policies may require more frequent pickups.[9]

Note: These are general guidelines. Always consult your institution's specific policies and local regulations.

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated is_spill Is it a spill? start->is_spill contain_spill Contain and clean up spill using appropriate PPE. is_spill->contain_spill Yes collect_waste Collect waste in a designated, labeled, and compatible container. is_spill->collect_waste No contain_spill->collect_waste segregate Segregate from incompatible materials (e.g., bases). collect_waste->segregate store Store in a secondary containment area. segregate->store contact_ehs Contact EHS or licensed waste disposal provider for pickup. store->contact_ehs end Proper Disposal contact_ehs->end

This compound Disposal Workflow

References

Personal protective equipment for handling Levopimaric acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Levopimaric Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Key Safety Information

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It may also cause skin and eye irritation[2]. Adherence to proper safety measures is crucial to mitigate these risks.

Hazard Classification & Storage
GHS Hazard Statements H302: Harmful if swallowed.[1] H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P273: Avoid release to the environment.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] P391: Collect spillage.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1]
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area.[1] Store away from direct sunlight and sources of ignition.[1] Recommended storage temperature: -20°C (as powder) or -80°C (in solvent).[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense when handling this compound. The following equipment is mandatory to ensure personal safety.

PPE CategorySpecifications and Use
Eye Protection Safety goggles with side-shields are required to protect against splashes and dust.[1]
Hand Protection Wear protective, chemical-resistant gloves.[1] Nitrile, neoprene, or butyl rubber gloves are suitable for handling most chemicals.[3]
Body Protection Impervious clothing, such as a fully fastened lab coat, is necessary to prevent skin contact.[1]
Respiratory Protection A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust or aerosols.[1] Work should be conducted in an area with adequate exhaust ventilation.[1]

Operational Plan: Step-by-Step Handling Protocol

This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible and have been recently tested.[1]

  • Pre-Use Inspection: Before starting any work, inspect all PPE for damage or contamination.

  • Material Handling: Avoid the formation of dust and aerosols.[1]

Handling Procedure
  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of the substance.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

Accidental Release and Spill Response
  • Evacuation: In case of a significant spill, evacuate personnel to a safe area.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or water courses.[1]

  • Cleanup:

    • Wear full personal protective equipment.[1]

    • For solutions, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

    • For powders, carefully sweep or scoop up the material, avoiding dust generation.

    • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]

    • Collect all contaminated materials in a suitable, sealed container for disposal.[1]

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound must be collected in designated, sealed containers.

  • Regulatory Compliance: Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]

  • Approved Facility: Dispose of the contents and the container at an approved waste disposal plant.[1]

First Aid Measures
Exposure RouteFirst Aid Protocol
If Swallowed Call a POISON CENTER or doctor/physician immediately if you feel unwell.[1] Rinse the mouth with water.[1]
Skin Contact Remove contaminated clothing and shoes. Rinse the skin thoroughly with large amounts of water and consult a physician.[1]
Eye Contact Immediately flush the eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do. Promptly call a physician.[1]
Inhalation Immediately move the individual to fresh air. If breathing is difficult or stops, provide assistance and seek medical attention.[2]

Workflow for Safe Handling of this compound

Levopimaric_Acid_Handling_Workflow cluster_main Standard Operating Procedure cluster_disposal Waste Management cluster_emergency Emergency Protocols start Start: Obtain this compound prep 1. Preparation - Use Fume Hood - Verify Safety Stations - Inspect PPE start->prep Begin Work handle 2. Handling - Avoid Contact & Inhalation - No Food/Drink - Wash Hands After Use prep->handle end End of Procedure handle->end Task Complete dispose 3. Disposal - Collect in Sealed Container - Follow Regulations - Use Approved Waste Plant handle->dispose Generate Waste spill Spill Occurs handle->spill exposure Personnel Exposure handle->exposure spill_response 4. Spill Response - Evacuate & Ventilate - Wear Full PPE - Contain & Clean Up spill->spill_response spill_response->dispose Dispose Contaminated Material first_aid 5. First Aid - Follow Exposure Protocol - Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling, disposal, and emergency response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.